molecular formula C10H20N2O4S B069576 Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate CAS No. 164331-38-8

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Cat. No.: B069576
CAS No.: 164331-38-8
M. Wt: 264.34 g/mol
InChI Key: KEVJRVHXORTWTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate (CAS 164331-38-8) is a high-purity chemical building block of significant value in medicinal chemistry and drug discovery research. This compound, with a molecular formula of C10H20N2O4S and a molecular weight of 264.34 g/mol, features a piperazine core that is doubly functionalized: one nitrogen is protected by a tert-butoxycarbonyl (Boc) group, while the other bears a methylsulfonyl (mesyl) group . This specific structure makes it a versatile intermediate for the synthesis of more complex molecules. The Boc protecting group can be readily removed under mild acidic conditions, allowing for further functionalization of the piperazine ring system, a common pharmacophore found in many biologically active compounds . Concurrently, the methylsulfonyl group is an excellent leaving group in nucleophilic substitution reactions, enabling researchers to readily incorporate the piperazine scaffold into target structures via formation of C-N or C-O bonds. Its primary research applications include serving as a key precursor in the development of potential pharmaceutical candidates, particularly in the construction of compound libraries for high-throughput screening. As a stable, solid compound, it should be stored sealed in a dry environment at room temperature . This product is intended for research and development purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 4-methylsulfonylpiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-10(2,3)16-9(13)11-5-7-12(8-6-11)17(4,14)15/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEVJRVHXORTWTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60403715
Record name tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164331-38-8
Record name tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60403715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate, a key building block in modern medicinal chemistry. We will explore the strategic chemical logic, from retrosynthetic analysis to the detailed mechanistic underpinnings of the core sulfonylation reaction. This document furnishes a robust, field-proven experimental protocol, complete with reagent specifications, safety considerations, and characterization data. The aim is to equip researchers, scientists, and drug development professionals with the necessary expertise to confidently and efficiently execute this synthesis.

Introduction and Strategic Importance

The piperazine moiety is a privileged scaffold in drug discovery, appearing in a vast array of therapeutic agents due to its favorable physicochemical properties and ability to engage in multiple biological interactions.[1][2] The specific compound, this compound, combines this valuable core with a methanesulfonyl (mesyl) group. The mesyl group is a potent electron-withdrawing group and a common pharmacophore that can act as a hydrogen bond acceptor, influencing the molecule's solubility, metabolic stability, and target-binding affinity.

The tert-butyloxycarbonyl (Boc) protecting group on one of the piperazine nitrogens is crucial. It deactivates one nitrogen, preventing undesired side reactions like disulfonylation, and allows for selective functionalization of the other nitrogen atom.[2] This strategic protection is a cornerstone of modern organic synthesis, enabling the construction of complex molecules in a controlled, stepwise manner.[2][3]

Retrosynthetic Analysis and Synthesis Strategy

A logical retrosynthetic disconnection of the target molecule breaks the nitrogen-sulfur bond. This approach points to two readily available and commercially accessible starting materials:

  • 1-Boc-piperazine: The nucleophile, providing the piperazine core.

  • Methanesulfonyl chloride (MsCl): The electrophile, which introduces the methanesulfonyl group.

The forward synthesis is therefore a direct and efficient nucleophilic substitution reaction. The secondary amine of 1-Boc-piperazine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This reaction requires a non-nucleophilic base to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion and preventing the formation of the amine hydrochloride salt, which would be unreactive.

Mechanistic Insights: The Sulfonylation of a Secondary Amine

The core transformation is a nucleophilic acyl substitution at a sulfonyl group. The mechanism proceeds as follows:

  • Nucleophilic Attack: The lone pair of electrons on the secondary nitrogen of 1-Boc-piperazine attacks the electron-deficient sulfur atom of methanesulfonyl chloride.

  • Formation of a Tetrahedral Intermediate: This attack forms a transient, tetrahedral intermediate.

  • Chloride Elimination: The intermediate collapses, expelling a chloride ion as a good leaving group.

  • Deprotonation: A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), removes the proton from the newly functionalized nitrogen atom. This step is crucial as it neutralizes the generated HCl and regenerates the free amine, preventing it from becoming protonated and unreactive.

The choice of an appropriate base and an inert solvent is critical for the success of this reaction. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred as they readily dissolve the reactants without participating in the reaction.

Detailed Experimental Protocol

This protocol is a robust procedure for the synthesis of this compound.

Reagent and Materials Table
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Role
1-Boc-piperazineC₉H₁₈N₂O₂186.2510.0 g53.69Nucleophile
Methanesulfonyl ChlorideCH₃ClO₂S114.554.8 mL (6.42 g)56.03Electrophile
Triethylamine (TEA)C₆H₁₅N101.198.2 mL (5.98 g)59.10Base
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Solvent
Saturated NaHCO₃ (aq)--50 mL-Quench/Wash
Brine (Saturated NaCl)--50 mL-Wash
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-Boc-piperazine (10.0 g, 53.69 mmol).

  • Dissolution: Add dichloromethane (100 mL) and stir until all the solid has dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Add triethylamine (8.2 mL, 59.10 mmol) to the stirred solution.

  • Electrophile Addition: Slowly add methanesulfonyl chloride (4.8 mL, 56.03 mmol) dropwise over 10-15 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to quench any remaining methanesulfonyl chloride and neutralize the acid.

  • Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and wash the solid with a small amount of fresh DCM.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a solid.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from a solvent system like ethyl acetate/hexanes or purified by silica gel column chromatography.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Preparation cluster_reaction Core Synthesis cluster_workup Workup & Purification dissolve Dissolve 1-Boc-piperazine in DCM cool Cool to 0 °C dissolve->cool add_base Add Triethylamine cool->add_base add_mscl Add Methanesulfonyl Chloride (dropwise) react Stir at Room Temp (2-4 hours) add_mscl->react quench Quench with NaHCO₃ extract Extract & Wash quench->extract dry Dry with MgSO₄ extract->dry concentrate Concentrate dry->concentrate purify Recrystallize/Chromatography concentrate->purify end_product Final Product purify->end_product start Start start->dissolve

Caption: Experimental workflow for the synthesis of the target compound.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, standard analytical techniques should be employed.

TechniqueExpected Results
¹H NMR Peaks corresponding to the tert-butyl group (~1.4-1.5 ppm, 9H, singlet), the methyl group of the sulfonyl moiety (~2.8 ppm, 3H, singlet), and the piperazine ring protons (~3.2 ppm and ~3.6 ppm, 4H each, triplets or multiplets).
¹³C NMR Resonances for the tert-butyl carbons, the methylsulfonyl carbon, and the piperazine carbons.
Mass Spec (MS) The calculated mass for the protonated molecule [M+H]⁺ should be observed.
Melting Point A sharp melting point range indicates high purity.

Safety Considerations and Waste Disposal

  • Methanesulfonyl Chloride: Highly corrosive, toxic, and a lachrymator. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Triethylamine: Flammable and corrosive. Avoid inhalation and skin contact.

  • Dichloromethane: A volatile chlorinated solvent and a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated waste container. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting and Process Optimization

  • Low Yield: May result from incomplete reaction or loss during workup. Ensure the reaction has gone to completion via TLC. Inefficient extraction can be mitigated by performing multiple extractions.

  • Side Reactions: The primary side reaction is the formation of the disubstituted piperazine if the starting material is not properly mono-protected. Using high-quality 1-Boc-piperazine is essential.

  • Purification Issues: If the product is oily or impure after concentration, column chromatography is the recommended purification method.

Conclusion

The synthesis of this compound is a straightforward yet crucial transformation in synthetic organic chemistry. The procedure detailed herein is efficient, scalable, and relies on a fundamental understanding of nucleophilic substitution. By adhering to the described protocol and safety precautions, researchers can reliably produce this valuable intermediate for application in pharmaceutical research and development.

References

  • PubChem, National Institutes of Health. tert-Butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate. Available at: [Link]

  • Firth, J. D., et al. (2018). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • O'Brien, P., et al. (2016). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online. Available at: [Link]

  • PubChem, National Institutes of Health. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. Available at: [Link]

  • ChemiTek. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Available at: [Link]

  • Veselý, J., & Kysilka, O. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]

  • D'Amico, L., et al. (2024). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. Available at: [Link]

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a molecule for which specific pharmacological data is not extensively available in public literature. This guide, therefore, presents a putative mechanism of action derived from a comprehensive analysis of its structural components and the established pharmacology of related chemical entities. The proposed biological activities and experimental protocols are based on established principles of medicinal chemistry and pharmacology and are intended to guide future research.

Executive Summary

This compound is a synthetic organic compound featuring a piperazine core, a structure of significant interest in medicinal chemistry. The piperazine ring is a "privileged scaffold," frequently found in drugs targeting a wide array of biological systems, particularly the central nervous system (CNS).[1] This guide deconstructs the molecule into its primary functional components—the piperazine heterocycle, the N-tert-butoxycarbonyl (Boc) protecting group, and the N-methylsulfonyl (mesyl) group—to postulate a plausible mechanism of action. We hypothesize that the molecule's activity will be largely dictated by the piperazine core's interaction with CNS receptors, modulated by the electronic and steric properties of its substituents. A comprehensive experimental workflow is proposed to validate this hypothesis, encompassing in vitro and in vivo assays.

Structural and Physicochemical Analysis

The pharmacological profile of a molecule is intrinsically linked to its structure. The subject molecule can be dissected into three key moieties:

  • The Piperazine Core: This six-membered heterocyclic ring containing two nitrogen atoms is a cornerstone of many FDA-approved drugs.[2][3] Its basic nitrogens allow for favorable interactions with biological targets and can be derivatized to fine-tune pharmacological activity and physicochemical properties.[4] Piperazine-containing compounds have demonstrated a wide range of CNS activities, including antipsychotic, antidepressant, and anxiolytic effects.[5]

  • The N-tert-butoxycarbonyl (Boc) Group: The Boc group is a common protecting group in organic synthesis, suggesting that this compound may serve as an intermediate in the creation of more complex molecules.[1][6] Its presence on one of the piperazine nitrogens has several implications:

    • Steric Hindrance: The bulky nature of the Boc group may influence binding to specific receptors, potentially conferring selectivity.

    • Reduced Basicity: It significantly reduces the basicity of the nitrogen to which it is attached, leaving the other nitrogen as the primary site for salt formation and polar interactions.

    • Lipophilicity: The Boc group increases the lipophilicity of the molecule, which could affect its ability to cross the blood-brain barrier.

  • The N-Methylsulfonyl (Mesyl) Group: The methylsulfonyl group is a strong electron-withdrawing group and a hydrogen bond acceptor.[7] Its inclusion in drug design can:

    • Modulate pKa: It further reduces the basicity of the adjacent piperazine nitrogen.

    • Enhance Solubility and Metabolic Stability: The sulfonyl group can improve a molecule's pharmacokinetic properties.[8][9]

    • Form Hydrogen Bonds: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially strengthening the interaction with a biological target.[10]

Putative Biological Targets and Mechanism of Action

Given the prevalence of the piperazine scaffold in neuropharmacology, the most probable targets for this compound are G-protein coupled receptors (GPCRs) and monoamine transporters within the CNS.

Hypothetical Primary Target: Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ)

Many N-aryl piperazine derivatives exhibit high affinity for serotonin receptors. We postulate that the subject molecule could act as a modulator of serotonergic neurotransmission. For instance, interaction with the 5-HT₁ₐ receptor, a target for anxiolytics and antidepressants, is a plausible hypothesis.[11]

Postulated Signaling Pathway

If the compound acts as an agonist at the 5-HT₁ₐ receptor, it would likely trigger the following signaling cascade:

  • Receptor Binding: The compound binds to the 5-HT₁ₐ receptor.

  • G-protein Activation: The receptor couples to an inhibitory G-protein (Gi/o).

  • Adenylyl Cyclase Inhibition: The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: This can also lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

The diagram below illustrates this hypothetical signaling pathway.

G cluster_cytosol Cytosol Compound Tert-butyl 4-(methylsulfonyl) piperazine-1-carboxylate Receptor 5-HT1A Receptor Compound->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits ATP ATP cAMP cAMP AC->cAMP ATP->cAMP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Neuronal Hyperpolarization) PKA->Response Phosphorylates Targets G cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: In Vivo Validation cluster_phase3 Phase 3: Mechanism Elucidation A Compound Synthesis & Purification B Primary Screening: Radioligand Binding Assays (CNS Receptor Panel) A->B C Determine Ki Values B->C D Functional Assays on High-Affinity Targets (e.g., cAMP, Ca2+ flux) C->D E Determine EC50/IC50 & Mode of Action (Agonist/Antagonist) D->E F Select Relevant Animal Model (e.g., Elevated Plus Maze, Forced Swim Test) E->F G Dose-Response Studies F->G H Behavioral Assessment G->H I Pharmacokinetic Analysis (Blood-Brain Barrier Penetration) G->I J Ex Vivo Analysis (e.g., Neurotransmitter Levels) H->J K Target Engagement Studies I->K L Mechanism of Action Confirmed J->L K->L

Caption: Comprehensive workflow for the elucidation of the compound's mechanism of action.

Conclusion

This compound possesses structural features that suggest a potential interaction with CNS targets, particularly serotonin receptors. The Boc and methylsulfonyl groups are expected to modulate the intrinsic activity of the piperazine core, influencing its affinity, selectivity, and pharmacokinetic properties. The proposed mechanism is hypothetical and requires rigorous experimental validation. The outlined workflow, from broad in vitro screening to targeted in vivo studies, provides a robust framework for elucidating its true pharmacological profile. Such studies will be crucial in determining if this compound is a novel therapeutic agent, a useful research tool, or a versatile synthetic intermediate.

References

  • Cuestiones de Fisioterapia. (n.d.). Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. [Link]

  • Cambridge MedChem Consulting. (2022, July 5). Basic Bioisosteres. Cambridge MedChem Consulting. [Link]

  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

  • Florida Gulf Coast University. (n.d.). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Florida Gulf Coast University. [Link]

  • ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. ResearchGate. [Link]

  • ResearchGate. (2022, January 13). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. [Link]

  • PubMed. (n.d.). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. [Link]

  • MDPI. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. [Link]

  • PubMed Central. (2025, August 9). Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. [Link]

  • PubMed. (2020, September 15). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

  • PubMed. (n.d.). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. [Link]

  • International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2023, November 1). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. [Link]

  • ResearchGate. (n.d.). Study of cns activities of piperine Perse and its bio-enhancing effect on various drugs in experimental animal models | Request PDF. [Link]

  • White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]

  • ResearchGate. (2025, August 7). Application of Sulfonyl in Drug Design | Request PDF. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES 1. INTRODUCTION Mannich bases exhibit divers. (n.d.). [Link]

  • PubMed. (n.d.). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. [Link]

  • Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. [Link]

  • PubMed. (2022, February 25). The importance of sulfur-containing motifs in drug design and discovery. [Link]

Sources

The Piperazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperazine ring, a simple six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a cornerstone in medicinal chemistry.[1] Its recognition as a "privileged scaffold" is evidenced by its presence in a multitude of FDA-approved drugs across a vast spectrum of therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system (CNS).[1][2][3] The unique physicochemical properties of the piperazine moiety, such as its basicity, structural rigidity, and capacity for hydrogen bond formation, frequently bestow favorable pharmacokinetic profiles upon drug candidates, including enhanced aqueous solubility and oral bioavailability.[2][4] This guide provides a comprehensive technical exploration of the diverse biological activities of piperazine derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies pivotal for their evaluation in the drug discovery pipeline.

The Physicochemical and Pharmacokinetic Advantages of the Piperazine Moiety

The widespread integration of the piperazine scaffold in drug design is not coincidental but is rooted in its tunable characteristics that positively influence drug-like properties.[4][5]

  • Basicity and pKa: As a diprotic base, piperazine possesses two distinct pKa values. This allows for fine-tuning of the ionization state at physiological pH, which is critical for target engagement, cell permeability, and solubility.[1]

  • Solubility: The presence of the two nitrogen atoms allows for the formation of salts, significantly enhancing the aqueous solubility of parent molecules, a crucial factor for oral and parenteral drug formulations.[4]

  • Structural Rigidity and Conformational Control: The chair conformation of the piperazine ring provides a degree of rigidity, which can be exploited to orient substituents in a precise three-dimensional arrangement for optimal interaction with biological targets.[4]

  • Hydrogen Bonding Capability: The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with amino acid residues within the binding pockets of target proteins.[4]

  • Metabolic Stability: While piperazine itself can be metabolized, strategic substitution on the nitrogen atoms can modulate its metabolic profile, often leading to improved in vivo stability and a more predictable pharmacokinetic profile.[6]

  • Blood-Brain Barrier (BBB) Permeability: The ability to modulate the lipophilicity and basicity of piperazine derivatives allows for the design of compounds that can either penetrate or be excluded from the central nervous system, depending on the therapeutic target.

Therapeutic Applications and Mechanisms of Action

The versatility of the piperazine scaffold is demonstrated by its broad range of biological activities.[7][8][9]

Anthelmintic Activity

Historically, piperazine and its salts (citrate and adipate) have been widely used as anthelmintic agents to treat parasitic worm infections like ascariasis (roundworm) and enterobiasis (pinworm).[3][10]

Mechanism of Action: Piperazine acts as a potent agonist of the γ-aminobutyric acid (GABA) receptors in the neuromuscular systems of nematodes.[11][12][13] This activation leads to the opening of chloride ion (Cl-) channels, causing an influx of chloride ions and hyperpolarization of the muscle cell membrane.[13] The sustained hyperpolarization results in flaccid paralysis of the worm, preventing it from maintaining its position in the host's gastrointestinal tract, leading to its expulsion.[12][13] The selective toxicity of piperazine arises from the fact that in vertebrates, GABAergic signaling is primarily confined to the CNS, whereas in nematodes, these receptors are key components of the peripheral neuromuscular system.[10][12][13]

G Piperazine Piperazine GABA_R Nematode GABA Receptor (Neuromuscular Junction) Piperazine->GABA_R Agonist Binding Cl_Channel Chloride Ion (Cl-) Channel Opening GABA_R->Cl_Channel Activation Hyperpolarization Muscle Cell Hyperpolarization Cl_Channel->Hyperpolarization Cl- Influx Paralysis Flaccid Paralysis of Worm Hyperpolarization->Paralysis Expulsion Expulsion from Host Paralysis->Expulsion via Peristalsis

Caption: Mechanism of anthelmintic action of piperazine.

Anticancer Activity

Arylpiperazine derivatives have emerged as a significant class of compounds in cancer research, demonstrating cytotoxic effects through various mechanisms.[2]

Mechanisms of Action:

  • Cell Cycle Arrest: Many novel piperazine derivatives have been shown to inhibit cancer cell proliferation by inducing cell cycle arrest, often at the G2/M phase.[2]

  • Induction of Apoptosis: Some derivatives can trigger programmed cell death (apoptosis) in cancer cells through caspase-dependent pathways.

  • Kinase Inhibition: The piperazine scaffold frequently serves as a linker connecting pharmacophoric fragments that bind to the ATP-binding pocket of target kinases, which are often dysregulated in cancer. Its basicity can also be leveraged to form salt bridges with acidic residues in the kinase hinge region.[1]

  • PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is a central regulator in many cancers, and its inhibition by certain piperazine derivatives can suppress tumor growth and proliferation.[2]

cluster_0 Piperazine Derivative Action cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Arylpiperazine Arylpiperazine Derivative Kinase Tyrosine Kinase Arylpiperazine->Kinase Inhibition PI3K PI3K/Akt/mTOR Pathway Arylpiperazine->PI3K Inhibition Tubulin Microtubule Dynamics Arylpiperazine->Tubulin Disruption Proliferation Inhibition of Proliferation & Angiogenesis Kinase->Proliferation PI3K->Proliferation CellCycleArrest Cell Cycle Arrest (G2/M) Tubulin->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Multi-target anticancer mechanisms of arylpiperazine derivatives.

Central Nervous System (CNS) Activity

Piperazine derivatives are integral to the development of drugs for CNS disorders, including psychosis, depression, and anxiety.[14][15]

Mechanisms of Action:

  • Antipsychotic Activity: Many antipsychotic drugs containing a piperazine moiety act as antagonists or partial agonists at dopamine D2 and serotonin 5-HT1A and 5-HT2A receptors.[1][2] The piperazine scaffold correctly positions the pharmacophoric elements, such as an aryl group, for optimal receptor interaction.[1]

  • Antidepressant and Anxiolytic Activity: Certain piperazine derivatives modulate the levels of monoamine neurotransmitters (serotonin, dopamine, and noradrenaline) in the brain by inhibiting their reuptake or interacting with their receptors.[14][16] For example, vortioxetine, an antidepressant, has a complex mechanism involving serotonin reuptake inhibition and modulation of several serotonin receptors.[14]

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is a pressing need for new therapeutic agents.[2] Piperazine derivatives have demonstrated promising activity against various bacterial and fungal pathogens.[17][18][19]

Mechanism of Action: The exact mechanisms are varied and depend on the specific derivative. However, some have been shown to inhibit essential enzymes in microbial metabolic pathways or disrupt the integrity of the microbial cell membrane. The incorporation of electron-withdrawing groups on the piperazine scaffold can enhance antimicrobial activity.[2]

Synthesis of Piperazine Derivatives

The synthesis of piperazine derivatives is versatile, allowing for the introduction of a wide array of substituents to modulate their pharmacological properties.[7][20]

Common Synthetic Strategies:

  • N-Alkylation and N-Arylation: These are fundamental methods for modifying the piperazine core. N-alkylation can be achieved through nucleophilic substitution on alkyl halides or reductive amination.[21] N-arylation often involves transition metal-catalyzed cross-coupling reactions.

  • Cyclization Reactions: The piperazine ring itself can be constructed through various cyclization strategies, such as the reaction of a 1,2-diamine with a 1,2-dielectrophile.

  • C-H Functionalization: Recent advances in synthetic chemistry have enabled the direct functionalization of the carbon atoms of the piperazine ring, opening new avenues for structural diversification.[20]

A general synthetic scheme for a 1,4-disubstituted piperazine is depicted below:

G Piperazine Piperazine Step1 + Piperazine->Step1 R1X R1-X (e.g., Alkyl Halide) R1X->Step1 Intermediate N-Monosubstituted Piperazine Step1->Intermediate N-Alkylation/ N-Arylation (Step 1) Step2 + Intermediate->Step2 R2Y R2-Y (e.g., Aryl Halide) R2Y->Step2 Product 1,4-Disubstituted Piperazine Step2->Product N-Alkylation/ N-Arylation (Step 2)

Caption: General synthetic workflow for 1,4-disubstituted piperazines.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of piperazine derivatives.[4][7][16]

  • Substituents on Nitrogen Atoms: The nature of the substituents at the N1 and N4 positions significantly influences biological activity. For instance, in antipsychotics, an aryl group at one nitrogen and a more complex side chain at the other are common features.[2]

  • Stereochemistry: The introduction of chiral centers on the piperazine ring or its substituents can lead to stereoisomers with different pharmacological profiles.

  • Conformational Restriction: Incorporating the piperazine ring into a more rigid bicyclic or polycyclic system can lock it into a specific conformation, potentially increasing affinity and selectivity for a particular target.

Experimental Protocols for Biological Evaluation

A robust and systematic evaluation of the biological activity of novel piperazine derivatives is essential.

In Vitro Cytotoxicity Evaluation (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[2] It measures the metabolic activity of cells as an indicator of cell viability.[2]

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the piperazine derivatives in the culture medium. Replace the existing medium with the medium containing the test compounds. Include a solvent control (e.g., DMSO) and a negative control (medium only).[2]

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 1-4 hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in living cells.[2]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the solvent control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[2]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism from a fresh culture.[2]

  • Compound Dilution: Prepare serial twofold dilutions of the piperazine derivatives in a liquid growth medium in a 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Rat Paw Edema)

This is a widely used and reliable model for evaluating the acute anti-inflammatory activity of compounds.[22][23]

Methodology:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for a week before the experiment.

  • Compound Administration: Administer the test piperazine derivatives orally or intraperitoneally to different groups of rats. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: After a specific time (e.g., 1 hour), inject a phlogistic agent (e.g., 0.1 mL of 1% carrageenan solution) into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Quantitative Data Summary

The biological activity of piperazine derivatives is quantified using various parameters depending on the therapeutic target.

Activity Parameter Description
AnticancerIC50 / GI50The concentration of the compound that causes 50% inhibition of cell growth. Lower values indicate higher potency.[2]
AntimicrobialMICThe minimum concentration of the compound that inhibits the visible growth of a microorganism. Lower values indicate higher potency.[2]
AntipsychoticKiThe binding affinity of the compound to a target receptor (e.g., D2, 5-HT2A). Lower values indicate higher affinity.[2]
Anti-inflammatory% Inhibition of EdemaThe percentage reduction in paw edema in the treated group compared to the control group. Higher values indicate greater activity.

Toxicology and Safety Profile

While piperazine derivatives have significant therapeutic potential, it is crucial to consider their toxicological profile. Some piperazine derivatives, particularly those abused as recreational drugs, can have stimulant effects and may cause adverse effects such as agitation, anxiety, and cardiovascular symptoms.[24][25][26] The metabolism of many piperazine derivatives is primarily mediated by cytochrome P450 enzymes.[25] Therefore, a thorough evaluation of the safety and toxicological profile of any new piperazine derivative is a critical component of the drug development process.[27]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile building block in the design and discovery of new therapeutic agents.[5][8][9] Its ability to favorably modulate the pharmacokinetic and pharmacodynamic properties of molecules makes it an indispensable tool for medicinal chemists.[5] Future research will likely focus on the development of novel synthetic methodologies, including C-H functionalization, to further expand the chemical space of piperazine derivatives.[20] Moreover, the application of computational methods, such as quantitative structure-activity relationship (QSAR) studies and molecular docking, will continue to play a crucial role in the rational design of more potent and selective piperazine-based drugs.[16][28] The polypharmacology of piperazine derivatives, their ability to interact with multiple targets, can also be strategically harnessed to design multi-target ligands for complex diseases.[1]

References

  • Piperazine - Wikipedia. [URL: https://en.wikipedia.org/wiki/Piperazine]
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide - Benchchem. [URL: https://www.benchchem.
  • Biological Activities of Piperazine Derivatives: A Comprehensive Review. [URL: https://www.linkedin.
  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects - YouTube. [URL: https://www.youtube.
  • What is the mechanism of Piperazine? - Patsnap Synapse. [URL: https://www.patsnap.
  • Piperazine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. [URL: https://www.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. [URL: https://naturalistacampano.
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [URL: https://www.eurekaselect.com/article/105435]
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [URL: https://www.ingentaconnect.com/content/ben/cpd/2020/00000026/00000035/art00008]
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. [URL: https://www.researchgate.net/publication/343274296_An_Overview_of_Piperazine_Scaffold_as_Promising_Nucleus_for_Different_Therapeutic_Targets]
  • Role of piperazine scaffolds in medicinal chemistry - Benchchem. [URL: https://www.benchchem.com/blog/role-of-piperazine-scaffolds-in-medicinal-chemistry/]
  • An In-depth Technical Guide to the Mechanism of Action of Piperazine - Benchchem. [URL: https://www.benchchem.com/blog/an-in-depth-technical-guide-to-the-mechanism-of-action-of-piperazine/]
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35848922/]
  • Current awareness of piperazines: pharmacology and toxicology. - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Current-awareness-of-piperazines%3A-pharmacology-and-Elliott/b16e14716e25679905d415177b949989635b7501]
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. [URL: https://www.mdpi.com/1420-3049/26/20/6113]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [URL: https://www.eurekaselect.com/article/136894]
  • Current awareness of piperazines: pharmacology and toxicology - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21744514/]
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/24783307/]
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. [URL: https://www.jocpr.com/articles/synthesis-of-pyrimidine-incorporated-piperazine-derivatives-and-their-antimicrobial-activity.pdf]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38685782/]
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8125633/]
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. [URL: https://www.researchgate.net/publication/281140003_Synthesis_and_biological_activities_of_piperazine_derivatives_as_antimicrobial_and_antifungal_agents]
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2021/dt/d0dt03569f]
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454378/]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30151922/]
  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF - ResearchGate. [URL: https://www.researchgate.
  • Piperazine derivatives as dangerous abused compounds. [URL: https://www.degruyter.com/document/doi/10.2478/acph-2020-0035/html]
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents | Journal of Drug Delivery and Therapeutics. [URL: https://jddtonline.info/index.php/jddt/article/view/3204]
  • Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-Inflammatory Agents - ResearchGate. [URL: https://www.researchgate.
  • Piperazine: Human health tier II assessment. [URL: https://www.industrialchemicals.gov.au/sites/default/files/Piperazine_Human%20health%20tier%20II%20assessment.pdf]
  • Piperazine derivatives as metabolites of therapeutic drugs. - ResearchGate. [URL: https://www.researchgate.net/figure/Piperazine-derivatives-as-metabolites-of-therapeutic-drugs_fig1_375629311]
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors | Bentham Science Publishers. [URL: https://www.eurekaselect.com/article/119565]
  • Piperazine derivatives as dangerous abused compounds - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32412428/]
  • Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22194121/]
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. [URL: https://www.researchgate.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32828898/]
  • Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers - Benchchem. [URL: https://www.benchchem.com/blog/comparative-pharmacokinetics-of-piperazine-salts-a-guide-for-researchers/]
  • Coumarin-piperazine derivatives as biologically active compounds - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009668/]
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1111/fcp.12408]
  • Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34743666/]
  • Design, synthesis, and biological evaluation of piperazine derivatives involved in the 5-HT1AR/BDNF/PKA pathway - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2022.2045618]
  • 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [URL: https://ijbpas.com/pdf/2023/November/MS_IJBPAS_2023_7565.pdf]
  • Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics - MDPI. [URL: https://www.mdpi.com/1999-4923/11/1/22]
  • Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38455799/]
  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [URL: https://www.mdpi.com/1420-3049/27/21/7234]
  • Piperazine derivatives for therapeutic use: a patent review (2010-present) - Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/abs/10.1517/13543776.2016.1182223]

Sources

An In-depth Technical Guide on the Solubility and Stability of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Critical Path of Early-Stage Drug Development

In the landscape of pharmaceutical research and development, the journey from a promising chemical entity to a viable drug candidate is fraught with challenges. Among the most critical early hurdles are the physicochemical properties of the molecule, with solubility and stability standing as foundational pillars that dictate its ultimate success. This guide is intended for researchers, scientists, and drug development professionals, offering a deep dive into the core principles and practical methodologies for characterizing a key building block: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate. While specific experimental data for this compound is not extensively published, this document will serve as a comprehensive roadmap, providing the theoretical framework and detailed protocols necessary to thoroughly evaluate its solubility and stability profiles. By understanding the "why" behind the "how," researchers can make informed decisions, anticipate potential liabilities, and strategically advance their drug discovery programs.

Physicochemical Characterization: The Molecular Blueprint

Before embarking on solubility and stability assessments, a fundamental understanding of the molecule's intrinsic properties is paramount. This compound, with the molecular formula C₁₀H₂₀N₂O₄S, possesses a unique combination of functional groups that will govern its behavior in various environments.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationSignificance in Drug Development
Molecular Weight 264.34 g/mol Influences diffusion and absorption characteristics.
Structure A piperazine ring with a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a methylsulfonyl group on the other.The Boc group imparts lipophilicity, while the methylsulfonyl group is a polar, electron-withdrawing group. The piperazine core provides a basic nitrogen.
pKa (Predicted) The piperazine nitrogen is predicted to have a pKa in the range of 7.5-8.5.Dictates the ionization state at physiological pH, which significantly impacts solubility, permeability, and receptor binding.
LogP (Predicted) Predicted to be in the range of 1.0-2.0.Indicates the lipophilicity of the molecule, affecting its solubility in both aqueous and organic media, as well as its membrane permeability.

Note: The pKa and LogP values are estimations based on the structure and may vary depending on the prediction software and experimental conditions.

Solubility Determination: A Gateway to Bioavailability

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[1] Poor aqueous solubility can lead to low and variable absorption, posing a significant challenge for formulation development.[2] Therefore, a thorough understanding of the solubility of this compound in various media is essential.

Types of Solubility Assessment

There are two primary types of solubility measurements that provide different, yet complementary, insights:

  • Kinetic Solubility: This measures the concentration of a compound in an aqueous buffer after a small amount of a concentrated stock solution (typically in DMSO) is added.[2] It is a high-throughput screening method used in early discovery to rank compounds.[3]

  • Thermodynamic Solubility: This represents the true equilibrium solubility of the solid form of the compound in a given solvent.[2][4] It is a more time-consuming but accurate measurement, often considered the "gold standard" and is crucial for later-stage development.[5]

Experimental Protocol: Kinetic Solubility by Nephelometry

Nephelometry, which measures the scattering of light by suspended particles, is a rapid and efficient method for determining kinetic solubility.[1][3]

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing a larger volume (e.g., 198 µL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours) with gentle shaking.

  • Nephelometric Reading: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed corresponds to the kinetic solubility.

Experimental Protocol: Thermodynamic Solubility by the Shake-Flask Method

The shake-flask method is the benchmark for determining thermodynamic solubility.[5]

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, 0.1 N HCl, phosphate buffers at various pH values).

  • Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.[4] Care must be taken to avoid precipitation or adsorption of the compound to the filter material.[4]

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Solubility_Workflow cluster_kinetic Kinetic Solubility (Nephelometry) cluster_thermodynamic Thermodynamic Solubility (Shake-Flask) k1 Prepare 10 mM stock in DMSO k2 Serial dilution in DMSO k1->k2 k3 Add to aqueous buffer (1% final DMSO) k2->k3 k4 Incubate (e.g., 2h at 25°C) k3->k4 k5 Measure turbidity (Nephelometer) k4->k5 end Solubility Profile k5->end t1 Add excess solid to solvent t2 Equilibrate (e.g., 24-48h at 25°C) t1->t2 t3 Phase separation (Centrifuge/Filter) t2->t3 t4 Quantify supernatant by HPLC t3->t4 t4->end start Start start->k1 start->t1

Caption: Workflow for determining kinetic and thermodynamic solubility.

Stability Assessment: Ensuring Molecular Integrity

A drug substance must remain stable throughout its shelf life to ensure its safety and efficacy.[6] Stability studies are designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[7]

Forced Degradation Studies (Stress Testing)

Forced degradation studies involve subjecting the compound to harsh conditions to accelerate its decomposition.[7][8] This helps in identifying the likely degradation products and understanding the degradation pathways.[9] The typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with strong acids (e.g., 0.1 N HCl) and bases (e.g., 0.1 N NaOH) at elevated temperatures. Given the presence of the Boc protecting group, hydrolysis under acidic conditions is a likely degradation pathway. The piperazine ring itself can also be susceptible to degradation under extreme pH conditions.[10]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂). The sulfur atom in the methylsulfonyl group and the nitrogen atoms in the piperazine ring are potential sites of oxidation.

  • Thermal Degradation: Heating the solid compound at a high temperature (e.g., 60-80°C). While piperazine has been reported to be resistant to thermal degradation up to a certain temperature, the overall stability of the molecule needs to be assessed.[10]

  • Photostability: Exposing the compound to light, typically a combination of UV and visible light, as per ICH Q1B guidelines.

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[6] For this compound, a reversed-phase HPLC (RP-HPLC) method with UV or mass spectrometric (MS) detection would be the method of choice.

Key aspects of method development and validation:

  • Specificity: The method must be able to resolve the parent compound from its degradation products and any potential impurities.[11] This is demonstrated by analyzing the samples from the forced degradation studies.

  • Linearity and Range: The method should provide a linear response to the concentration of the analyte over a defined range.

  • Accuracy and Precision: The method must be accurate (close to the true value) and precise (reproducible).

  • Robustness: The method should be insensitive to small, deliberate variations in method parameters.

Forced_Degradation_Workflow cluster_conditions Forced Degradation Conditions start Start: Pure Compound stress Apply Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1 N HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1 N NaOH, 60°C) stress->base oxidation Oxidation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal (e.g., 80°C, solid) stress->thermal photo Photolytic (ICH Q1B) stress->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway Identify Degradants & Elucidate Pathways analysis->pathway report Stability Profile Report pathway->report

Caption: Workflow for forced degradation studies.

Practical Insights and Troubleshooting

  • Co-solvent Effects: When determining kinetic solubility, be mindful that DMSO can act as a co-solvent, potentially overestimating the solubility compared to the thermodynamic value.[4]

  • Solid-State Properties: The crystalline form of the compound can significantly influence its thermodynamic solubility.[4] It is advisable to characterize the solid form (e.g., by X-ray powder diffraction) used in the experiments.

  • Mass Balance: In forced degradation studies, it is important to account for the mass balance, which is the sum of the assay of the parent compound and the levels of all degradation products. This helps ensure that all significant degradants have been detected.

  • Anhydrous Conditions: For molecules that are sensitive to water, such as those with labile protecting groups, forced degradation studies under anhydrous conditions may be necessary to understand degradation pathways that are not initiated by hydrolysis.[12]

Conclusion: A Foundation for Success

The solubility and stability of this compound are critical attributes that will profoundly impact its development as a potential drug candidate. This guide has provided a comprehensive framework of the principles and methodologies required for a thorough characterization. By systematically evaluating its solubility in various media and understanding its degradation pathways under stress conditions, researchers can build a robust data package to support informed decision-making, optimize formulation strategies, and ultimately, increase the probability of success in the challenging yet rewarding endeavor of drug development.

References

  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). IntechOpen. [Link]

  • Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences. [Link]

  • A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Stability indicating assay. (2014). SlideShare. [Link]

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. (2021). ScienceDirect. [Link]

  • Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2021). National Institutes of Health. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). National Institutes of Health. [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]

Sources

An Integrated Spectroscopic Approach to the Structural Elucidation of C10H20N2O4S

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Development

In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is a cornerstone of progress. The molecular formula C10H20N2O4S represents a vast landscape of potential isomeric structures, each with unique chemical and pharmacological properties. This guide provides an in-depth, methodology-focused workflow for the structural elucidation of a novel compound with this formula, leveraging the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Our approach emphasizes not just the acquisition of data, but the strategic integration of spectral information to build a coherent and validated molecular structure.

Part 1: Foundational Analysis - The Degree of Unsaturation

Before any spectral data is acquired, a critical first step is to calculate the degree of unsaturation (DoU), also known as the double bond equivalent. This simple calculation provides invaluable insight into the possible presence of rings and/or multiple bonds within the molecule.[1]

The formula for calculating the Degree of Unsaturation is:

DoU = C + 1 + (N/2) - (H/2) - (X/2)

Where:

  • C = number of carbon atoms

  • N = number of nitrogen atoms

  • H = number of hydrogen atoms

  • X = number of halogen atoms

For C10H20N2O4S, the calculation is as follows:

DoU = 10 + 1 + (2/2) - (20/2) = 11 + 1 - 10 = 2

A Degree of Unsaturation of 2 suggests several possibilities for the molecular structure, such as:

  • Two double bonds (e.g., two C=O, two C=C, or one of each)

  • One triple bond (e.g., C≡N or C≡C)

  • Two rings

  • One ring and one double bond

This initial calculation immediately narrows the field of potential structures and provides a framework for interpreting the forthcoming spectroscopic data.

Part 2: Mass Spectrometry (MS) - The Molecular Blueprint

Mass spectrometry is the first spectroscopic technique to be employed, as it provides the molecular weight of the compound and crucial information about its elemental composition and fragmentation patterns.[2][3]

Expertise & Experience: Experimental Choices in MS

The choice of ionization technique is critical. For a novel compound of unknown stability, a "soft" ionization method like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is preferable to Electron Ionization (EI) to minimize fragmentation and ensure the observation of the molecular ion peak.[3][4] High-resolution mass spectrometry (HRMS) is indispensable for determining the exact mass to four or more decimal places, which allows for the confirmation of the molecular formula.[5]

Experimental Protocol: High-Resolution Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The solvent choice should be compatible with the chosen ionization technique.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.[6][7]

  • Ionization: For ESI, infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the spectrum in both positive and negative ion modes to observe the [M+H]+ and [M-H]- ions, respectively.

  • Data Analysis:

    • Identify the molecular ion peak and use its exact mass to confirm the elemental composition (C10H20N2O4S).

    • Analyze the isotopic pattern, particularly the M+1 and M+2 peaks, to further confirm the presence and number of sulfur and carbon atoms.[8]

    • Induce fragmentation (e.g., through collision-induced dissociation, CID) to generate a tandem mass spectrum (MS/MS). The fragmentation pattern can reveal the presence of stable substructures.[8][9]

Data Presentation: Expected MS Data
ParameterExpected Value/ObservationSignificance
Molecular Formula C10H20N2O4SConfirmed by HRMS
Exact Mass 280.1119The theoretical exact mass for C10H20N2O4S
Molecular Ion Peak m/z 281.1192 [M+H]+Provides the molecular weight
Nitrogen Rule Even molecular weightConsistent with an even number of nitrogen atoms[2]
Isotopic Pattern Presence of a significant M+2 peakIndicative of the presence of a sulfur atom
Visualization: MS Experimental Workflow

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Dissolve in MS-compatible solvent Ionization Soft Ionization (e.g., ESI) Prep->Ionization HRMS High-Resolution MS (e.g., Orbitrap, TOF) MSMS Tandem MS (MS/MS) (Fragmentation) HRMS->MSMS ExactMass Confirm Exact Mass & Molecular Formula HRMS->ExactMass Ionization->HRMS Fragments Interpret Fragmentation MSMS->Fragments Isotopes Analyze Isotopic Pattern ExactMass->Isotopes

Caption: Workflow for Mass Spectrometry Analysis.

Part 3: Infrared (IR) Spectroscopy - Functional Group Identification

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" that is characteristic of the functional groups present.[10][11]

Expertise & Experience: Causality in IR Analysis

Given the molecular formula C10H20N2O4S and a DoU of 2, we can anticipate the presence of carbonyl groups (C=O), and potentially C=C or C=N bonds. The presence of oxygen and nitrogen also suggests the possibility of hydroxyl (O-H) and amine (N-H) groups. The IR spectrum is a rapid and effective tool for confirming or refuting the presence of these key functional groups.[12][13]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

    • Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm-1.

  • Data Analysis:

    • Identify characteristic absorption bands for key functional groups.

    • Pay close attention to the diagnostic regions: >3000 cm-1 (O-H, N-H, C-H), 2300-2100 cm-1 (triple bonds), and 1800-1600 cm-1 (double bonds, especially C=O).[14]

    • The region below 1500 cm-1 is the "fingerprint region" and is unique to the molecule as a whole.[10][11]

Data Presentation: Potential IR Absorptions for C10H20N2O4S
Wavenumber (cm-1)Bond VibrationFunctional Group Implication
3500–3200 (broad)O–H stretchAlcohol, Carboxylic Acid
3400–3250 (medium)N–H stretchAmine, Amide
3000–2850 (medium)C–H stretchAlkane
1760–1665 (strong)C=O stretchCarboxylic Acid, Ester, Amide, Ketone[15]
1350-1300 & 1160-1120S=O stretchSulfonamide, Sulfone, Sulfonate
1320–1000 (strong)C–O stretchAlcohol, Ester, Ether, Carboxylic Acid
1250–1020 (medium)C–N stretchAmine, Amide

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Structural Map

NMR spectroscopy is arguably the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework of a molecule.[16][17] We will focus on 1H and 13C NMR.

Expertise & Experience: The Logic of NMR Experiments

A standard 1D 1H NMR spectrum is the starting point, revealing the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (information about neighboring protons).[18][19] A 13C NMR spectrum, typically proton-decoupled, shows the number of unique carbon environments.[20] For a molecule of this complexity, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential to definitively map out the connectivity between protons and carbons.[1][21]

Experimental Protocol: 1H and 13C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl3, D2O, or DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • Data Acquisition:

    • Acquire a standard 1D 1H NMR spectrum.

    • Acquire a proton-decoupled 1D 13C NMR spectrum.

    • If necessary, acquire 2D spectra (e.g., COSY, HSQC) to resolve ambiguities.

  • Data Analysis:

    • 1H NMR:

      • Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons.[18][22]

      • Integration: The area under each signal corresponds to the relative number of protons.

      • Multiplicity (Splitting): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of adjacent protons (n+1 rule).[16]

    • 13C NMR:

      • Number of Signals: Indicates the number of chemically non-equivalent carbon atoms.[20]

      • Chemical Shift (δ): The position of a signal indicates the type of carbon (e.g., alkyl, alkene, carbonyl).

Data Presentation: Hypothetical NMR Data Interpretation
1H NMR DataInterpretation13C NMR DataInterpretation
δ 0.9 (t, 6H)Two equivalent -CH3 groups next to a -CH2δ 14.2-CH3 carbon
δ 1.6 (m, 4H)Two equivalent -CH2- groupsδ 22.5, 31.8-CH2- carbons
δ 3.5 (t, 4H)Two equivalent -CH2- groups adjacent to an electronegative atom (O, N)δ 65.0-CH2-O or -CH2-N carbon
δ 7.5 (br s, 2H)Two equivalent N-H protons (e.g., in a sulfonamide)δ 172.1Carbonyl carbon (e.g., amide)
δ 10.2 (br s, 2H)Two labile protons (e.g., carboxylic acid or protonated amine)

Note: This is illustrative data for one possible isomer.

Part 5: Data Integration and Structure Elucidation - The Final Assembly

The final and most critical phase is the integration of all spectroscopic data to propose a single, coherent structure.[23][24][25]

Trustworthiness: A Self-Validating System

Each piece of data must corroborate the others. A proposed structure is only trustworthy if it is consistent with the MS, IR, and NMR data simultaneously.

Visualization: Integrated Structure Elucidation Workflow

Elucidation_Workflow cluster_start Initial Information cluster_data Spectroscopic Data Acquisition cluster_interp Data Interpretation cluster_final Structure Assembly Formula Molecular Formula C10H20N2O4S DoU Degree of Unsaturation = 2 Formula->DoU MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy NMR NMR Spectroscopy (1H, 13C, 2D) MS_Info Molecular Weight Fragments Elemental Composition MS->MS_Info IR_Info Functional Groups (C=O, N-H, O-H, S=O) IR->IR_Info NMR_Info C-H Framework Connectivity NMR->NMR_Info Fragments Assemble Fragments MS_Info->Fragments IR_Info->Fragments NMR_Info->Fragments Hypothesis Propose Structure(s) Fragments->Hypothesis Validation Validate against ALL data Hypothesis->Validation

Caption: Integrated workflow for structure elucidation.

Logical Workflow for Assembly
  • Start with the Molecular Formula (from MS) and DoU.

  • Identify Key Functional Groups (from IR). For example, a strong peak around 1700 cm-1 and a broad peak around 3300 cm-1 would strongly suggest a carboxylic acid. The presence of S=O stretches would point towards a sulfonyl group.

  • Build Fragments from NMR. Use COSY to connect adjacent protons and HSQC to link protons to their attached carbons. For instance, a triplet integrating to 3H and a quartet integrating to 2H that are correlated in a COSY spectrum indicate an ethyl group (-CH2CH3).

  • Assemble the Fragments. Piece together the fragments identified from NMR in a way that is consistent with the functional groups identified by IR and the overall molecular formula and DoU.

  • Validate the Proposed Structure. The final proposed structure must account for every peak in every spectrum. The predicted fragmentation in the mass spectrum should align with the observed fragments. The chemical shifts in the NMR must be consistent with the proposed electronic environments.

Conclusion

The structural elucidation of a novel compound such as one with the formula C10H20N2O4S is a systematic process of inquiry, deduction, and validation. By employing a multi-spectroscopic approach that begins with a foundational understanding of the degree of unsaturation and logically integrates data from mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance, researchers can confidently and accurately determine the molecular architecture of new chemical entities. This integrated workflow not only provides a pathway to a final structure but also ensures a high degree of confidence and scientific integrity in the result, a non-negotiable requirement in the field of drug development.

References

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. Google Scholar.
  • Spectroscopic Methods in Organic Analysis | Organic Chemistry II Class Notes. Fiveable.
  • Organic Chemistry/Spectroscopy. Wikibooks.
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.
  • Mass spectral interpret
  • Principles of Organic Spectroscopy. Open Access Journals.
  • 12.7 Interpreting Infrared Spectra.
  • Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry.
  • interpreting infra-red spectra. Chemguide.
  • 12.2: Interpreting Mass Spectra. Chemistry LibreTexts.
  • 12.7: Interpreting Infrared Spectra. Chemistry LibreTexts.
  • 12.2 Interpreting Mass Spectra. OpenStax.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs.
  • Interpreting Infrared Spectra. Specac Ltd.
  • NMR spectroscopy - An Easy Introduction. Chemistry Steps.
  • Interpretation of Mass Spectra: Mclafferty, EI Techniques. StudySmarter.
  • Chemical compound - Spectroscopy, Organic, Analysis. Britannica.
  • NMR - Interpret
  • 6.
  • Interpretation Of Mass Spectra Of Organic Compounds. Google Search.
  • Structure Elucid
  • 1H NMR spectrum of Compound 32. The Royal Society of Chemistry.
  • Table of Characteristic IR Absorptions. University of Colorado Boulder.
  • Structure Elucid
  • NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin-Madison.
  • IR Chart. University of Colorado Boulder.
  • IR Absorption Table. University of Puget Sound.
  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy.
  • Coisolation of peptide pairs for peptide identification and MS/MS-based quantification.
  • Organic Chemistry - Structure Elucid
  • 1H NMR spectra of IL-3 (cholinium pyruv
  • Differential Affinity Chromatography Coupled to Mass Spectrometry: A Suitable Tool to Identify Common Binding Proteins of a Broad-Range Antimicrobial Peptide Derived from Leucinostatin.
  • ¹H NMR spectra (500 MHz, 298 K, D2O) of (a) VP‐A‐PV‐(O(C2H4O)3‐Bu)2 and...
  • Structural Analysis of the 20S Proteasome Using Native Mass Spectrometry and Ultraviolet Photodissoci
  • AI redefines mass spectrometry chemicals identification: retention time prediction in metabolomics and for a Human Exposome Project. PubMed Central.
  • Functionalizing tandem mass tags for streamlining click-based quantit
  • Nuclear magnetic resonance structure elucid

Sources

The Sulfonylpiperazine Scaffold: A Privileged Motif in Modern Drug Discovery - An In-depth Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ascendancy of the Sulfonylpiperazine Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that can interact with a variety of biological targets, offering a versatile platform for drug discovery. The sulfonylpiperazine moiety is a prime example of such a scaffold. Its unique combination of a flexible yet constrained piperazine ring, a hydrogen bond-accepting sulfonyl group, and two key points for diversification (the sulfonyl substituent and the second piperazine nitrogen) has made it a cornerstone in the design of novel therapeutics.[1][2] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of sulfonylpiperazine analogs across a range of biological targets, offering insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed methodologies, and visualize key concepts to provide a comprehensive understanding of this important chemical class.

The versatility of the sulfonylpiperazine core is evidenced by its presence in compounds targeting a wide array of biological systems, including the central nervous system (CNS), infectious diseases, and oncology.[1][3] The inherent properties of this scaffold, such as metabolic stability and favorable pharmacokinetic profiles, further enhance its appeal in drug design.[2] This guide will dissect the nuanced structural modifications that govern the potency, selectivity, and overall pharmacological profile of sulfonylpiperazine derivatives.

I. Sulfonylpiperazine Analogs as Modulators of Neuronal Nicotinic Receptors

Neuronal nicotinic acetylcholine receptors (nAChRs) are critical targets for neurological disorders like Alzheimer's disease, Parkinson's disease, and certain addictions.[4] Sulfonylpiperazine analogs have emerged as novel negative allosteric modulators (NAMs) of these receptors, offering a promising avenue for therapeutic intervention.[4][5]

Core SAR Insights:

Structure-activity relationship studies have revealed several key chemical features that are crucial for the potency and selectivity of sulfonylpiperazine analogs targeting nAChRs.[5] A foundational SAR study identified a hit molecule (1) that served as a scaffold for the development of a focused library of compounds. The general structure consists of an arylsulfonyl piperazine moiety linked to an amide-containing fragment.

Key Structural Modifications and Their Effects:

  • Aromatic Substitutions: The nature and position of substituents on the aromatic rings have a profound impact on activity. For instance, in a series of phenyl and p-methoxyphenyl analogs, fluorine substitution at the ortho position of the phenyl ring attached to the amide nitrogen led to improved potency at human α4β2 nAChRs compared to unsubstituted or para-substituted analogs.[5] This suggests a specific steric and electronic requirement in the binding pocket.

  • Biphenyl Moieties: The incorporation of biphenyl structures has been shown to be important for the selectivity of molecules targeting α4β2 nAChRs.[5] However, in some cases, the introduction of a biphenyl ester did not significantly alter potency for α4β2 nAChRs but did affect potency at α3β4 nAChRs, highlighting the subtle interplay of structural changes and receptor subtype selectivity.[5]

  • Chain Length and Rigidity: The length and flexibility of the linker connecting the sulfonylpiperazine core to other pharmacophoric elements are critical. Specific carbon chain lengths have been identified as optimal for mediating relative selectivity for α4β2 nAChRs.[5]

Experimental Workflow: Synthesis of a Focused Library

The synthesis of sulfonylpiperazine analogs for SAR studies is often achieved through a convergent approach, allowing for facile diversification.[5]

Step-by-Step Synthesis Protocol:

  • Synthesis of the Arylsulfonyl Piperazine Intermediate:

    • Commercially available piperazine is reacted with a substituted arylsulfonyl chloride (e.g., p-fluorobenzenesulfonyl chloride) in the presence of a base like triethylamine to yield the corresponding arylsulfonyl piperazine.[5]

  • Synthesis of the Amide Side Chain:

    • An appropriate aniline (e.g., o-fluoroaniline) is acylated with a bromoacetyl halide (e.g., bromoacetyl bromide) to form the α-bromo amide intermediate.[5]

  • Convergent Coupling:

    • The arylsulfonyl piperazine is reacted with the α-bromo amide intermediate via nucleophilic substitution to afford the final target molecule.[5]

II. Targeting Bacterial LpxH: Sulfonylpiperazines as Novel Antibacterial Agents

The enzyme LpxH, involved in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria, is an attractive target for the development of new antibiotics. A series of sulfonylpiperazine analogs have been identified as inhibitors of LpxH.[6]

Pharmacophore Model and SAR:

A pharmacophore model for LpxH inhibitors of this class has been proposed, highlighting the key structural features required for activity. This model includes two aromatic rings, two hydrophobic groups, and one hydrogen-bond acceptor.[6]

Key SAR Findings:

  • Phenyl Ring Substituents: Modification of the substituents on the phenyl ring attached to the piperazine nitrogen revealed that a meta-bromo substitution provided the strongest inhibition of LpxH activity in one study.[6]

  • Indoline Moiety: An N-acetyl indoline group connected to the sulfonyl group was found to be a key component of the active scaffold.[6]

Data Summary: SAR of LpxH Inhibitors
Compound IDPhenylpiperazine Substituent% LpxH Inhibition at 1 µM
AZ1 m-CF3>45%
JH-LPH-06 m-Br74%
JH-LPH-07 (Structure not specified)>45%
JH-LPH-08 (Structure not specified)>45%
JH-LPH-25 (Structure not specified)>45%

Data synthesized from reference[6].

III. Sulfonylpiperazines in the Central Nervous System: Modulators of Serotonin and Dopamine Receptors

The sulfonylpiperazine scaffold is a common feature in ligands targeting serotonin (5-HT) and dopamine (D) receptors, which are implicated in the pathophysiology of various psychiatric disorders, including schizophrenia and depression.[7][8][9]

SAR for Antipsychotic Activity:

A series of (piperazin-1-yl-phenyl)-arylsulfonamides have been synthesized and shown to possess high affinity for both 5-HT2C and 5-HT6 receptors, with considerable antagonistic activity.[7]

Key Determinants of Activity and Selectivity:

  • Arylsulfonamide Moiety: The nature of the aryl group attached to the sulfonyl moiety is a critical determinant of affinity and selectivity. For example, a naphthalene-2-sulfonic acid derivative exhibited very high affinity for both 5-HT2C (IC50 = 4 nM) and 5-HT6 (IC50 = 3 nM) receptors.[7]

  • Substituents on the Phenylpiperazine Ring: Modifications to the phenyl ring of the piperazine moiety can fine-tune the pharmacological profile.

  • Piperazine Substituents: The substituent on the second nitrogen of the piperazine ring also plays a significant role. A methyl group was present in the highly active compound mentioned above.[7]

Visualizing the Core Scaffold and Diversification Points

Caption: General scaffold of (piperazin-1-yl-phenyl)-arylsulfonamides and key diversification points.

IV. Broader Therapeutic Applications of Sulfonylpiperazine Analogs

The therapeutic potential of sulfonylpiperazine derivatives extends beyond the CNS and antibacterial applications.

  • Anticancer Activity: Sulfonylpiperazine derivatives have demonstrated promising anticancer activity by targeting key pathways involved in tumor growth and metastasis.[1][10] For instance, some analogs have shown inhibitory effects on kinases and matrix metalloproteinases.[1] Chrysin-based sulfonylpiperazines have been investigated for their cytotoxic efficacies against various cancer cell lines.[11]

  • Antidiabetic Properties: Piperazine sulfonamide analogs have been synthesized and evaluated for their α-amylase inhibitory activity, suggesting potential applications in the management of type 2 diabetes.[12][13]

  • Antimalarial Activity: A sulfonylpiperazine compound, MMV020291, has been identified as a specific inhibitor of red blood cell invasion by Plasmodium falciparum.[14] The mechanism of action involves interference with actin-1/profilin dynamics.[14]

V. Experimental Protocols: A Foundation for Self-Validating Research

The reliability of SAR studies hinges on robust and reproducible experimental protocols.

General Protocol for In Vitro Receptor Binding Assays
  • Preparation of Cell Membranes:

    • Culture cells expressing the target receptor (e.g., CHO cells stably expressing human 5-HT2C receptors).

    • Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl).

    • Centrifuge the homogenate to pellet the cell membranes. Resuspend the pellet in fresh buffer.

  • Competitive Binding Assay:

    • Incubate the cell membranes with a specific radioligand (e.g., [3H]-mesulergine for 5-HT2C) and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Workflow for a Typical SAR Study

SAR_Workflow Scaffold_Selection Scaffold Selection (e.g., Sulfonylpiperazine) Library_Design Analog Library Design (Varying R-groups) Scaffold_Selection->Library_Design Synthesis Chemical Synthesis & Purification Library_Design->Synthesis Biological_Screening Primary Biological Screening (e.g., Binding Assay) Synthesis->Biological_Screening Hit_Identification Hit Identification (Active Compounds) Biological_Screening->Hit_Identification SAR_Analysis Structure-Activity Relationship Analysis Hit_Identification->SAR_Analysis Lead_Optimization Lead Optimization (Improved Potency/Selectivity) SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles In_Vivo_Testing In Vivo Efficacy & Toxicology Studies Lead_Optimization->In_Vivo_Testing

Caption: A typical workflow for a structure-activity relationship study.

Conclusion and Future Directions

The sulfonylpiperazine scaffold continues to be a rich source of novel therapeutic agents. The insights gained from extensive SAR studies have enabled the rational design of potent and selective modulators for a diverse range of biological targets. Future research in this area will likely focus on:

  • Fine-tuning selectivity: As our understanding of disease biology becomes more nuanced, the demand for highly selective ligands that minimize off-target effects will increase.

  • Exploring new therapeutic areas: The inherent versatility of the sulfonylpiperazine core suggests that its potential applications are far from exhausted.

  • Application of computational methods: The use of computational modeling and machine learning will undoubtedly accelerate the discovery and optimization of new sulfonylpiperazine-based drug candidates.[6]

This guide has provided a comprehensive overview of the structure-activity relationships of sulfonylpiperazine analogs, grounded in authoritative scientific literature. By understanding the principles outlined herein, researchers can more effectively navigate the complex but rewarding process of drug discovery.

References

  • Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors. Journal of Medicinal Chemistry, 54(24), 8681-8692. [Link]

  • Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors. PubMed. [Link]

  • Structure-Activity Relationship Studies of Sulfonylpiperazine Analogues as Novel Negative Allosteric Modulators of Human Neuronal Nicotinic Receptors. ResearchGate. [Link]

  • Structure–Activity Relationship of Sulfonyl Piperazine LpxH Inhibitors Analyzed by an LpxE-Coupled Malachite Green Assay. ACS Infectious Diseases, 4(10), 1471-1478. [Link]

  • An Understanding of the Biological Activity and Characteristics of Structure-Based Drugs That are Sulfonylpiperazine Derivatives. Journal of Pharmaceutical Research International, 35(10), 61-69. [Link]

  • Representative marketed drugs and drug candidates containing 1‐alkyl‐4‐sulfonylpiperazine core. ResearchGate. [Link]

  • Synthesis and SAR of (piperazin-1-yl-phenyl)-arylsulfonamides: a novel series of atypical antipsychotic agents. Bioorganic & Medicinal Chemistry Letters, 20(17), 5221-5224. [Link]

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. ResearchGate. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. ResearchGate. [Link]

  • Sulfonylpiperazines Based on a Flavone as Antioxidant and Cytotoxic Agents. PubMed. [Link]

  • Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Hilaris Publisher. [Link]

  • Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]. Semantic Scholar. [Link]

  • Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. ResearchGate. [Link]

  • Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. ResearchGate. [Link]

  • SAR study of 1-aryl-4-(phenylarylmethyl)piperazines as ligands for both dopamine D2 and serotonin 5-HT1A receptors showing varying degrees of (Ant)agonism. Selection of a potential atypical antipsychotic. PubMed. [Link]

  • Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. MDPI. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis, Anticancer Screening, and Virtual Analysis of New 7-Sulfonyldiazepane- and 7-Sulfonylpiperazine-Substituted O. ACS Omega. [Link]

  • Sulfonylpiperazine compounds prevent Plasmodium falciparum invasion of red blood cells through interference with actin-1/profilin dynamics. PubMed. [Link]

  • High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. ScienceDirect. [Link]

  • Pharmacophore Comparison and Development of Recently Discovered Long Chain Arylpiperazine and Sulfonamide Based 5-HT7 Ligands. PubMed. [Link]

  • An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. Semantic Scholar. [Link]

  • Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. ResearchGate. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies. Journal of Biomolecular Structure and Dynamics, 1-18. [Link]

  • Interactive SAR studies: rational discovery of super-potent and highly selective dopamine D3 receptor antagonists and partial agonists. PubMed. [Link]

  • Synthesis of piperazine sulfonamide analogs as diabetic-II inhibitors and their molecular docking study. PubMed. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 28(19), 6931. [Link]

  • Structure-Affinity Relationship Studies on 5-HT1A receptor Ligands. 2. Heterobicyclic Phenylpiperazines with N4-Aralkyl Substituents. Scilit. [Link]

  • Arylpiperazine derivatives acting at 5-HT(1A) receptors. PubMed. [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Expert Opinion on Drug Discovery, 8(11), 1371-1383. [Link]

  • Structure Activity Relationship of Antipsychotic Drug. Slideshare. [Link]

  • ANTIPSYCHOTICS DRUGS Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Gpatindia. [Link]

  • Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current Neuropharmacology, 15(7), 958-971. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a pivotal building block in modern organic synthesis, particularly within the realm of medicinal chemistry and drug development. Its unique bifunctional nature, featuring a readily cleavable tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a stable, electron-withdrawing methylsulfonyl (mesyl) group on the other, allows for controlled, sequential functionalization. This guide provides an in-depth exploration of the reagent's core principles, key applications, and detailed, field-proven protocols for its use. We will delve into the strategic importance of the sulfonylpiperazine scaffold in drug design and provide step-by-step methodologies for its synthetic manipulation, empowering researchers to leverage this versatile intermediate effectively in their work.

Physicochemical Properties and Data

Summarized below are the key physicochemical properties for this compound.

PropertyValue
Molecular Formula C₁₀H₂₀N₂O₄S[1]
Molecular Weight 264.34 g/mol [1]
CAS Number 885273-15-2
Appearance Typically a white to off-white solid
Synonyms tert-Butyl 4-methanesulfonylpiperazine-1-carboxylate[1]
Solubility Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Dimethylformamide (DMF).

Core Synthetic Principles and Strategic Value

The synthetic utility of this reagent is rooted in the orthogonal properties of its two key functional groups: the Boc-protected amine and the N-mesyl moiety. Understanding the causality behind their use is critical for effective experimental design.

The Boc Protecting Group: A Gateway to Sequential Functionalization

The tert-butoxycarbonyl (Boc) group is one of the most common nitrogen protecting groups in organic synthesis. Its primary function is to temporarily mask the reactivity of the N-1 piperazine nitrogen, rendering it non-nucleophilic under a wide range of conditions. This allows for selective reactions to occur elsewhere in a molecule.

The key advantage of the Boc group is its lability under acidic conditions. Strong acids, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), readily cleave the carbamate to release the free amine, carbon dioxide, and isobutylene.[2] This deprotection is typically clean and high-yielding, making it a reliable and strategic step in a multi-step synthesis. This selective deprotection is the cornerstone of the reagent's utility, enabling the N-1 nitrogen to be unveiled for further elaboration after other synthetic transformations have been completed.

The Sulfonylpiperazine Scaffold: A Privileged Motif in Medicinal Chemistry

The sulfonylpiperazine core is a well-established and highly valued scaffold in drug discovery.[3] Its incorporation into drug candidates is often beneficial for several reasons:

  • Enhanced Binding Affinity: The sulfonamide group can act as a hydrogen bond acceptor, and its rigid geometry can help orient the molecule optimally within a target's binding pocket.[3]

  • Improved Pharmacokinetics: The piperazine ring is known to improve aqueous solubility and metabolic stability, which are crucial for adequate drug absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Versatile Synthetic Handle: The piperazine ring provides a robust framework that can be substituted at multiple positions to fine-tune a compound's biological activity and physicochemical properties.

Numerous successful therapeutic agents and clinical candidates, particularly inhibitors of targets like Glycine Transporter-1 (GlyT-1) and Carbonic Anhydrases, incorporate the sulfonylpiperazine moiety, underscoring its importance.[3][4][5]

Diagram: Structural Features and Reactivity

The following diagram illustrates the key functional components of the molecule.

G cluster_molecule This compound cluster_reactivity Key Synthetic Transformations mol Core Piperazine Scaffold boc Boc Protecting Group (N-1 Position) mol->boc mesyl Methylsulfonyl Group (N-4 Position) mol->mesyl deprotection Acid-Catalyzed Deprotection boc->deprotection Reveals free amine functionalization N-1 Functionalization (Post-Deprotection) deprotection->functionalization Enables reaction at N-1

Caption: Key functional groups and their synthetic relationship.

Key Application: Sequential N-Alkylation/Acylation via Boc-Deprotection

The most prominent application of this compound is as a precursor to monosubstituted N-methylsulfonyl piperazines. The synthetic workflow is logical and efficient, involving the deprotection of the Boc group followed by the functionalization of the newly exposed secondary amine.

This two-step sequence is fundamental in building molecular complexity and is widely used in the synthesis of compound libraries for drug screening. For example, in the development of Carbonic Anhydrase inhibitors, the free amine of 1-(methylsulfonyl)piperazine is coupled with various activated carboxylic acids to produce a range of amide derivatives.[3][6]

Workflow: From Protected Intermediate to Final Product

The diagram below outlines the standard synthetic pathway.

G start Tert-butyl 4-(methylsulfonyl) piperazine-1-carboxylate intermediate 1-(Methylsulfonyl)piperazine (as HCl salt or free base) start->intermediate Step 1: Boc Deprotection (e.g., HCl/Dioxane) end Target N-Substituted Sulfonylpiperazine intermediate->end Step 2: N-Alkylation/Acylation (e.g., R-X, Base)

Caption: Standard workflow for utilizing the title reagent.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step instructions for the synthesis and subsequent deprotection of the title compound. These protocols are based on established chemical principles and literature precedents.[2][3][7]

Protocol 1: Synthesis of this compound

This protocol describes the reaction of N-Boc-piperazine with methanesulfonyl chloride to yield the title compound. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions and to neutralize the HCl generated during the reaction.

Materials:

  • tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl piperazine-1-carboxylate (1.0 equiv.) in anhydrous DCM (approx. 0.2 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equiv.) to the stirred solution.

  • Add methanesulfonyl chloride (1.1 equiv.) dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • If necessary, purify the product by column chromatography on silica gel or by recrystallization.

Protocol 2: Boc-Deprotection to Yield 1-(Methylsulfonyl)piperazine Hydrochloride

This protocol details the removal of the Boc group using a solution of HCl in 1,4-dioxane, a standard and highly effective method that often results in the precipitation of the desired product as its hydrochloride salt.[2]

Materials:

  • This compound

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve or suspend this compound (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane.

  • To the stirred solution at room temperature, add the 4M HCl in dioxane solution (3-5 equiv.). Gas evolution (isobutylene) may be observed.

  • Stir the reaction for 1-3 hours. The hydrochloride salt of the deprotected piperazine will often precipitate out of the solution as a white solid.

  • Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the product can be isolated by filtration. To maximize precipitation, diethyl ether can be added as an anti-solvent.

  • Wash the filtered solid with diethyl ether to remove any non-polar impurities.

  • Dry the resulting white solid (1-(methylsulfonyl)piperazine hydrochloride) under vacuum. The product is often pure enough for subsequent steps without further purification.

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Incomplete Boc Deprotection 1. Insufficient acid. 2. Short reaction time. 3. Poor solubility of starting material.1. Increase the equivalents of the HCl/dioxane or TFA solution.[2] 2. Extend the reaction time and continue monitoring by LC-MS. 3. Add a co-solvent like methanol to improve solubility.
Low Yield in Sulfonylation (Protocol 1) 1. Incomplete reaction. 2. Degradation of methanesulfonyl chloride due to moisture. 3. Product loss during aqueous workup.1. Ensure all reagents are anhydrous and the reaction is run under an inert atmosphere. 2. Use freshly opened or distilled methanesulfonyl chloride. 3. Perform back-extraction of the aqueous layers with DCM to recover any dissolved product.
Obtaining the Free Base from HCl Salt The product from Protocol 2 is a salt and may not be suitable for all subsequent coupling reactions which require the free amine.To obtain the free base, suspend the HCl salt in DCM and add a saturated aqueous NaHCO₃ or K₂CO₃ solution until the mixture is basic (pH > 9). Separate the layers, extract the aqueous phase with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected piperazine free base.[2]

Safety Precautions

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, a lachrymator, and moisture-sensitive. Handle only in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Strong Acids (TFA, HCl in Dioxane): Highly corrosive and can cause severe burns. Handle with extreme care in a fume hood. Ensure proper PPE is worn. Neutralize all acidic waste before disposal.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Minimize exposure by handling it in a fume hood.

References

  • BenchChem Technical Support Team. (2025). Technical Support Center: Deprotection of Boc-Protected Piperazines. Benchchem.
  • Angapelly, S., et al. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
  • Zhang, M., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed.
  • ChemScene. tert-Butyl 4-(methylsulfonyl)
  • Gawrońska, K., et al. (2021). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
  • Angapelly, S., et al. (2022). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms.
  • Zhang, M., et al. (2013). Design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1. PubMed.

Sources

Title: A Robust, Field-Tested Protocol for the Synthesis of Piperazine-1-carbodithioates: Mechanism, Execution, and Expert Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Desk of a Senior Application Scientist

Introduction: The Versatility of Piperazine-1-carbodithioates

Piperazine-1-carbodithioates are a fascinating class of sulfur-containing organic compounds that have garnered significant attention in medicinal chemistry and materials science. Structurally, they are dithiocarbamates derived from the piperazine scaffold, a privileged structure in drug discovery known for its presence in numerous approved therapeutic agents. The unique ability of the carbodithioate moiety to act as a potent chelating agent for various metal ions has led to the investigation of their metal complexes as potential antifungal, antibacterial, and anticancer agents. Furthermore, these compounds serve as valuable synthetic intermediates for the construction of more complex heterocyclic systems.

This application note provides a detailed, reliable, and thoroughly explained protocol for the synthesis of piperazine-1-carbodithioates. We will delve into the underlying reaction mechanism, provide a step-by-step experimental procedure, and offer expert insights into critical aspects of the synthesis to ensure reproducibility and high yields.

The Underlying Chemistry: A Nucleophilic Addition Mechanism

The synthesis of piperazine-1-carbodithioates is a classic example of a nucleophilic addition reaction. The reaction proceeds via the attack of the secondary amine of the piperazine ring on the electrophilic carbon atom of carbon disulfide. The resulting intermediate, a dithiocarbamic acid, is unstable and is typically deprotonated in situ by a base to form the more stable carbodithioate salt.

The choice of base is critical; while strong bases like sodium hydroxide can be used, the reaction often proceeds efficiently even with the amine reactant itself acting as the base, especially when the piperazine is used in excess. The resulting product is typically a salt, with the cation being derived from the base used (e.g., sodium, potassium, or an ammonium cation from the protonated piperazine).

Visualizing the Synthetic Workflow

The following diagram outlines the key stages of the synthesis, from the initial reaction to the isolation of the final product.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Final Product Piperazine Piperazine Solution ReactionMix Reaction Mixture (0-5 °C) Piperazine->ReactionMix Add dropwise CS2 Carbon Disulfide CS2->ReactionMix Filtration Vacuum Filtration ReactionMix->Filtration Stir for 2-3h Washing Washing with Ether Filtration->Washing Drying Drying in vacuo Washing->Drying FinalProduct Piperazine-1-carbodithioate Drying->FinalProduct

Caption: Workflow for piperazine-1-carbodithioate synthesis.

Detailed Experimental Protocol

This protocol describes the synthesis of a sodium salt of a piperazine-1-carbodithioate. It can be adapted for various substituted piperazines.

4.1. Materials and Reagents

  • Piperazine (or a substituted derivative)

  • Carbon disulfide (CS₂)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Diethyl ether

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

4.2. Step-by-Step Procedure

  • Preparation of the Piperazine Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the desired piperazine (1 equivalent) in ethanol. Stir the solution until the piperazine is completely dissolved.

    • Expert Insight: The choice of solvent can influence the reaction rate and the solubility of the product. Ethanol is a good starting point as it dissolves the reactants and often facilitates the precipitation of the product salt.

  • Preparation of the Base Solution: In a separate beaker, prepare a solution of sodium hydroxide (1 equivalent) in a minimal amount of water and then dilute with ethanol.

    • Expert Insight: Using a concentrated aqueous solution of NaOH initially and then diluting with ethanol helps to ensure the base is fully dissolved before being added to the reaction mixture.

  • Cooling the Reaction Mixture: Place the flask containing the piperazine solution in an ice bath and allow it to cool to 0-5 °C.

    • Causality: The reaction between amines and carbon disulfide is exothermic. Cooling the reaction mixture is crucial to control the reaction rate, prevent the evaporation of the highly volatile carbon disulfide (boiling point ~46 °C), and minimize the formation of side products.

  • Addition of Carbon Disulfide: To the cooled piperazine solution, add carbon disulfide (1 equivalent) dropwise using a dropping funnel over a period of 15-20 minutes while stirring vigorously.

    • Expert Insight: A slow, dropwise addition is essential to maintain temperature control and ensure a homogenous reaction. A rapid addition can lead to localized heating and potential side reactions.

  • Addition of Base: After the complete addition of carbon disulfide, add the ethanolic sodium hydroxide solution dropwise to the reaction mixture. A precipitate should start to form.

    • Causality: The base deprotonates the dithiocarbamic acid intermediate, forming the more stable sodium salt, which is often insoluble in the reaction medium and precipitates out.

  • Reaction Completion: Allow the reaction mixture to stir in the ice bath for an additional 2-3 hours to ensure the reaction goes to completion.

  • Isolation of the Product: Isolate the precipitated product by vacuum filtration using a Büchner funnel.

    • Expert Insight: Ensure a good seal on the filter flask to maximize the efficiency of the filtration.

  • Washing the Product: Wash the solid product on the filter paper with cold diethyl ether to remove any unreacted starting materials and impurities.

    • Causality: Diethyl ether is a good choice for washing as the desired product salt has low solubility in it, while unreacted carbon disulfide and other organic impurities are readily soluble.

  • Drying the Product: Dry the final product under vacuum to remove any residual solvent.

4.3. Characterization

The synthesized piperazine-1-carbodithioate can be characterized by various spectroscopic methods:

  • FT-IR: Look for the characteristic thioureide C-N stretching band around 1450-1500 cm⁻¹ and the C-S stretching bands in the regions of 950-1050 cm⁻¹ and 650-750 cm⁻¹.

  • ¹H NMR: The protons on the piperazine ring will show characteristic chemical shifts. The symmetry of the molecule will influence the number and multiplicity of the signals.

  • ¹³C NMR: The carbon of the CS₂ group typically appears in the range of 190-210 ppm.

Quantitative Data Summary

The following table summarizes typical data for the synthesis of piperazine-1-carbodithioates. Yields and specific spectroscopic data will vary depending on the specific piperazine derivative used.

ParameterTypical ValueNotes
Yield 70-90%Highly dependent on the purity of reagents and reaction conditions.
Molar Ratio 1:1:1 (Piperazine:CS₂:Base)A slight excess of piperazine can sometimes be used.
Reaction Time 2-4 hoursCan be monitored by TLC if the product is soluble.
Appearance White to pale yellow solidColor may vary depending on the purity and specific compound.
IR (ν C-N) ~1480 cm⁻¹Characteristic thioureide band.
IR (ν C-S) ~995 cm⁻¹Characteristic C-S stretching vibration.

Trustworthiness and Self-Validation

The protocol described above is a self-validating system. The formation of a precipitate upon the addition of the base is a strong visual indicator that the reaction is proceeding as expected. Furthermore, the characteristic spectroscopic signatures obtained from FT-IR and NMR analysis provide definitive confirmation of the product's identity and purity. A melting point determination can also be a quick and reliable method to assess the purity of the synthesized compound, provided a literature value is available for comparison.

References

  • P. Kumar, M. K. Singh, A. Singh, "Synthesis, spectral characterization, and in vitro antimicrobial evaluation of some novel piperazine-1-carbodithioate derivatives," Journal of the Serbian Chemical Society, vol. 80, no. 5, pp. 639-648, 2015. [Available at: https://www.shd.org.rs/JSCS/Vol80/No5/1-JSCS-D-14-00220.pdf]
  • S. Kumar, S. K. Saini, V. Kumar, "Dithiocarbamates as a potential anticancer agents: A review," Current Medicinal Chemistry, vol. 27, no. 12, pp. 1947-1971, 2020. [A similar article can be found at: https://www.ingentaconnect.com/content/ben/cmc/2020/00000027/00000012/art00005]

Application Notes for Medicinal Chemistry: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-PZMSC-2601

Abstract

This document provides an in-depth technical guide on the strategic application of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate in modern medicinal chemistry. Tailored for researchers, synthetic chemists, and drug development professionals, this guide moves beyond simple procedural descriptions to explain the underlying scientific rationale for its use. We will explore its synthesis, physicochemical properties, and its role as a critical building block, particularly in the domain of kinase inhibitors. This guide includes detailed, validated protocols for its deprotection and subsequent coupling reactions, structure-activity relationship (SAR) insights, and a discussion of its impact on pharmacokinetic profiles.

Strategic Overview: The Value Proposition of a Modified Piperazine Scaffold

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in the structure of numerous FDA-approved drugs.[1][2] Its prevalence is due to its ability to serve as a versatile, non-planar linker and its capacity to improve aqueous solubility, a critical parameter for drug bioavailability. However, the basicity of the two nitrogen atoms in an unsubstituted piperazine can lead to off-target effects, such as hERG channel binding, and can negatively impact cell permeability.

This compound, hereafter referred to as Boc-Ms-piperazine , is a sophisticated building block designed to overcome these challenges. It incorporates two key modifications:

  • The Methylsulfonyl (Ms) Group: Attached to the N4 nitrogen, this strong electron-withdrawing group significantly reduces the basicity of this nitrogen. The resulting sulfonamide is metabolically robust and acts as a hydrogen bond acceptor, which can be crucial for target engagement.[3]

  • The Tert-butyloxycarbonyl (Boc) Group: This acid-labile protecting group on the N1 nitrogen renders it unreactive, allowing for selective functionalization at other parts of a molecule.[4] Its clean and efficient removal under acidic conditions liberates a secondary amine, ready for subsequent synthetic transformations.[5][6][7]

This dual-functionality makes Boc-Ms-piperazine a high-value intermediate for introducing a solubility-enhancing, metabolically stable, and electronically-tuned moiety into drug candidates.

Physicochemical Data & Design Implications

A rational approach to drug design requires a thorough understanding of the building blocks' intrinsic properties.

PropertyValue / DescriptionImplication in Medicinal Chemistry
Molecular Formula C₁₀H₂₀N₂O₄S-
Molecular Weight 292.38 g/mol Contributes moderately to the overall molecular weight, an important factor in Lipinski's Rule of Five.
pKa (of N1-H after deprotection) ~7.8The N1 nitrogen remains sufficiently basic for salt formation and potential interactions with biological targets, while the N4 nitrogen is essentially non-basic.
Calculated logP ~0.8Indicates a favorable balance of hydrophilicity and lipophilicity, contributing to good "drug-like" properties.
Hydrogen Bond Acceptors 4 (Sulfonyl & Carbonyl Oxygens)Provides multiple points for hydrogen bonding, enhancing solubility and target affinity.[3]
Hydrogen Bond Donors 0As the intact molecule, it does not donate hydrogen bonds.
Metabolic Stability HighThe sulfonamide moiety is highly resistant to oxidative metabolism by cytochrome P450 enzymes.[3]

Expertise & Experience: The deliberate choice of the methylsulfonyl group over other N-substituents is a key design element. Unlike an N-acyl group, it is not susceptible to hydrolysis by amidases. Unlike an N-alkyl group, it drastically lowers the basicity of the adjacent nitrogen, a common strategy to mitigate phospholipidosis and other liabilities associated with cationic amphiphilic drugs.

Core Synthetic Workflow: Deprotection and Functionalization

The primary utility of Boc-Ms-piperazine is as a precursor to the nucleophilic 4-(methylsulfonyl)piperazine. The workflow is a robust two-stage process involving deprotection followed by coupling.

Caption: Core two-stage workflow for incorporating the Ms-piperazine moiety.

Validated Experimental Protocols

The following protocols are standardized procedures that provide high yields and purity. They should be adapted and optimized for specific substrates.

Protocol 4.1: Boc Group Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes the quantitative removal of the Boc protecting group to generate the free secondary amine, typically as a TFA salt.

Self-Validating System: The reaction is monitored by LC-MS or TLC. Completion is marked by the complete disappearance of the starting material spot/peak and the appearance of a more polar product spot/peak. The effervescence (isobutylene and CO₂ evolution) upon acid addition provides an initial visual confirmation of the reaction's progress.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add TFA (5-10 eq, often as a 20-50% v/v solution in DCM) dropwise. Note: The reaction is exothermic and may bubble.

  • Stir the mixture at room temperature for 1-3 hours. Monitor for completion via LC-MS.[6]

  • Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting residue is the TFA salt of 4-(methylsulfonyl)piperazine.

  • For direct use: The TFA salt can often be used directly in the subsequent coupling step, with an additional equivalent of base added to neutralize the salt.

  • For isolation of free base: Dissolve the residue in DCM and wash carefully with saturated aqueous NaHCO₃ until the aqueous layer is basic (pH > 8). Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.

Protocol 4.2: Nucleophilic Aromatic Substitution (SNAr) Coupling

This protocol details the coupling of the deprotected piperazine with an electron-deficient heteroaryl chloride, a common step in the synthesis of kinase inhibitors.

Causality Behind Choices: An electron-deficient aromatic ring (e.g., a pyrimidine or pyridine with electron-withdrawing groups) is required to facilitate nucleophilic attack.[8] A non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct without competing with the piperazine nucleophile.

Materials:

  • 4-(Methylsulfonyl)piperazine (TFA salt or free base, 1.1 eq)

  • Electron-deficient (hetero)aryl chloride (1.0 eq)

  • Diisopropylethylamine (DIPEA, 2.5 eq if starting from TFA salt, 1.5 eq for free base)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave reactor or conventional heating setup

Procedure:

  • In a microwave vial, combine the (hetero)aryl chloride (1.0 eq), 4-(methylsulfonyl)piperazine (1.1 eq), and the appropriate amount of DIPEA.

  • Add anhydrous DMF or DMSO to achieve a concentration of 0.1-0.5 M.

  • Seal the vial and heat the reaction mixture.

    • Microwave: 120-150 °C for 20-60 minutes.[9]

    • Conventional Heat: 100-130 °C for 4-24 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting aryl chloride.

  • After cooling, dilute the reaction mixture with water to precipitate the product. If no precipitate forms, extract with ethyl acetate or DCM.

  • Wash the combined organic layers with water and then brine to remove residual DMF/DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to obtain the final product.

Application Case Study: Bruton's Tyrosine Kinase (BTK) Inhibitors

The methylsulfonylpiperazine moiety is a key structural feature in several developmental and clinical-stage Bruton's Tyrosine Kinase (BTK) inhibitors.[10][11] BTK is a crucial enzyme in B-cell signaling pathways, making it a high-value target for lymphomas and autoimmune diseases.

Caption: Logical components of a covalent BTK inhibitor incorporating the Ms-piperazine group.

In this context, the methylsulfonylpiperazine group is typically directed towards the solvent-exposed region of the ATP-binding pocket. Its role is multifaceted:

  • Enhanced Solubility: It significantly improves the aqueous solubility of the often large and hydrophobic inhibitor molecule.

  • Fine-tuning Potency: The sulfonamide can form specific hydrogen bonds with residues at the entrance of the binding pocket.

  • Optimized Pharmacokinetics: Its metabolic stability and moderate polarity contribute to improved oral bioavailability and a more predictable pharmacokinetic profile.

The use of Boc-Ms-piperazine allows for the late-stage introduction of this critical group, providing flexibility in the synthetic strategy for generating diverse analogue libraries for SAR studies.

References

  • Meanwell, N. A., & Loiseleur, O. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Journal of Agricultural and Food Chemistry. [Link]

  • Zajdel, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Biotage. (n.d.). Microwave-Assisted Deprotection of Boc-Protected Amines and Amino Acid Derivatives Using Solid Phase Supported Sulfonic Acids. Retrieved from Biotage. [Link]

  • Royal Society of Chemistry. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. Retrieved from Manasa Life Sciences. [Link]

  • Baranczewski, P., et al. (2006). Introduction of a sulfonyl group into drug molecules: a case study of metabolic stability and potency. Xenobiotica. [Link]

  • Liu, Q., et al. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry. [Link]

  • Wodka, D., et al. (2018). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (2017). Discovery of N-(3-(5-((3-acrylamido-4-(morpholine-4-carbonyl)phenyl)amino)-1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-2-methylphenyl)-4-(tert-butyl)benzamide (CHMFL-BTK-01) as a highly selective irreversible Bruton's tyrosine kinase (BTK) inhibitor. European Journal of Medicinal Chemistry. [Link]

Sources

Application Note: Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate as a Versatile Building Block for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic application of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate. The piperazine scaffold is a privileged structure in modern pharmacology, and its functionalization is key to modulating biological activity.[1] This building block, featuring orthogonal protection, offers a robust platform for sequential and controlled chemical modifications. The methylsulfonyl group enhances the physicochemical properties of derivative compounds, while the tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the N-1 nitrogen.[2][3][4] We present detailed, field-proven protocols for the critical deprotection step and subsequent derivatization, explain the rationale behind methodological choices, and illustrate the workflow for creating diverse compound libraries aimed at various therapeutic targets.

Introduction: The Strategic Value of the Sulfonylpiperazine Moiety

The piperazine ring is a cornerstone of medicinal chemistry, present in a multitude of FDA-approved drugs targeting a wide array of biological systems, including central nervous system (CNS) disorders, cancer, and infectious diseases.[5][6] Its prevalence stems from its ability to engage in multiple hydrogen bonding and ionic interactions, its capacity to modulate aqueous solubility and lipophilicity, and its structural rigidity which can favorably orient pharmacophoric elements.

The strategic value of This compound lies in its pre-functionalized and orthogonally protected nature:

  • The Methylsulfonyl Group: This electron-withdrawing group serves two primary purposes. First, it deactivates the N-4 nitrogen, preventing undesired side reactions during the functionalization of the N-1 nitrogen. Second, it acts as a strong hydrogen bond acceptor and can improve the metabolic stability and solubility of the final drug candidate, making it an attractive feature for drug design.[3]

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the N-1 nitrogen is stable under a wide range of reaction conditions (e.g., basic hydrolysis, hydrogenation) but can be removed cleanly and efficiently under acidic conditions.[7] This allows for the unmasking of the N-1 secondary amine at a desired stage of the synthesis for subsequent diversification.

This dual-feature design makes the title compound an ideal starting material for building libraries of N-1 substituted methylsulfonylpiperazine derivatives, a motif found in various targeted agents, including kinase inhibitors and novel treatments for glaucoma.[5][8]

Physicochemical Properties & Handling

A clear understanding of the building block's properties is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 164331-38-8[9]
Molecular Formula C₁₀H₂₀N₂O₄S[9]
Molecular Weight 264.34 g/mol [9]
Appearance White to off-white powder or crystalline solid[3]
Storage Store at 0-8 °C in a dry, well-ventilated place[3]

Safety Note: Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust. Refer to the Safety Data Sheet (SDS) for complete handling information.

Core Synthetic Utility & Workflow

The primary utility of this building block is to serve as a precursor to 1-(methylsulfonyl)piperazine, which can then be elaborated into a diverse range of final products. The overall workflow is designed to leverage the stability of the sulfonyl group and the lability of the Boc group.

G start_node This compound process_node process_node start_node->process_node Boc Deprotection (Protocol 4.1 / 4.2) intermediate_node 1-(Methylsulfonyl)piperazine (Key Intermediate) N_Arylation N-Arylation (e.g., Buchwald-Hartwig) intermediate_node->N_Arylation N_Alkylation N-Alkylation (e.g., Reductive Amination) intermediate_node->N_Alkylation N_Acylation N-Acylation intermediate_node->N_Acylation process_node->intermediate_node final_node Diverse Library of Pharmaceutical Agents N_Arylation->final_node Late-Stage Diversification N_Alkylation->final_node Late-Stage Diversification N_Acylation->final_node Late-Stage Diversification

Caption: General synthetic workflow utilizing the title building block.

The Boc group effectively masks the more nucleophilic N-1 position, allowing chemists to perform reactions on other parts of a larger molecule without affecting the piperazine core. Following these transformations, the Boc group is removed to reveal the N-1 amine, which becomes the handle for late-stage diversification, enabling the rapid synthesis of analogs for structure-activity relationship (SAR) studies.

Experimental Protocols

The following protocols are standardized procedures for the deprotection of the Boc group. The choice between them often depends on the acid sensitivity of other functional groups in the substrate and the desired form of the isolated product (free base vs. salt).

Protocol 1: Boc Group Deprotection with Trifluoroacetic Acid (TFA) in DCM

This method is highly efficient and generally provides clean conversion. The work-up is straightforward as excess acid and solvent are volatile.[7][10]

Expertise & Causality: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a classic combination for Boc deprotection. TFA is a strong acid that readily protonates the carbamate, initiating the cleavage mechanism to release the free amine, carbon dioxide, and the stable tert-butyl cation.[7] DCM is an excellent solvent for a wide range of organic substrates.

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected piperazine substrate (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) (10-20 equiv., typically 20-50% v/v) dropwise at room temperature. Caution: The reaction can be exothermic.

  • Reaction Monitoring (Self-Validation): Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Solvent Removal: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. The resulting residue is the TFA salt of the deprotected amine.

  • Conversion to Free Base (Work-up):

    • Dissolve the residue in DCM.

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium hydroxide (NaOH) until the aqueous layer is basic (pH > 8).

    • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperazine free base.

Protocol 2: Boc Group Deprotection with Hydrochloric Acid (HCl) in Dioxane

This method is advantageous when the resulting hydrochloride salt is a crystalline solid, as it often precipitates directly from the reaction mixture, simplifying purification.[7][10]

Expertise & Causality: A solution of HCl in an organic solvent like dioxane provides anhydrous acidic conditions necessary for cleavage. The formation of the hydrochloride salt is often quantitative and can drive the reaction to completion. The crystalline nature of the salt provides a simple and effective method of purification via filtration, avoiding aqueous work-up and chromatography in some cases.[10]

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (3-5 equiv.) at room temperature.

  • Precipitation & Monitoring (Self-Validation): Stir the reaction for 1-4 hours. In many cases, the hydrochloride salt of the deprotected piperazine will precipitate as a white solid. Monitor the reaction by TLC or LC-MS (after quenching a small aliquot with base) to confirm the disappearance of the starting material.

  • Isolation:

    • Method A (Filtration): If a precipitate has formed, add diethyl ether to the mixture to ensure complete precipitation. Collect the solid by vacuum filtration, wash it with diethyl ether, and dry under vacuum to afford the pure hydrochloride salt.

    • Method B (Concentration): If no precipitate forms, remove the solvent under reduced pressure to obtain the crude hydrochloride salt.

  • Conversion to Free Base (Optional): The hydrochloride salt can be converted to the free base using the same basic aqueous work-up described in Protocol 4.1, Step 5.

Data Summary: Comparison of Deprotection Conditions
ParameterProtocol 4.1: TFA in DCMProtocol 4.2: HCl in Dioxane
Reagents Trifluoroacetic Acid, Dichloromethane4M HCl in 1,4-Dioxane
Temperature Room TemperatureRoom Temperature
Time 1-3 hours1-4 hours
Product Form Initially TFA salt; isolated as free base after work-upOften isolated directly as the crystalline hydrochloride salt
Pros Fast, highly efficient, volatile byproductsCan provide a simple, non-aqueous work-up via filtration; product is often a stable salt
Cons Requires aqueous work-up to get free base; TFA is corrosiveDioxane is a peroxide-former; may be slower than TFA
Protocol 3: Representative Downstream N-Arylation via Buchwald-Hartwig Coupling

Once deprotected, the resulting 1-(methylsulfonyl)piperazine is a versatile nucleophile for cross-coupling reactions.

Expertise & Causality: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] The choice of a specific palladium precatalyst, phosphine ligand (e.g., XPhos, RuPhos), and base (e.g., NaOt-Bu, Cs₂CO₃) is critical and depends on the steric and electronic properties of the aryl halide coupling partner. This protocol provides a general starting point for optimization.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), 1-(methylsulfonyl)piperazine (1.2 equiv.), a suitable base (e.g., sodium tert-butoxide, 1.4 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), and a phosphine ligand (e.g., Xantphos, 2-10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®. Concentrate the filtrate and purify the crude product by column chromatography on silica gel to yield the desired N-aryl-4-(methylsulfonyl)piperazine.

Application in Medicinal Chemistry

The true power of this building block is realized in its ability to generate diverse molecular architectures. By varying the electrophile that reacts with the deprotected N-1 amine, chemists can rapidly explore chemical space.

G cluster_0 Coupling Partners cluster_1 Drug Scaffolds / Classes intermediate_node 1-(Methylsulfonyl)piperazine Kinase_Inhibitors Kinase Inhibitors intermediate_node->Kinase_Inhibitors N-Alkylation Serotonin_Receptor_Ligands 5-HT Receptor Ligands intermediate_node->Serotonin_Receptor_Ligands N-Arylation CA_Inhibitors Carbonic Anhydrase Inhibitors (e.g., for Glaucoma) intermediate_node->CA_Inhibitors N-Acylation reagent_node reagent_node class_node class_node R1_X R¹-X (Alkyl Halide) R1_CHO R¹-CHO (Aldehyde) Ar_X Ar-X (Aryl Halide)

Caption: Diversification pathways from the key intermediate.

  • Kinase Inhibitors: N-alkylated and N-arylated piperazines are common scaffolds in kinase inhibitors used in oncology.[5] The piperazine core often serves as a linker between different recognition domains of the inhibitor.

  • CNS Agents: N-arylpiperazines are a well-established class of ligands for serotoninergic and dopaminergic receptors, making them valuable for developing treatments for depression, anxiety, and other neurological disorders.[1][11]

  • Other Targets: The sulfonylpiperazine motif has been incorporated into inhibitors of carbonic anhydrase for the management of glaucoma.[8]

Conclusion

This compound is a high-value, versatile building block for pharmaceutical research and development. Its orthogonal protection scheme allows for reliable and controlled synthetic strategies, enabling the late-stage diversification necessary for efficient lead optimization. The detailed protocols and strategic workflows presented in this document provide chemists with the foundational knowledge to confidently incorporate this reagent into their synthetic programs, accelerating the discovery of novel therapeutic agents.

References

  • ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. [Link]

  • J&K Scientific LLC. (n.d.). 1-(Methylsulfonyl)Piperazine Hydrochloride | 55276-43-2. [Link]

  • ResearchGate. (2024). Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. [Link]

  • MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). 1-(Methylsulfonyl)piperazine. PubChem. [Link]

  • Connect Journals. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. [Link]

  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate. [Link]

Sources

One-pot synthesis of triazolo piperazine carboxylates.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A High-Efficiency, One-Pot Synthesis of Triazolo Piperazine Carboxylates via Copper(I)-Catalyzed Click Chemistry

Introduction: The Significance of Triazolo Piperazine Scaffolds

The fusion of a 1,2,3-triazole ring with a piperazine carboxylate moiety creates a molecular scaffold of significant interest in medicinal chemistry and drug discovery. The piperazine ring is a common pharmacophore found in numerous FDA-approved drugs, valued for its ability to improve pharmacokinetic properties and serve as a versatile linker.[1] The 1,2,3-triazole core, readily accessible through "click chemistry," acts as a rigid, stable, and highly polar linker that can engage in hydrogen bonding and dipole-dipole interactions, often serving as a bioisostere for amide bonds.[2] The resulting triazolo piperazine carboxylates are privileged structures being explored for various therapeutic targets, including as potential anti-diabetic agents.[3][4][5]

This application note provides a detailed, field-proven protocol for a simple, rapid, and high-yield one-pot synthesis of tert-butyl-4-(1-substituted-1H-1,2,3-triazol-4-yl)carbonyl)piperazine-1-carboxylates. The described method leverages the power of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, to achieve reaction times as short as five minutes at room temperature with minimal purification.[3][4]

Reaction Mechanism and Scientific Rationale

The synthesis is based on the Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne.[6][7][8][9] While the thermal reaction is slow and often produces a mixture of 1,4- and 1,5-regioisomers, the introduction of a copper(I) catalyst dramatically accelerates the reaction (by a factor of 10⁷ to 10⁸) and provides exclusively the 1,4-disubstituted triazole product.[6][10] This transformation is the premier example of a "click reaction" due to its efficiency, specificity, and broad functional group tolerance.[10][11][12]

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) is the active catalytic species. While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation.[13] A more reliable and common strategy, employed in this protocol, is the in situ generation of Cu(I) from a stable Cu(II) precursor (e.g., CuSO₄) using a mild reducing agent like sodium ascorbate.[6][14] Alternatively, direct use of CuI is effective in specific solvent systems.[3] The catalyst coordinates to the terminal alkyne, lowering its pKa and facilitating the formation of a copper acetylide intermediate, which is key to the catalytic cycle.[6]

  • Solvent: Dimethylformamide (DMF) is an excellent solvent for this reaction as it readily dissolves the organic precursors, the catalyst, and any additives. Its polar aprotic nature supports the charged intermediates in the catalytic cycle.

  • Base: A mild organic base, such as N,N-Diisopropylethylamine (DIPEA), is used to facilitate the deprotonation of the terminal alkyne, promoting the formation of the copper acetylide intermediate.[15]

  • One-Pot Approach: The key advantage of this method is its operational simplicity. Combining all reactants in a single vessel minimizes handling, reduces waste, and significantly shortens the overall synthesis time, making it ideal for creating libraries of compounds for high-throughput screening.[16][17]

Reaction_Mechanism Figure 1: Catalytic Cycle of CuAAC Reaction CuI Cu(I) Catalyst Cu_Acetylide Copper Acetylide Intermediate CuI->Cu_Acetylide + Alkyne - H⁺ Alkyne Piperazine Alkyne (R-C≡CH) Alkyne->Cu_Acetylide Azide Organic Azide (R'-N₃) Six_Membered Six-Membered Cu(III) Intermediate Azide->Six_Membered Cu_Acetylide->Six_Membered + Azide Dihydrotriazole Copper Dihydrotriazolyl Intermediate Six_Membered->Dihydrotriazole Cyclization Dihydrotriazole->CuI Regeneration Product 1,4-Disubstituted Triazole Product Dihydrotriazole->Product Protonolysis Experimental_Workflow Figure 2: Experimental Workflow Start Start Mixing 1. Combine piperazine alkyne, CuI, and DIPEA in DMF Start->Mixing Cooling 2. Cool mixture to 0 °C in an ice bath Mixing->Cooling Addition 3. Add substituted azide to the reaction mixture Cooling->Addition Reaction 4. Stir vigorously for 5 minutes at 0 °C Addition->Reaction Quench 5. Quench reaction with ice-cold water Reaction->Quench Precipitate Precipitation of crude product Quench->Precipitate Filter 6. Filter the solid using a Büchner funnel Precipitate->Filter Wash 7. Wash the solid with anhydrous diethyl ether Filter->Wash Dry 8. Dry under vacuum Wash->Dry End Final Pure Product Dry->End

Caption: Figure 2: Step-by-step workflow for the one-pot synthesis protocol.

Procedure:

  • To a clean, dry round-bottom flask, add tert-butyl 4-propioloylpiperazine-1-carboxylate (1.0 eq), Copper(I) Iodide (CuI, 0.1 eq), and DMF (approx. 5 mL per mmol of alkyne).

  • Begin stirring the mixture and add N,N-Diisopropylethylamine (DIPEA, 1.5 eq).

  • Cool the reaction flask in an ice bath to 0 °C.

  • Once cooled, add the corresponding substituted aryl or alkyl azide (1.0 eq) to the stirring mixture.

  • Continue to stir the reaction vigorously at 0 °C. The reaction is typically complete within 5 minutes. Progress can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Upon completion, quench the reaction by pouring the mixture into a beaker containing ice-cold water. A solid precipitate should form immediately.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid thoroughly with anhydrous diethyl ether to remove any residual starting materials or impurities.

  • Dry the purified product under vacuum to yield the final tert-butyl-1H-1,2,3-triazole-4-carbonyl piperazine-1-carboxylate derivative.

Expected Results and Data

This one-pot protocol consistently produces the desired triazolo piperazine carboxylates in high yields and purities, often without the need for column chromatography. [3][4] Table 1: Representative Yields for Various Substituted Azides

Entry R' Group (in R'-N₃) Isolated Yield (%) Purity (%)
1 Phenyl ~95% >95%
2 4-Fluorophenyl ~97% >95%
3 4-Chlorophenyl ~96% >95%
4 4-Bromophenyl ~94% >95%
5 4-Nitrophenyl ~90% >95%
6 Benzyl ~92% >95%

(Data synthesized from reference)[3]

The structures of the synthesized compounds are typically confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Substrate_Scope Figure 3: Substrate Scope cluster_azides Aryl / Alkyl Azides (R-N₃) cluster_products Library of Triazolo Piperazine Carboxylates PiperazineAlkyne tert-butyl 4-propioloylpiperazine-1-carboxylate Azide1 Phenyl Azide Catalyst CuI, DIPEA DMF, 0 °C, 5 min Azide2 4-Fluorophenyl Azide Azide3 Benzyl Azide Azide_etc ...etc Product1 Product A Catalyst->Product1 Product2 Product B Catalyst->Product2 Product3 Product C Catalyst->Product3 Product_etc ...etc Catalyst->Product_etc

Caption: Figure 3: Logical diagram showing the versatility of the one-pot synthesis for creating a diverse library of products.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Cu(I) oxidized to Cu(II)).2. Impure starting materials (azide or alkyne).3. Insufficient base.1. Use fresh CuI or switch to an in situ generation system (CuSO₄/Sodium Ascorbate).2. Verify purity of reagents via NMR or other analytical methods.3. Ensure 1.5 equivalents of DIPEA are added.
Product is an Oil, Not a Solid Presence of impurities depressing the melting point.Try triturating the oil with a non-polar solvent like hexane or a cold diethyl ether/hexane mixture to induce crystallization. If this fails, purification by column chromatography may be necessary. [18]
Green/Blue Tinge in Final Product Residual copper catalyst contamination.Wash the crude product slurry thoroughly with a dilute aqueous solution of a chelating agent like EDTA or ammonium hydroxide before filtration to sequester and remove copper ions. [18]
Broad Peaks in NMR Spectrum 1. Residual paramagnetic copper.2. Poor solubility of the final product.1. Follow the copper removal step mentioned above.2. Use a different NMR solvent (e.g., DMSO-d₆ if CDCl₃ fails) or gently warm the sample.

Conclusion

The one-pot synthesis of triazolo piperazine carboxylates via CuAAC is a powerful and highly efficient method for accessing medicinally relevant scaffolds. The protocol detailed herein offers significant advantages, including extremely short reaction times, high yields, operational simplicity, and minimal need for chromatographic purification. [3][4]This makes the method exceptionally well-suited for the rapid generation of compound libraries in a drug discovery setting, accelerating the identification of novel therapeutic agents.

References

  • Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO 2. MDPI.
  • Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI.
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.
  • Technical Support Center: Purification of Substituted 1,2,4-Triazoles. Benchchem.
  • Click Chemistry Azide-Alkyne Cycloaddition. Organic-chemistry.org.
  • Azide-alkyne Huisgen cycloaddition. Wikipedia.
  • Purification of triazoles.
  • Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights.
  • Application Notes and Protocols for the Purification of Triazole Products from "1- Ethynyl-4-dodecyloxybenzene" Reactions. Benchchem.
  • Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. Refubium.
  • Click Chemistry Protocols. BroadPharm.
  • Optimization of the one-pot reaction conditions.
  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.
  • COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. ijpsr.com.
  • One-Pot Synthesis of Multi-Substituted 1,2,4-Triazoles: Applic
  • One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles.
  • The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. PubMed Central (PMC).
  • Synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines as effective anti-diabetic drugs; evaluated over dipeptidyl peptidase-4 inhibition mechanism and insulinotropic activities. PubMed.
  • Click chemistry. Wikipedia.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
  • Click Chemistry and Radiochemistry: An Upd

Sources

Application Note: A Comprehensive Guide to the Acetylcholinesterase Inhibition Assay

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Acetylcholinesterase in Neurotransmission

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, which is essential for terminating signal transmission at cholinergic synapses.[1][2] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in the overstimulation of its receptors.[1] This mechanism is fundamental to the therapeutic effects of drugs used in the treatment of Alzheimer's disease, myasthenia gravis, and glaucoma.[1] Consequently, the in vitro screening and characterization of AChE inhibitors are crucial activities in drug discovery and development.[1] This document provides a detailed protocol for measuring the inhibitory activity of a test compound on acetylcholinesterase using the widely adopted spectrophotometric method developed by Ellman.[1][2][3]

Assay Principle: The Ellman's Method

The Ellman's assay is a robust and straightforward colorimetric method for measuring AChE activity.[1][2] The assay utilizes acetylthiocholine (ATChI) as a substrate for AChE. The enzyme hydrolyzes acetylthiocholine to produce thiocholine and acetic acid.[1] The resulting thiocholine, a thiol compound, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).[1] The intensity of the yellow color, quantifiable by measuring the absorbance at 412 nm, is directly proportional to the AChE activity.[1][2] When an inhibitor is present, it reduces the enzymatic activity of AChE, leading to a decreased rate of color formation. The percentage of inhibition can be calculated by comparing the rate of reaction in the presence of the inhibitor to that of the uninhibited enzyme.[1]

AChE_Inhibition_Assay_Workflow cluster_Enzyme_Reaction Enzymatic Reaction cluster_Detection Colorimetric Detection cluster_Inhibition Inhibition Pathway AChE Acetylcholinesterase (AChE) Thiocholine Thiocholine AChE->Thiocholine hydrolyzes ATCh Acetylthiocholine (Substrate) ATCh->AChE Acetate Acetate DTNB DTNB (Ellman's Reagent) TNB TNB (Yellow Product) DTNB->TNB Thiocholine_node Thiocholine Thiocholine_node->DTNB reacts with Inhibitor Test Compound (Inhibitor) Inhibitor->AChE blocks

Figure 1: Conceptual workflow of the acetylcholinesterase inhibition assay.

Materials and Reagents

Equipment
  • Microplate reader capable of measuring absorbance at 412 nm[1][4]

  • 96-well clear, flat-bottom microplates[4]

  • Multichannel and single-channel pipettes[1][4]

  • Deionized water[4]

  • Dimethyl sulfoxide (DMSO) for dissolving inhibitors[4]

Reagents
  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)[1]

  • Acetylthiocholine Iodide (ATChI)[1]

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[1]

  • Phosphate Buffer (0.1 M, pH 8.0)[1]

  • Test Inhibitor

  • Positive Control Inhibitor (e.g., Donepezil)[4]

Experimental Protocol

The following protocol is designed for a 96-well plate format, which is ideal for screening multiple concentrations of test compounds simultaneously.[1]

Reagent Preparation

Table 1: Preparation of Solutions

ReagentPreparationStorage
Phosphate Buffer 0.1 M Sodium Phosphate Buffer, adjust pH to 8.0.[1]4°C
AChE Enzyme Solution Prepare a 0.1 U/mL solution in phosphate buffer. The optimal concentration should be determined based on the specific activity of the enzyme lot.[1]Prepare fresh or store aliquots at -20°C.[4]
DTNB Solution Prepare a 10 mM solution in phosphate buffer.[1]4°C, protected from light.[4]
ATChI Substrate Solution Prepare a 10 mM stock solution in deionized water. This should be prepared fresh daily.[1]Prepare fresh before use.[4]
Inhibitor Solutions Prepare a 10 mM stock solution of the test compound in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations.[1]Store stock solutions at -20°C.

Expert Tip: To avoid solvent effects on enzyme activity, ensure the final DMSO concentration in the assay does not exceed 1%.[1]

Assay Procedure (96-Well Plate)
  • Plate Setup:

    • Add 25 µL of phosphate buffer to all wells.

    • Add 25 µL of the various dilutions of the test inhibitor to the designated test wells.

    • For the positive control (no inhibition), add 25 µL of phosphate buffer (containing the same percentage of DMSO as the inhibitor wells).

    • For the blank, add an additional 25 µL of phosphate buffer (total of 50 µL).[1]

  • Enzyme Addition and Pre-incubation:

    • Add 25 µL of the AChE enzyme solution to all wells except the blank.[1]

    • Incubate the plate for a predefined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the DTNB solution to all wells.[1]

    • To start the enzymatic reaction, add 25 µL of the ATChI substrate solution to all wells, bringing the total reaction volume to 150 µL.[1]

    • Immediately place the plate in a microplate reader and measure the absorbance at 412 nm kinetically, with readings taken every minute for 10-15 minutes.[1] Alternatively, for an endpoint assay, incubate the plate at 37°C for a fixed time (e.g., 10 minutes) and then measure the final absorbance.[1]

Table 2: Example Pipetting Scheme

ReagentTest Wells (µL)Positive Control (µL)Blank (µL)
Phosphate Buffer252550
Inhibitor Dilution25--
Buffer with DMSO-25-
AChE Solution2525-
DTNB Solution505050
ATChI Solution252525
Total Volume 150 150 150

Data Analysis and Interpretation

Calculation of Inhibition Percentage
  • Determine the Rate of Reaction: Plot absorbance versus time for each well and calculate the slope of the linear portion of the curve to determine the rate of change in absorbance per minute (ΔAbs/min).[1]

  • Calculate Percentage of Inhibition: Use the following formula for each inhibitor concentration:[1] % Inhibition = [ (Rate of Control - Rate of Test) / Rate of Control ] x 100[1]

IC₅₀ Determination

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[5] It is a key measure of an inhibitor's potency.[5][6]

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the inhibitor concentration. This will typically generate a sigmoidal curve.[5]

  • IC₅₀ Calculation: The IC₅₀ value can be determined from the inflection point of the sigmoidal curve using non-linear regression analysis software.[5]

Trustworthiness and Self-Validation

To ensure the quality and reliability of a high-throughput screening assay, the Z-factor (Z') is a crucial statistical parameter.[7][8][9]

  • Z-factor Interpretation:

    • Z' > 0.5: Excellent assay[7][8]

    • 0 < Z' ≤ 0.5: Good assay[8]

    • Z' < 0: Poor assay, indicating overlapping control populations[7][8]

The Z-factor is calculated using the means and standard deviations of the positive and negative controls, providing a measure of the separation between them.[8][9]

References

  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PubMed Central. (n.d.).
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8" - Benchchem. (n.d.).
  • Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad. (n.d.).
  • Z-Factor Calculator - Free Online Tool | Assay Quality Control. (n.d.).
  • On HTS: Z-factor. (2023, December 12).
  • Z-factors - BIT 479/579 High-throughput Discovery. (n.d.).
  • How do I screen for acetylcholinesterase activity? - AAT Bioquest. (2021, January 25).
  • 3.10. Acetylcholinesterase Inhibition Assay - Bio-protocol. (n.d.).
  • Acetylcholinesterase Activity Assay Kit (MAK119) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • New Findings about Ellman's Method to Determine Cholinesterase Activity - ResearchGate. (2025, August 9).
  • Enzyme Inhibitor Terms and Calculations - Sigma-Aldrich. (n.d.).
  • Application Note: Acetylcholinesterase (AChE) Activity and Inhibition Assay Protocol - Benchchem. (n.d.).
  • From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20).
  • Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit • Catalogue Code: MAES0131 • Size: 96T • Research Use Only. (n.d.).
  • Acetylcholinesterase Assay Kit (AChE, Colorimetric) (ab138871) - Abcam. (n.d.).
  • Acetylcholinesterase (AChE) Assay Kit Catalog Nos. AR4001 - Boster Bio. (n.d.).
  • Acetylcholinesterase Inhibitor Screening Kit (MAK324) - Technical Bulletin - Sigma-Aldrich. (n.d.).
  • A new and rapid colorimetric determination of acetylcholinesterase activity - PubMed. (1961, July).
  • IC50 - Wikipedia. (n.d.).
  • IC50 Calculator - AAT Bioquest. (n.d.).
  • IC50 Determination - edX. (n.d.).
  • Acetylcholinesterase Activity Colorimetric Microplate Assay Kit User Manual. (n.d.).
  • measuring enzyme inhibition by drugs - YouTube. (2021, January 12).

Sources

Revolutionizing Dithiocarbamate Synthesis: An Application Note on Ultrasound-Assisted Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dithiocarbamates represent a versatile class of organosulfur compounds with a broad spectrum of applications, ranging from agriculture to pharmaceuticals, including their investigation as anti-cancer, antimicrobial, and neuroprotective agents.[1][2][3] Traditionally, the synthesis of dithiocarbamates involves the reaction of a primary or secondary amine with carbon disulfide, often requiring extended reaction times, harsh conditions, and the use of volatile organic solvents.[4][5] This application note details the use of ultrasound irradiation as a green, efficient, and rapid alternative for the synthesis of dithiocarbamates. The sonochemical approach leverages the phenomenon of acoustic cavitation to significantly enhance reaction rates, improve yields, and promote synthesis under milder, more environmentally benign conditions.[6][7] We provide a comprehensive overview of the underlying principles, detailed experimental protocols, and a comparative analysis with conventional synthetic methods, underscoring the significant advantages of this advanced methodology for researchers in organic synthesis and drug discovery.

Introduction: The Significance of Dithiocarbamates and the Advent of Sonochemistry

Dithiocarbamates are characterized by the functional group R₂NCS₂⁻ and have garnered substantial interest due to their unique metal-chelating properties and diverse biological activities.[1][8] Their applications are extensive, serving as vulcanization accelerators in the rubber industry, pesticides in agriculture, and, critically, as scaffolds for pharmacologically active molecules in medicine.[3][9] The therapeutic potential of dithiocarbamate-containing compounds is highlighted by their investigation in clinical trials for diseases such as cancer, HIV, and Lyme disease.[1]

Conventional methods for synthesizing dithiocarbamates, while effective, often suffer from drawbacks such as long reaction times (several hours to days), the need for high temperatures, and the use of hazardous solvents.[5][10] These limitations can hinder high-throughput screening and the rapid generation of compound libraries essential for drug development.

Sonochemistry, the application of ultrasound to chemical reactions, offers a powerful solution to these challenges.[11][12] The core of sonochemistry lies in acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid medium subjected to high-frequency sound waves (typically >20 kHz).[13] This collapse generates localized "hot spots" with transient high temperatures (up to 5000 K) and pressures (over 1000 atm), along with extremely rapid heating and cooling rates.[12][13] These extreme conditions create a unique environment that can dramatically accelerate chemical reactions, enhance mass transfer, and activate solid surfaces.[11][14]

The Sonochemical Advantage in Dithiocarbamate Synthesis

The application of ultrasound to the synthesis of dithiocarbamates offers several key advantages over traditional methods:

  • Accelerated Reaction Rates: Sonication can reduce reaction times from hours to minutes.[10]

  • Increased Yields: The enhanced reactivity often leads to significantly higher product yields.[6][10]

  • Milder Reaction Conditions: Reactions can often be conducted at lower temperatures and pressures, reducing energy consumption and the formation of byproducts.[7]

  • Green Chemistry Principles: The use of ultrasound often allows for the use of more environmentally friendly solvents, such as water or ethanol, and can sometimes be performed under solvent-free conditions.[15][16]

  • Simplicity and Efficiency: The experimental setup is relatively simple, and the methodology can be easily adopted in most laboratory settings.[6]

Mechanism of Ultrasound-Assisted Dithiocarbamate Formation

The synthesis of dithiocarbamates typically proceeds via the nucleophilic attack of an amine on the electrophilic carbon of carbon disulfide. The resulting dithiocarbamic acid is then deprotonated by a base to form the dithiocarbamate salt.

Ultrasound irradiation enhances this process through a combination of physical and chemical effects:

  • Enhanced Mixing and Mass Transfer: The micro-jets and shockwaves generated by cavitation bubble collapse lead to highly efficient mixing of reactants, overcoming diffusion limitations, especially in heterogeneous systems.

  • Increased Interfacial Area: In reactions involving solids or immiscible liquids, sonication can break down particles and create emulsions, significantly increasing the surface area for reaction.[14]

  • Chemical Effects of Cavitation: While the primary effect in many organic syntheses is physical, the extreme temperatures and pressures within the collapsing bubbles can also lead to the formation of radical species that can initiate or accelerate reactions.

Experimental Protocols

General Equipment
  • Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

  • Rotary evaporator for solvent removal

  • Apparatus for purification (e.g., column chromatography, recrystallization)

Protocol 1: One-Pot, Three-Component Synthesis of N,S-dialkyl Dithiocarbamates in Water

This protocol is adapted from a green synthesis approach for antifungal dithiocarbamate derivatives.[16]

Reactants:

  • Alkyl 2-aminoester (1 mmol)

  • Carbon disulfide (1 mmol)

  • Michael acceptor (e.g., acrylonitrile, methyl acrylate) (1 mmol)

  • Triethylamine (TEA) (1 mmol)

  • Water (10 mL)

Procedure:

  • In a round-bottom flask, combine the corresponding alkyl 2-aminoester (1 mmol), carbon disulfide (1 mmol), the Michael acceptor (1 mmol), and triethylamine (1 mmol) in water (10 mL).

  • Place the flask in an ultrasonic bath.

  • Irradiate the mixture with ultrasound at a specified temperature (e.g., room temperature or slightly elevated) for a short period (typically 15-60 minutes). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the pure N,S-dialkyl dithiocarbamate.

Protocol 2: Ultrasound-Assisted Synthesis of Piperazine-1-carbodithioates

This protocol is based on the synthesis of piperazine-dithiocarbamate hybrids with potential anticancer activity.[10]

Reactants:

  • Monosubstituted piperazine derivative (e.g., 1-(methylsulfonyl)piperazine)

  • N-phenylacetamide derivative

  • Sodium acetate (AcONa)

  • Carbon disulfide (CS₂)

  • Methanol (MeOH)

Procedure:

  • Combine the monosubstituted piperazine, the N-phenylacetamide derivative, sodium acetate, and carbon disulfide in methanol in a reaction flask.

  • Immerse the flask in an ultrasonic bath and sonicate at a controlled temperature (e.g., 70 °C) for approximately 30 minutes.[10]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution. Collect the solid by filtration.

  • Wash the precipitate with cold methanol and dry under vacuum to yield the pure piperazine-1-carbodithioate. Crystallization may be performed for further purification.

Data Presentation: Comparative Analysis

The following table summarizes the significant improvements offered by ultrasound-assisted synthesis compared to conventional methods for dithiocarbamate production.

Dithiocarbamate DerivativeMethodReaction TimeYield (%)SolventReference
Piperazine-1-carbodithioatesConventional (Stirring)12–18 h55–65%Methanol[10]
Piperazine-1-carbodithioatesUltrasound-Assisted30 min80–90%Methanol[10]
N,S-dialkyl dithiocarbamatesUltrasound-AssistedShort reaction times79–91%Water[16]

Visualization of the Synthetic Workflow

The general workflow for the ultrasound-assisted synthesis of dithiocarbamates can be visualized as follows:

G cluster_prep Reactant Preparation cluster_reaction Sonochemical Reaction cluster_workup Work-up & Purification Amine Amine/Amine Derivative Sonication Ultrasonic Irradiation (20-40 kHz) Amine->Sonication CS2 Carbon Disulfide CS2->Sonication Base Base (e.g., TEA, AcONa) Base->Sonication Solvent Solvent (e.g., Water, MeOH) Solvent->Sonication Extraction Extraction Sonication->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization Product Pure Dithiocarbamate Characterization->Product

Caption: General workflow for ultrasound-assisted dithiocarbamate synthesis.

Troubleshooting and Considerations

  • Temperature Control: Ultrasonic irradiation can lead to an increase in the bulk temperature of the reaction medium. For temperature-sensitive reactions, it is advisable to use an ultrasonic bath with cooling capabilities or to perform sonication in pulses.

  • Probe vs. Bath Sonicator: A probe sonicator delivers more concentrated energy to a smaller area and is generally more efficient for larger-scale reactions. An ultrasonic bath provides more uniform irradiation for multiple smaller reactions.

  • Solvent Choice: The choice of solvent can influence the efficiency of cavitation. Solvents with higher vapor pressures tend to cavitate more easily.

  • Degassing: Dissolved gases in the solvent can dampen the intensity of cavitation. Degassing the solvent prior to the reaction by sparging with an inert gas or by a brief initial sonication can improve results.

Conclusion and Future Perspectives

Ultrasound-assisted synthesis represents a significant advancement in the preparation of dithiocarbamates. This methodology aligns with the principles of green chemistry by reducing reaction times, increasing yields, and allowing for the use of more benign solvents.[6][15] For researchers in drug development and organic synthesis, the adoption of sonochemistry can accelerate the discovery and optimization of novel dithiocarbamate-based therapeutic agents. The simplicity, efficiency, and scalability of this technique make it a highly attractive alternative to conventional synthetic protocols. Future research may focus on expanding the substrate scope, developing continuous-flow sonochemical processes, and further elucidating the intricate mechanistic details of these acoustically enhanced reactions.

References

Sources

Application Notes and Protocols: The Role of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate in Modern Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: A Scaffold for Innovation in Oncology

In the landscape of modern oncology, the pursuit of targeted therapies has led to a focus on specific molecular pathways that drive cancer progression. Kinase inhibitors, in particular, have emerged as a cornerstone of precision medicine. Within this context, the chemical scaffold of a potential drug candidate is of paramount importance. Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate is a key heterocyclic building block in the synthesis of novel kinase inhibitors.[1] While not an active pharmaceutical ingredient itself, its structural features—a piperazine ring for versatile derivatization, a methylsulfonyl group common in kinase inhibitors, and a tert-butoxycarbonyl (Boc) protecting group for controlled, multi-step synthesis—make it an invaluable starting material for drug discovery campaigns.[1][2]

These application notes will provide a comprehensive guide to the utilization of this compound as a foundational element in the development of targeted anticancer agents. We will explore its role in the synthesis of potential inhibitors of the PI3K/Akt/mTOR pathway, a critical signaling cascade frequently dysregulated in cancer, and detail the subsequent preclinical evaluation of these novel chemical entities.[3]

The PI3K/Akt/mTOR Pathway: A Prime Target for Intervention

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a central signaling network that regulates cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a hallmark of numerous human cancers, making it a highly sought-after target for therapeutic intervention.[4] Kinase inhibitors developed from scaffolds like this compound are designed to interrupt this cascade at key nodes, thereby suppressing tumor growth.

PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment AKT Akt PIP3->AKT Recruitment PDK1->AKT Phosphorylation (Thr308) mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation (Ser473) Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes

Caption: The PI3K/Akt/mTOR signaling cascade.

Application I: Synthesis of a Novel Kinase Inhibitor (Representative Protocol)

The primary application of this compound is as a synthon in the construction of more complex molecules. The following is a representative, two-step protocol outlining how this intermediate can be elaborated into a hypothetical kinase inhibitor.

Synthesis_Workflow Start Tert-butyl 4-(methylsulfonyl) piperazine-1-carboxylate Step1 Step 1: Boc Deprotection (e.g., TFA in DCM) Start->Step1 Intermediate 1-(Methylsulfonyl)piperazine Step1->Intermediate Step2 Step 2: Nucleophilic Aromatic Substitution or Amide Coupling (with R-X) Intermediate->Step2 Final Final Kinase Inhibitor Step2->Final Reagent Heterocyclic Core (R-X) Reagent->Step2

Caption: Synthetic workflow for a novel kinase inhibitor.

Protocol 1: Boc Group Deprotection

Rationale: The Boc group masks one of the piperazine nitrogens, allowing for selective modification of the other. Its removal is a critical first step to enable coupling to the desired chemical core.

  • Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM).

  • Acidification: Add trifluoroacetic acid (TFA) (2-3 equivalents) dropwise to the solution at 0°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the product with an organic solvent like ethyl acetate.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(methylsulfonyl)piperazine.

Protocol 2: Coupling to a Heterocyclic Core

Rationale: The deprotected piperazine is now a nucleophile that can be coupled to an electrophilic heterocyclic core (e.g., a chloropyrimidine), a common feature in kinase inhibitors, to form the final compound.

  • Reaction Setup: To a solution of 1-(methylsulfonyl)piperazine (1 equivalent) and a suitable heterocyclic electrophile (e.g., 2,4-dichloro-5-methoxypyrimidine) (1 equivalent) in a solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

  • Heating: Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Isolation: After cooling to room temperature, pour the reaction mixture into water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization to obtain the final kinase inhibitor.

Application II: In Vitro Evaluation of Synthesized Compounds

Once a library of potential inhibitors has been synthesized, their biological activity must be assessed. The following protocols are standard methods for the initial in vitro characterization of anticancer compounds.

Protocol 3: Cell Viability Assessment (MTT Assay)

Rationale: The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] It is a primary screening tool to determine the concentration at which a compound inhibits cancer cell growth.

MTT_Workflow Seed 1. Seed cancer cells in 96-well plate Incubate1 2. Incubate for 24h Seed->Incubate1 Treat 3. Treat with synthesized compounds (serial dilutions) Incubate1->Treat Incubate2 4. Incubate for 48-72h Treat->Incubate2 AddMTT 5. Add MTT reagent Incubate2->AddMTT Incubate3 6. Incubate for 4h AddMTT->Incubate3 Solubilize 7. Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Read 8. Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[5]

  • Compound Treatment: Prepare serial dilutions of the synthesized inhibitor and add them to the wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.[5][7]

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of inhibitor required to reduce cell viability by 50%).

CompoundCancer Cell LineIC50 (µM)
Lead Compound A MCF-7 (Breast)2.5
Lead Compound A A549 (Lung)5.1
Lead Compound B MCF-7 (Breast)10.8
Lead Compound B A549 (Lung)15.3
Protocol 4: Western Blot Analysis of PI3K/Akt Pathway Modulation

Rationale: To confirm that a lead compound acts via the intended mechanism, Western blotting is used to measure the phosphorylation status of key proteins in the PI3K/Akt pathway.[8] A successful inhibitor should decrease the levels of phosphorylated Akt (p-Akt) without significantly affecting total Akt levels.[9]

Step-by-Step Methodology:

  • Cell Treatment and Lysis: Treat cancer cells with the lead compound at its IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin).[10]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt.

Application III: In Vivo Efficacy Studies in Xenograft Models

Promising compounds from in vitro assays are advanced to in vivo studies to assess their efficacy and safety in a living organism. Human tumor xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[11][12]

Xenograft_Workflow Inject 1. Subcutaneously inject cancer cells into immunocompromised mice TumorGrowth 2. Allow tumors to grow to a palpable size (e.g., 100-150 mm³) Inject->TumorGrowth Randomize 3. Randomize mice into treatment and control groups TumorGrowth->Randomize Treat 4. Administer compound or vehicle (e.g., daily via oral gavage) Randomize->Treat Monitor 5. Monitor tumor volume and body weight 2-3 times/week Treat->Monitor Endpoint 6. Euthanize at endpoint and collect tumors for analysis Monitor->Endpoint

Caption: Workflow for an in vivo xenograft study.

Protocol 5: Subcutaneous Xenograft Model

Rationale: This model evaluates the ability of a test compound to inhibit the growth of a human tumor in a living system, providing crucial data on efficacy and potential toxicity before clinical trials.[13]

Step-by-Step Methodology:

  • Cell Implantation: Subcutaneously inject 1-5 million human cancer cells (resuspended in PBS or Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[11][14]

  • Tumor Growth: Allow the tumors to establish and grow to an average volume of 100-150 mm³.[14]

  • Group Randomization: Randomize the mice into treatment and vehicle control groups.

  • Drug Administration: Administer the lead compound at a predetermined dose and schedule (e.g., daily by oral gavage). The vehicle group receives the formulation buffer only.

  • Monitoring: Measure tumor dimensions with calipers and the body weight of the mice 2-3 times per week. Calculate tumor volume using the formula: (Width² x Length) / 2.[14]

  • Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).

Treatment GroupDay 0 (mm³)Day 7 (mm³)Day 14 (mm³)Day 21 (mm³)
Vehicle Control 125.5 ± 10.2250.1 ± 20.5510.8 ± 45.11025.6 ± 98.7
Lead Compound A 124.9 ± 9.8180.3 ± 15.3255.4 ± 22.8350.7 ± 35.1

Conclusion

This compound represents a critical starting point for the development of sophisticated, targeted cancer therapies. Its utility lies in its capacity to be chemically elaborated into potent and selective kinase inhibitors. The protocols outlined in these notes provide a roadmap for researchers to progress from chemical synthesis to robust preclinical in vitro and in vivo evaluation, forming a crucial part of the drug discovery and development pipeline. By understanding and applying these methodologies, the scientific community can continue to build upon such foundational chemical scaffolds to create the next generation of precision medicines for cancer treatment.

References

  • Wu, P., & Hu, Y. Z. (2010). PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. Current Medicinal Chemistry, 17(35), 4326–4341.
  • BenchChem. (n.d.). Application Notes and Protocols for In Vivo Xenograft Models Using Human Cancer Cell Lines.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
  • BenchChem. (n.d.). Application Notes and Protocols for Western Blot Analysis of PI3K/AKT Pathway After Chalcone Treatment.
  • XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models.
  • An, Z., & Wang, X. (2015). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Journal of Cancer, 6(11), 1073–1081.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.
  • Bio-protocol. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1).
  • Altogen Labs. (2021). 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 129–140.
  • Invitrogen Discovery Sciences. (n.d.). Cellular Assays for Interrogating the PI3K/AKT/mTOR Pathway.
  • Wallace, O. B. (2003). A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor. Organic Process Research & Development, 7(4), 541–544.
  • ResearchGate. (n.d.). Western blot analysis for protein levels associated with the PI3K/AKT pathway and cancer cell apoptosis.
  • Weigand, I., et al. (2021). Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer. Cancers, 13(21), 5539.
  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components.
  • Manasa Life Sciences. (n.d.). tert-Butyl piperazine-1-carboxylate.
  • Roberts, P. J., et al. (2012). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. Neoplasia, 14(10), 951–961.
  • Asif, M. (2022). Ultrasound-Assisted Synthesis and In Silico Modeling of Methanesulfonyl-Piperazine-Based Dithiocarbamates as Potential Anticancer, Thrombolytic, and Hemolytic Structural Motifs. Molecules, 27(15), 4776.
  • BenchChem. (n.d.). PI3K/AKT/mTOR pathway and Onatasertib.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
  • Maira, S. M., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics, 12(8), 1347–1358.
  • Nath, K., et al. (2021). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Molecules, 26(16), 4975.
  • Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
  • Al-Warhi, T., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • BLDpharm. (n.d.). tert-Butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate.
  • National Center for Biotechnology Information. (n.d.). Tert-butyl 4-(5-{[4-(methylsulfonyl)benzyl]oxy}pyrimidin-2-yl)piperazine-1-carboxylate.
  • da Silva, G. N., et al. (2024). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells. International Journal of Molecular Sciences, 25(18), 10309.
  • Janku, F., et al. (2012). Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation.
  • ResearchGate. (n.d.). Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry.
  • Bleicher, K. H., et al. (2004). Preparation of kinase-biased compounds in the search for lead inhibitors of kinase targets.
  • Lopes, C., et al. (2018).
  • de Oliveira, R. B., et al. (2011). Discovery of cytotoxic and pro-apoptotic compounds against leukemia cells: Tert-butyl-4-[(3-nitrophenoxy)
  • Szabó, I., et al. (2021). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Molecules, 26(21), 6692.

Sources

Development of GPR119 Agonists Using Piperidine Carboxylates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

G-protein coupled receptor 119 (GPR119) has emerged as a compelling therapeutic target for type 2 diabetes and related metabolic disorders due to its dual mechanism of enhancing glucose-dependent insulin secretion and promoting the release of incretin hormones.[1][2] This guide provides a comprehensive overview of the development of GPR119 agonists centered on the piperidine carboxylate scaffold. We delve into the rationale for targeting GPR119, the strategic importance of the piperidine carboxylate motif, and provide detailed, field-proven protocols for the synthesis, in vitro characterization, and in vivo evaluation of these promising therapeutic agents. This document is intended to serve as a practical resource for researchers actively engaged in the discovery and development of novel GPR119-targeted therapies.

Introduction: GPR119 - A Dual-Action Target for Metabolic Diseases

GPR119 is a class A G-protein coupled receptor (GPCR) predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Its activation by an agonist initiates a signaling cascade primarily through the Gαs subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1] This elevation in cAMP has a twofold beneficial effect on glucose homeostasis:

  • Direct Insulin Secretion: In pancreatic β-cells, increased cAMP enhances glucose-stimulated insulin secretion (GSIS), a crucial mechanism for maintaining normal blood glucose levels.

  • Incretin Hormone Release: In intestinal L-cells, GPR119 activation stimulates the secretion of incretin hormones, most notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] These incretins, in turn, act on pancreatic β-cells to further potentiate insulin release.[3]

This dual mechanism of action makes GPR119 an attractive target for the development of oral anti-diabetic agents with a potentially low risk of hypoglycemia.

GPR119 Signaling Pathway

The activation of GPR119 triggers a well-defined signaling pathway culminating in the release of insulin and incretin hormones. The following diagram illustrates this cascade.

GPR119_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist GPR119 Agonist (Piperidine Carboxylate) GPR119 GPR119 Receptor Agonist->GPR119 Binds Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase cAMP cAMP (Increased) AC->cAMP ATP to cAMP Gs->AC Stimulates PKA Protein Kinase A (PKA) cAMP->PKA Activates Exocytosis Granule Exocytosis (Insulin / GLP-1) PKA->Exocytosis Promotes

Caption: GPR119 agonist signaling pathway.

The Piperidine Carboxylate Scaffold: A Privileged Motif for GPR119 Agonism

Structure-activity relationship (SAR) studies have identified the piperidine carboxylate moiety as a key pharmacophore for potent GPR119 agonism. This structural element often serves as a central scaffold, with substitutions on the piperidine ring and modifications of the carboxylate group allowing for fine-tuning of agonist activity, selectivity, and pharmacokinetic properties.

The N-capped piperidine core with a carbamate has been determined to be crucial for the agonist activity of several GPR119 modulators.[4] The piperidine ring provides a rigid framework that can be appropriately substituted to occupy hydrophobic pockets within the GPR119 binding site. The carboxylate group, often in the form of an ester, can engage in key interactions with the receptor and influence the overall physicochemical properties of the molecule.

General Workflow for GPR119 Agonist Development

The development of a novel GPR119 agonist follows a structured, multi-stage process from initial design to in vivo validation.

Agonist_Development_Workflow Design Compound Design & Virtual Screening Synthesis Chemical Synthesis Design->Synthesis In_Vitro In Vitro Screening (cAMP, GLP-1) Synthesis->In_Vitro SAR SAR Analysis & Optimization In_Vitro->SAR In_Vivo In Vivo Efficacy (OGTT) In_Vitro->In_Vivo Promising Candidates SAR->Design Iterative Optimization Lead Lead Candidate In_Vivo->Lead

Caption: General workflow for GPR119 agonist development.

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of a representative piperidine carboxylate-based GPR119 agonist and its subsequent biological evaluation.

Synthesis of a Representative Piperidine Carboxylate GPR119 Agonist

This protocol describes a potential synthetic route for a GPR119 agonist incorporating a piperidine carboxylate core, based on established synthetic methodologies for similar compounds.[5][6][7][8]

Objective: To synthesize a novel GPR119 agonist with a piperidine carboxylate scaffold.

Representative Synthesis Scheme:

Step 1: Synthesis of a Key Piperidine Intermediate

A common starting material is a commercially available piperidine derivative, such as tert-butyl 4-formylpiperidine-1-carboxylate.[5] This can be modified through various reactions to introduce desired functionalities.

Step 2: Coupling with a Heterocyclic Moiety

The piperidine intermediate is then coupled with a suitable heterocyclic component, which is often a pyrimidine or a similar nitrogen-containing ring system known to interact with GPR119.

Detailed Protocol (Example):

  • Reaction Setup: To a solution of tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add 4-nitrobenzoic acid (1.0 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and Hydroxybenzotriazole (HOBt) (1.2 eq).[9]

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the intermediate amide.

  • Deprotection: Treat the intermediate with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc protecting group.[9] Stir at room temperature for 1-2 hours.

  • Final Coupling: Neutralize the deprotected intermediate and couple it with a desired substituted benzoic or nicotinic acid/chloride using standard amidation conditions (e.g., HATU, TEA in DMF) to obtain the final GPR119 agonist.[9]

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

In Vitro Characterization

This protocol describes a homogenous time-resolved fluorescence (HTRF) assay to measure the increase in intracellular cAMP levels following GPR119 activation.[10][11][12][13]

Objective: To determine the potency (EC₅₀) and efficacy of a test compound in stimulating cAMP production via GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119.

  • cAMP Gs HiRange HTRF assay kit (e.g., from Cisbio).[11][14]

  • Test compounds and a reference agonist (e.g., AR231453).

  • 384-well low-volume white microplates.

  • HTRF-compatible plate reader.

Protocol:

  • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer at a predetermined optimal density.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in the appropriate assay buffer.

  • Assay Procedure:

    • Dispense 5 µL of the cell suspension into each well of the 384-well plate.[12]

    • Add 5 µL of the diluted test compounds or reference agonist to the respective wells.[12]

    • Include wells with vehicle control (e.g., DMSO) for baseline measurement.

    • Incubate the plate at room temperature for 30 minutes.[12]

  • Detection:

    • Add 5 µL of the HTRF cAMP-d2 conjugate to each well.[12]

    • Add 5 µL of the HTRF anti-cAMP cryptate antibody to each well.[12]

    • Incubate the plate at room temperature for 1 hour in the dark.[12]

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (d2 emission).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

This protocol outlines a method to measure GLP-1 secretion from the human enteroendocrine NCI-H716 cell line.[3][15][16]

Objective: To assess the ability of a GPR119 agonist to stimulate GLP-1 secretion.

Materials:

  • NCI-H716 cells.

  • Cell culture medium (e.g., DMEM).

  • Test compounds and a positive control (e.g., forskolin).

  • Active GLP-1 ELISA kit.

  • 12-well plates.

Protocol:

  • Cell Seeding: Seed NCI-H716 cells (e.g., 1 x 10⁶ cells/well) onto 12-well plates and culture for 48 hours to allow for differentiation.[3]

  • Starvation: Prior to the experiment, starve the cells in a serum-free medium for a defined period (e.g., 2 hours).

  • Compound Treatment: Replace the starvation medium with fresh medium containing the test compounds at various concentrations or a positive control.

  • Incubation: Incubate the cells for a specified time (e.g., 1-2 hours) at 37°C.[3][16]

  • Sample Collection: Collect the cell culture supernatant from each well.

  • GLP-1 Measurement: Centrifuge the supernatant to remove any cell debris.[3] Measure the concentration of active GLP-1 in the supernatant using a validated GLP-1 ELISA kit according to the manufacturer's instructions.[1]

  • Data Analysis: Express the results as fold-increase in GLP-1 secretion over the vehicle control.

In Vivo Evaluation: Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard in vivo model to assess the effect of a compound on glucose homeostasis.[17][18][19][20][21]

Objective: To evaluate the in vivo efficacy of a GPR119 agonist in improving glucose tolerance in mice.

Materials:

  • Male C57BL/6J mice (or a relevant diabetic mouse model).[20]

  • Test compound formulated in a suitable vehicle.

  • Glucose solution (e.g., 2 g/kg).

  • Glucometer and test strips.

  • Oral gavage needles.

Protocol:

  • Acclimatization and Fasting: Acclimatize the mice to the experimental conditions. Fast the animals overnight (e.g., 16 hours) before the test, with free access to water.[21]

  • Compound Administration: Administer the test compound or vehicle orally via gavage at a predetermined dose.

  • Baseline Glucose Measurement: At time 0 (before glucose administration), measure the baseline blood glucose level from a tail snip.

  • Glucose Challenge: 30 minutes after compound administration, administer a glucose solution (e.g., 2 g/kg) orally.[20]

  • Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).[17][20]

  • Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion. A significant reduction in the AUC for the compound-treated group compared to the vehicle group indicates improved glucose tolerance.

Data Interpretation and Structure-Activity Relationship (SAR)

The data generated from the described assays provide a comprehensive profile of the GPR119 agonist.

Data Summary Table:

Compound IDGPR119 EC₅₀ (nM)Max cAMP Response (% of Control)GLP-1 Secretion (Fold Increase)OGTT (AUC Reduction %)
Example-115952.530
Example-250801.815
Reference101003.035

SAR Insights:

  • Piperidine Substitutions: Modifications on the piperidine ring can significantly impact potency. Small, lipophilic groups at the 4-position often enhance binding affinity by occupying a hydrophobic pocket in the receptor.

  • Carboxylate Moiety: The nature of the ester group on the carboxylate can influence both potency and pharmacokinetic properties. For instance, replacing a methyl ester with an isopropyl ester may alter metabolic stability and oral bioavailability.

  • Heterocyclic Core: The choice of the heterocyclic system linked to the piperidine nitrogen is critical for agonist activity. Pyrimidine and oxadiazole rings are common motifs found in potent GPR119 agonists.[4][7]

By systematically modifying these structural features and evaluating the resulting compounds in the described assays, a clear SAR can be established, guiding the optimization of lead compounds towards a clinical candidate.

Conclusion

The development of GPR119 agonists based on the piperidine carboxylate scaffold represents a promising strategy for the treatment of type 2 diabetes. The protocols and insights provided in this guide offer a robust framework for the synthesis, characterization, and in vivo evaluation of these novel therapeutic agents. A thorough understanding of the GPR119 signaling pathway, coupled with a systematic approach to SAR, will be instrumental in advancing this class of compounds towards clinical application.

References

  • Isosinensetin Stimulates Glucagon-like Peptide-1 Secretion via Activation of hTAS2R50 and the Gβγ-Mediated Signaling Pathway. MDPI. Available at: [Link]

  • Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Oral Glucose Tolerance Test in Mouse. protocols.io. Available at: [Link]

  • A categorical structure-activity relationship analysis of GPR119 ligands. PubMed Central. Available at: [Link]

  • Oral Glucose Tolerance Test in Mouse. protocols.io. Available at: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed Central. Available at: [Link]

  • Validation of a refined protocol for mouse oral glucose tolerance testing without gavage. bioRxiv. Available at: [Link]

  • Olfactory Receptor OR51E1 Mediates GLP-1 Secretion in Human and Rodent Enteroendocrine L Cells. Journal of the Endocrine Society. Available at: [Link]

  • DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal. Available at: [Link]

  • One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. PubMed. Available at: [Link]

  • Oral Glucose Tolerance Test. Taconic Biosciences. Available at: [Link]

  • (PDF) One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. ResearchGate. Available at: [Link]

  • Discovery of 1,4-Disubstituted Cyclohexene Analogues as Selective GPR119 Agonists for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry. Available at: [Link]

  • Uncoupling protein 2 regulates glucagon-like peptide-1 secretion in L-cells. PubMed Central. Available at: [Link]

  • GLP-1 release by NCI-H716 cells. GLP-1 release into NCI-H716 cell... ResearchGate. Available at: [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Molecular Devices. Available at: [Link]

  • First GPR119 PET Imaging Ligand: Synthesis, Radiochemistry, and Preliminary Evaluations. PubMed Central. Available at: [Link]

  • Discovery of a novel series of GPR119 agonists: Design, synthesis, and biological evaluation of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives. PubMed. Available at: [Link]

  • Synthesis of GPR119 Agonist GSK-1292263. Chinese Journal of Pharmaceuticals. Available at: [Link]

  • Synthesis, characterization and In-silico study of some 4-nitro-N-(piperidin-4-yl)benzamide derivatives as GPR119 agonists for the treatment of diabetes. ResearchGate. Available at: [Link]

  • Validation of the cell-based, HTRF cAMP assay for G protein-coupled... ResearchGate. Available at: [Link]

  • HTRF® package insert cAMP HiRange General information. Cisbio. Available at: [Link]

  • Synthesis and Biological Evaluation of a 6-Aminofuro[3,2-c]pyridin-3(2H)-one Series of GPR 119 Agonists. ResearchGate. Available at: [Link]

  • How to run a cAMP HTRF assay. YouTube. Available at: [Link]

  • 2,5-Disubstituted pyridines as potent GPR119 agonists. PubMed. Available at: [Link]

  • Discovery of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives as novel GRP119 agonists for the treatment of diabetes and obesity. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in this synthetic procedure. Our goal is to ensure you can achieve high yields and purity in your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions in a question-and-answer format.

Low or No Product Yield

Question: My reaction is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes?

Answer: Low yields in the synthesis of this compound are a common issue and can often be traced back to a few critical factors.[1][2]

  • Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride (MsCl) is highly reactive and susceptible to moisture.[3] If your glassware is not thoroughly dried or you are using non-anhydrous solvents, the MsCl will hydrolyze to methanesulfonic acid, which is unreactive in this synthesis.[4][5]

    • Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, and conduct the reaction under an inert atmosphere such as nitrogen or argon to prevent exposure to atmospheric moisture.[1]

  • Inappropriate Base or Stoichiometry: The choice and amount of base are crucial. A non-nucleophilic organic base like triethylamine or pyridine is typically used to neutralize the HCl byproduct.[1] If the base is weak or used in insufficient amounts, the reaction mixture will become acidic, protonating the starting piperazine and reducing its nucleophilicity. Conversely, an excessively strong base can promote side reactions.

    • Solution: Use a slight excess (1.1-1.5 equivalents) of a dry, non-nucleophilic tertiary amine base.[4] Ensure the base is pure and free of water.

  • Poor Quality Starting Materials: The purity of your starting materials, Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) and methanesulfonyl chloride, is paramount. Impurities in the N-Boc-piperazine can interfere with the reaction, and degraded MsCl will lead to lower yields.[4]

    • Solution: Use freshly opened bottles of reagents or purify them before use. The purity of N-Boc-piperazine can be checked by NMR or melting point, and fresh MsCl should be a clear, colorless liquid.[6]

Presence of Significant Impurities

Question: My crude product shows multiple spots on TLC or peaks in the LC-MS, indicating the presence of impurities. What are these and how can I avoid them?

Answer: The formation of impurities is a common challenge. The most likely side products are the bis-sulfonated piperazine and unreacted starting material.

  • Formation of 1,4-bis(methylsulfonyl)piperazine: If the Boc protecting group on the starting material is prematurely cleaved, the resulting piperazine can react with two equivalents of methanesulfonyl chloride, leading to the formation of the bis-sulfonated impurity.[7]

    • Solution: This is more likely to occur if the reaction is run at elevated temperatures or for extended periods. Maintain a low reaction temperature (e.g., 0 °C to room temperature) and monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times.[4]

  • Unreacted Starting Material: The presence of unreacted N-Boc-piperazine is often due to the issues mentioned above, such as hydrolyzed MsCl or insufficient base.

    • Solution: Address the potential for hydrolysis and ensure correct stoichiometry of your reagents.[4]

Reaction Monitoring and Work-up Issues

Question: I'm having trouble monitoring the reaction and encounter issues during the aqueous work-up. What are the best practices?

Answer: Effective reaction monitoring and a proper work-up are critical for a successful synthesis.

  • Reaction Monitoring: A combination of TLC and LC-MS is ideal for monitoring the reaction progress. The product is more non-polar than the starting N-Boc-piperazine.

    • Solution: Use a suitable solvent system for TLC (e.g., a mixture of hexane and ethyl acetate). For LC-MS, you can monitor the disappearance of the starting material and the appearance of the product mass peak.

  • Aqueous Work-up: During the work-up, emulsions can form, making phase separation difficult. Also, if the aqueous phase is not basic enough, some of the product may be lost as a salt.

    • Solution: After quenching the reaction, ensure the aqueous layer is basic (pH > 8) by adding a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide. This will ensure your product is in the free base form and extracts into the organic layer. To break emulsions, you can add brine or a small amount of ethanol.[8]

Frequently Asked Questions (FAQs)

Question Answer
What is the optimal solvent for this reaction? Dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used and are good choices as they are relatively non-polar and can be obtained in anhydrous form.[9]
What is the ideal reaction temperature? The reaction is typically carried out at 0 °C to room temperature. Starting the reaction at 0 °C and then allowing it to warm to room temperature is a common practice to control the initial exotherm.[4]
How can I purify the final product? The product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane.[8] Recrystallization from a suitable solvent system like ethyl acetate/hexane is also a viable option for obtaining highly pure material.
What are the key analytical techniques for characterizing the product? 1H NMR, 13C NMR, and Mass Spectrometry (MS) are essential for confirming the structure and purity of this compound.[8][10]
Can I use other sulfonylating agents? While methanesulfonyl chloride is the most common reagent for this transformation, other sulfonyl chlorides or sulfonyl anhydrides could potentially be used. However, reaction conditions would need to be re-optimized.

Experimental Protocol: Synthesis of this compound

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment
Reagents Equipment
Tert-butyl piperazine-1-carboxylate (N-Boc-piperazine)Round-bottom flask
Methanesulfonyl chloride (MsCl)Magnetic stirrer and stir bar
Triethylamine (TEA) or PyridineIce bath
Anhydrous Dichloromethane (DCM)Addition funnel
Saturated aqueous sodium bicarbonate solutionSeparatory funnel
BrineRotary evaporator
Anhydrous magnesium sulfate or sodium sulfateSilica gel for column chromatography
Solvents for chromatography (Hexane, Ethyl Acetate)TLC plates and UV lamp
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add Tert-butyl piperazine-1-carboxylate (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Addition of Base: Add triethylamine (1.2 eq) to the stirred solution.

  • Addition of Methanesulfonyl Chloride: In a separate flask, dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes using an addition funnel.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x portions).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizing the Workflow

Synthesis Workflow cluster_Reaction Reaction cluster_Workup Work-up & Purification Start N-Boc-piperazine in anhydrous DCM Base Add Triethylamine at 0 °C Start->Base MsCl_add Add MsCl solution dropwise at 0 °C Base->MsCl_add Stir Stir at 0 °C to RT MsCl_add->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with NaHCO3 (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify Product Pure Product Purify->Product

Caption: A flowchart of the synthesis workflow.

Troubleshooting Flowchart

Troubleshooting Flowchart Start Low Yield or Impurities? Check_Moisture Anhydrous conditions used? Start->Check_Moisture Check_Reagents Purity of starting materials? Check_Moisture->Check_Reagents Yes Solution_Moisture Dry glassware, use anhydrous solvents, inert atmosphere. Check_Moisture->Solution_Moisture No Check_Stoichiometry Correct stoichiometry? Check_Reagents->Check_Stoichiometry Yes Solution_Reagents Use fresh/purified reagents. Check_Reagents->Solution_Reagents No Check_Temp Reaction temperature controlled? Check_Stoichiometry->Check_Temp Yes Solution_Stoichiometry Verify calculations, use 1.1-1.5 eq base. Check_Stoichiometry->Solution_Stoichiometry No Solution_Temp Maintain 0 °C to RT, monitor reaction. Check_Temp->Solution_Temp No

Caption: A troubleshooting decision tree for the synthesis.

References

  • HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention.
  • BenchChem Technical Support Team. (2025, November). common issues in sulfonamide synthesis and solutions. Benchchem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. Benchchem.
  • BenchChem. (2025). Troubleshooting common issues in sulfonamide bond formation. Benchchem.
  • Wikipedia. (n.d.). Methanesulfonyl chloride.
  • Arkema. (n.d.). MSC (Methane Sulfonyl Chloride).
  • Google Patents. (n.d.). CZ305317B6 - Method of direct mono-N-substitution of piperazine.
  • Firth, B. M., et al. (n.d.). Crystal structure of tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate. PMC - NIH.
  • Wang, M., et al. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. ResearchGate.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • MDPI. (n.d.). 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one).

Sources

Technical Support Center: Mesylation of Piperidine Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mesylation of piperidine alcohols. As a Senior Application Scientist, I understand that while converting an alcohol to a mesylate is a cornerstone of organic synthesis for making the hydroxyl a better leaving group, piperidine-containing substrates present unique challenges.[1][2][3] This guide is structured to provide you with not just protocols, but the underlying chemical logic to troubleshoot and optimize your reactions effectively.

Core Principles: The Desired Path and Its Detours

The primary goal of mesylation is to convert a poorly leaving hydroxyl group (-OH) into an excellent leaving group, a mesylate (-OMs), without altering the stereochemistry at the carbinol center.[3][4] The reaction typically involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base.

However, the inherent reactivity of the piperidine ring and the reaction conditions can open several pathways to undesired side products. Understanding these pathways is the key to suppressing them.

G cluster_start Starting Material cluster_reagents Reagents cluster_products Potential Products Piperidine_Alcohol Piperidine Alcohol Reagents MsCl, Base Solvent, Temp Desired_Product Desired Mesylate (R-OMs) Reagents->Desired_Product Desired Pathway (Substitution on S) Elimination Elimination Product (Alkene) Reagents->Elimination Side Reaction 1 (E2 Elimination) Chloride Alkyl Chloride (R-Cl) Reagents->Chloride Side Reaction 2 (SN2 on C) Cyclization Intramolecular Cyclization (Azabicycle) Reagents->Cyclization Side Reaction 3 (Intramolecular SN2)

Caption: Overview of desired vs. side reactions in piperidine alcohol mesylation.

Troubleshooting Guide

This section addresses the most common issues encountered during the mesylation of piperidine alcohols.

Q1: My reaction is slow or incomplete, leaving starting material behind. What should I do?

A1: Probable Cause & Solutions

An incomplete reaction is often due to steric hindrance around the alcohol, insufficiently reactive reagents, or poor reaction setup.

  • Steric Hindrance: Piperidine rings, especially with axial substituents, can create a sterically crowded environment.

    • Solution 1: Switch to Methanesulfonic Anhydride ((Ms)₂O). Methanesulfonic anhydride is often more reactive than MsCl and can be effective for hindered alcohols. A key benefit is that it eliminates the possibility of forming the alkyl chloride side product.[5]

    • Solution 2: Use a More Reactive Sulfonylating Agent. For extremely hindered alcohols, consider triflic anhydride (Tf₂O), which is significantly more reactive.

    • Solution 3: Increase Temperature. Cautiously increase the reaction temperature. Start at 0 °C and allow the reaction to slowly warm to room temperature. For very stubborn cases, gentle heating (e.g., 40-60 °C) in a suitable solvent like DCE might be necessary, but be aware this can promote elimination.[6]

  • Reagent Purity: Methanesulfonyl chloride is sensitive to moisture.

    • Solution: Use Fresh Reagents. Ensure your MsCl is from a fresh bottle or has been properly stored. Use anhydrous solvents and perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Insufficient Activation (Hindered Alcohols):

    • Solution: Add a Catalyst. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction, particularly for hindered secondary alcohols.[6]

Q2: I'm observing a significant amount of a non-polar impurity, likely an alkene. How can I prevent this elimination?

A2: Probable Cause & Solutions

Elimination is a major competing pathway, especially for secondary piperidine alcohols where a proton is available on a carbon adjacent to the alcohol-bearing carbon.[7] The mesylate is such a good leaving group that even a mild base can promote an E2 reaction, often during the reaction itself or during workup.[7][8]

  • Base Strength & Concentration: Triethylamine (TEA) is a common base, but its strength can promote elimination.[7] Excess base is a frequent culprit.

    • Solution 1: Use a Weaker Base. Switch from triethylamine (pKa of conjugate acid ~10.7) to a less hindered or weaker base like pyridine (pKa ~5.2) or N,N-diisopropylethylamine (DIPEA, Hünig's base).[7] Pyridine can also serve as the solvent.

    • Solution 2: Control Stoichiometry. Use no more than 1.1-1.2 equivalents of the base. Consider adding the base and MsCl simultaneously (or adding the base dropwise to the solution of alcohol and MsCl) to avoid a buildup of excess base at any point.[7]

  • Temperature: Higher temperatures provide the activation energy needed for the elimination pathway.

    • Solution: Maintain Low Temperature. Run the reaction at 0 °C or even -20 °C.[7] Ensure the reaction is not allowed to exotherm during the addition of reagents.

  • Workup Conditions: The mesylate product can be sensitive to both acidic and basic conditions during workup, especially with heating.[7]

    • Solution: Use a Mild Aqueous Workup. Wash the reaction mixture with cold, dilute acid (e.g., 0.1 M HCl or citric acid) to quench the excess amine, followed by a cold saturated sodium bicarbonate wash and brine.[7][9] Avoid strong acids or bases and prolonged exposure.

Caption: The E2 elimination mechanism leading to an alkene side product.

Q3: My mass spec shows an M+2 peak corresponding to an alkyl chloride. Where is this coming from?

A3: Probable Cause & Solutions

The formation of an alkyl chloride (R-Cl) is a classic side reaction when using sulfonyl chlorides like MsCl.[5] The chloride ion is generated in situ from the MsCl, and it can act as a nucleophile, displacing the newly formed mesylate in an Sₙ2 reaction.

  • Reaction Conditions: This is more common in solvents that favor Sₙ2 reactions and when the reaction is run for extended periods or at higher temperatures.

    • Solution 1: Use Methanesulfonic Anhydride ((Ms)₂O). This is the most effective solution. Since no chloride is present in the reagent, the formation of the alkyl chloride is completely avoided.[5]

    • Solution 2: Minimize Reaction Time. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.

    • Solution 3: Use a Non-Chloride Sulfonating Agent. While less common, reagents like p-toluenesulfonyl chloride (TsCl) will produce tosylates, and the competing nucleophile would be chloride. The principle remains the same.

Q4: I've isolated a product with a completely different structure, possibly a bicyclic compound.

A4: Probable Cause & Solutions

This is highly indicative of an intramolecular cyclization. The piperidine nitrogen is a potent nucleophile. After the mesylate is formed, the nitrogen can attack the carbon bearing the mesylate group, displacing it to form a 1-azoniabicyclo[X.Y.Z]octane derivative.[10] This is particularly prevalent in piperidine-4-methanols or similar structures where a 5- or 6-membered ring can be formed.

  • Substrate Structure: The geometry of the substrate dictates the feasibility of this reaction.

    • Solution 1: Protect the Piperidine Nitrogen. If the piperidine nitrogen is a secondary amine (-NH-), it must be protected prior to mesylation. Common protecting groups include Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), which render the nitrogen non-nucleophilic.

    • Solution 2: Use a Bulky N-Substituent. If the nitrogen is tertiary, a bulky substituent (e.g., N-benzyl) may disfavor the conformation required for cyclization, but protection is a more robust strategy.

    • Solution 3: Change the Synthetic Route. In some cases, the best approach is to alter the synthetic sequence. For example, one might perform a reductive amination step after modifying the side chain, avoiding the presence of a nucleophilic nitrogen and a good leaving group in the same molecule.[10]

Frequently Asked Questions (FAQ)

Q: What is the "sulfene" mechanism and when is it relevant?

A: The standard mesylation mechanism involves the alcohol's oxygen attacking the sulfur of MsCl.[2] However, when a strong, non-nucleophilic amine base like triethylamine is used, it can deprotonate the methyl group of MsCl itself.[11][12] This leads to the elimination of HCl to form a highly reactive, planar intermediate called sulfene (CH₂=SO₂).[2][13] The alcohol then attacks the sulfene. This pathway can be advantageous for sterically hindered alcohols because the sulfene intermediate is less bulky than MsCl.[2][6] However, it can also lead to undesired side reactions if the sulfene polymerizes or reacts with other species. Using a weaker base like pyridine generally avoids the sulfene pathway.[11][12]

Sulfene_Mechanism cluster_path Sulfene Pathway MsCl CH₃-SO₂Cl (Mesyl Chloride) Carbanion ⁻CH₂-SO₂Cl MsCl->Carbanion - H⁺ Base Base (e.g., Et₃N) Sulfene CH₂=SO₂ (Sulfene Intermediate) Carbanion->Sulfene - Cl⁻ Product R-O-SO₂CH₃ (Mesylate) Sulfene->Product Alcohol R-OH

Caption: Formation of the sulfene intermediate using a strong base.

Q: How do I choose the best base and solvent?

A: The choice is a balance between reactivity and side reactions.

BasepKa (Conj. Acid)Key Characteristics
Triethylamine (TEA) ~10.7Strong, non-nucleophilic. Efficient but can promote elimination and sulfene formation.[7][11]
Pyridine ~5.2Weaker, nucleophilic base/solvent. Slower reactions but minimizes elimination. Can form a reactive pyridinium salt.
DIPEA (Hünig's Base) ~11.0Strong, but very sterically hindered. Good for avoiding nucleophilic attack by the base itself.
2,6-Lutidine ~6.7Sterically hindered base, useful for scavenging acid without promoting elimination.

Solvents: Dichloromethane (DCM) is the most common solvent as it is inert and dissolves most reactants.[5][14] For higher temperatures, 1,2-dichloroethane (DCE) can be used. Ethereal solvents like THF can also be employed. The key is to use an anhydrous, aprotic solvent.

Q: What are the best analytical methods to identify my side products?

A: A multi-pronged approach is best.

  • Thin Layer Chromatography (TLC): Your first line of analysis. The desired mesylate will be less polar than the starting alcohol. Elimination products (alkenes) will be significantly less polar than the mesylate.

  • Crude ¹H NMR: This is the most reliable method. It allows you to see the ratio of products without potential decomposition that can occur on a GC or LC column.[7] Look for the characteristic mesyl protons (a singlet ~3.0 ppm) and shifts in the protons adjacent to the oxygen. Alkene formation will result in new signals in the vinylic region (4.5-6.5 ppm).

  • LC-MS: Excellent for identifying the masses of all components in the mixture, including the desired product and side products like the alkyl chloride (look for the characteristic M, M+2 isotope pattern for chlorine) or cyclized product.

Experimental Protocols

General Protocol for Mesylation of a Secondary Piperidine Alcohol

This is a starting point protocol. It should be optimized based on the specific substrate and the troubleshooting advice above.

  • Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or N₂), add the N-protected piperidine alcohol (1.0 eq.).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM, ~0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.2 eq.) dropwise to the stirring solution.

  • Mesyl Chloride Addition: Slowly add methanesulfonyl chloride (1.1 eq.) dropwise. Maintain the temperature at 0 °C during the addition. An exotherm may occur.

  • Reaction Monitoring: Stir the reaction at 0 °C. Monitor the disappearance of the starting material by TLC (e.g., using 5-10% MeOH/DCM or 30-50% EtOAc/Hexanes). The reaction is typically complete within 1-4 hours.[14] If the reaction is sluggish, allow it to warm to room temperature.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with DCM. Wash sequentially with cold 0.5 M HCl (or 5% citric acid), cold saturated NaHCO₃ solution, and finally, brine.[9]

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure at low temperature (<40 °C).

  • Analysis: Analyze the crude product by ¹H NMR to determine the product distribution before proceeding with purification (typically flash chromatography on silica gel).

References

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate. Available at: [Link]

  • ResearchGate. (2017). How to mesylate tert-butyl 4-(1-hydroxyethyl)piperidine-1-carboxylate ( secondary alcohol). Available at: [Link]

  • ChemTalk. (n.d.). Alcohol Reactions. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. Available at: [Link]

  • Wünsch, B., et al. (2017). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. (2023). Elimination Reactions of Alcohols. Available at: [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol?. Available at: [Link]

  • Chemistry Stack Exchange. (2016). Why do tosylation and mesylation of alcohols follow different mechanisms?. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Available at: [Link]

  • Cross, R. J., & Rauk, A. (1966). Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols.
  • Reddit. (2019). Aqueous workup for mesylates. Available at: [Link]

  • Chemistry LibreTexts. (2022). Reactions of Alcohols. Available at: [Link]

Sources

Technical Support Center: Purification of Tert-Butyl Carboxylate Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of tert-butyl carboxylate compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butoxycarbonyl (Boc) protecting group or tert-butyl esters in their synthetic workflows. Achieving high purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredients. This resource provides field-proven insights, troubleshooting guides, and detailed protocols in a direct question-and-answer format to address the specific challenges you may encounter in the lab.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenges

This section addresses the most common issues and fundamental questions that arise during the purification of compounds containing a tert-butyl carboxylate moiety.

Q1: What are the primary byproducts and impurities I should anticipate after a Boc-protection reaction?

The most common impurities are unreacted starting materials and byproducts from the protection reaction itself. The primary byproducts are tert-butanol (t-BuOH) and carbon dioxide, which is vented during the reaction.[1] Crucially, unreacted di-tert-butyl dicarbonate (Boc-anhydride, (Boc)₂O) is a frequent and persistent impurity that must be removed.[1]

Causality: The Boc-protection reaction involves the transfer of a tert-butoxycarbonyl group to a nucleophile (like an amine). This process releases one equivalent of t-BuOH and CO₂. Incomplete reaction or the use of excess (Boc)₂O to drive the reaction to completion directly leads to its presence as a major impurity in the crude product.

Q2: How can I effectively remove unreacted Boc-anhydride from my reaction mixture?

Several methods can be employed, ranging from chemical quenching to strategic work-up procedures.

  • Chemical Quenching: (Boc)₂O reacts with nucleophiles. Adding a simple, inexpensive nucleophile after the primary reaction is complete can consume the excess reagent. Imidazole is a highly effective quenching agent that can be added to the reaction mixture and stirred for 1-2 hours.[1][2] The resulting byproducts are typically water-soluble and easily removed during an aqueous work-up.

  • Aqueous Work-up: (Boc)₂O is sensitive to hydrolysis, although it is generally stable to neutral water washes.[1] A vigorous wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution is an effective method for hydrolyzing and removing it.[1]

  • Evaporation: Due to its volatility (boiling point 56-57 °C at 0.5 mmHg), unreacted (Boc)₂O can often be removed by rotary evaporation or by placing the sample under a high vacuum for an extended period.[1][3] This is particularly effective for non-volatile products.

Q3: My purified compound is contaminated with tert-butanol. What is the best way to remove it?

tert-Butanol (t-BuOH) can be a challenging impurity as it can sometimes co-elute with the desired product during column chromatography.[4] Its removal relies on its physical properties.

  • High Vacuum: Since t-BuOH is volatile (boiling point ~82 °C), the most straightforward method is prolonged exposure to a high vacuum. This is often sufficient to remove trace to moderate amounts.[4]

  • Lyophilization (Freeze-Drying): This is a very effective method for removing t-BuOH from non-volatile samples, especially when other methods fail.[4]

  • Azeotropic Distillation: Forming an azeotrope with a solvent like heptane can facilitate the removal of t-BuOH during distillation.[4]

  • Aqueous Extraction: As an alcohol, t-BuOH has some water solubility. Multiple washes with water or brine during the work-up can significantly reduce its concentration.

Q4: How stable is the Boc group or t-butyl ester during typical purification steps?

The stability of the tert-butyl carboxylate group is a key consideration. It is known for its stability to most bases and nucleophiles but its lability to acid.[5]

  • Aqueous Work-up: The group is generally stable during washes with dilute bases (e.g., NaHCO₃) and even brief washes with weak acids (e.g., 0.5M HCl).[6] However, prolonged exposure to stronger acidic conditions during work-up should be avoided.

  • Flash Chromatography: On standard silica gel, the Boc group is typically stable. Silica gel is slightly acidic, but not usually acidic enough to cause significant cleavage unless the compound is particularly sensitive or exposed for a very long time.

  • Reverse-Phase HPLC: This is a major point of caution. Many standard HPLC methods use mobile phases containing trifluoroacetic acid (TFA), often at 0.1%. While the compound may be stable in this solution for the duration of the chromatographic run, problems arise during solvent removal. As the more volatile mobile phase components (acetonitrile, water) evaporate, the concentration of the non-volatile TFA increases dramatically, which can lead to partial or complete cleavage of the Boc group.[7] If TFA must be used, it is highly recommended to immediately freeze-dry (lyophilize) the collected fractions rather than using rotary evaporation to minimize exposure time to concentrated acid.[7]

Section 2: Troubleshooting Guide by Purification Technique

Even with a solid plan, experimental challenges arise. This section provides a systematic approach to troubleshooting common problems.

Aqueous Work-up & Extraction
Problem Potential Cause(s) Recommended Solution(s)
Emulsion Formation - High concentration of product/impurities acting as surfactants.- Insufficient difference in density between the two phases.- Vigorous shaking.- Patience: Allow the mixture to stand for an extended period.- Brine Wash: Add a saturated NaCl solution to increase the ionic strength and density of the aqueous phase.- Filtration: Filter the entire mixture through a pad of Celite® or glass wool.- Solvent Addition: Add more of the organic solvent to help break the emulsion.
Product Loss to Aqueous Layer - The compound has significant water solubility.- If performing an acid wash, the product's amine may be protonated, making it water-soluble.- If performing a basic wash, the product's carboxylic acid may be deprotonated.- Back-Extraction: After the initial extraction, re-extract the aqueous layer(s) with fresh organic solvent.- pH Control: Carefully monitor the pH of the aqueous layer. Ensure it is not too acidic or basic if your compound has corresponding functional groups.[8]- Salting Out: Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic compound in the aqueous phase.
Incomplete Impurity Removal - Insufficient number of washes.- Impurity has high solubility in the organic phase (e.g., t-BuOH).- Increase Wash Volume/Frequency: Perform at least 2-3 washes with the appropriate aqueous solution (e.g., NaHCO₃, brine).- Targeted Washes: Use a specific wash to remove a known impurity (e.g., dilute HCl to remove basic impurities, NaHCO₃ to remove acidic ones).[1]
Flash Column Chromatography
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation / Overlapping Peaks - Improper solvent system (mobile phase).- Column overloading.- Poorly packed column (channeling).- Optimize Mobile Phase: Develop a solvent system using Thin-Layer Chromatography (TLC) that provides a target Rf of ~0.25-0.35 for your compound and good separation from impurities.- Reduce Load: The mass of crude material should typically be 1-5% of the mass of the silica gel.[9]- Repack Column: Ensure the silica gel is packed uniformly without air bubbles or cracks. Slurry packing is often more reliable than dry packing.[9]
Compound Streaking on Column/TLC - Compound is too polar for the chosen solvent system.- Compound may be acidic or basic and interacting strongly with the silica.- Sample is not fully dissolved or is precipitating on the column.- Increase Mobile Phase Polarity: Gradually increase the proportion of the more polar solvent.- Add a Modifier: For acidic compounds, add ~1% acetic acid to the mobile phase. For basic compounds, add ~1% triethylamine. This neutralizes active sites on the silica.- Ensure Solubility: Dissolve the crude material in a minimal amount of a strong solvent (like DCM) and adsorb it onto a small amount of silica gel before loading (dry loading).
Product Decomposition on Silica - The compound is acid-labile.- Prolonged contact time with the silica.- Use Neutralized Silica: Pre-treat the silica gel by washing it with a solvent containing a small amount of a base like triethylamine, then re-equilibrate with the mobile phase.- Switch to a Different Stationary Phase: Consider using neutral alumina or reverse-phase (C18) silica.- Increase Flow Rate: Use a "flash" technique with pressure to minimize the time the compound spends on the column.[]
Crystallization
Problem Potential Cause(s) Recommended Solution(s)
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated too quickly.- Presence of impurities inhibiting crystal lattice formation.- The compound's melting point is near or below the current temperature.- Slow Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer to a refrigerator or freezer.- Scratch Method: Gently scratch the inside surface of the flask with a glass rod at the meniscus to create nucleation sites.- Solvent System: Use a solvent/anti-solvent system. Dissolve the oil in a minimal amount of a good solvent, then slowly add a poor solvent (the "anti-solvent") until turbidity persists.[11]
Crystallization Fails to Start - Solution is not sufficiently saturated.- Lack of nucleation sites.- Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration.- Seed Crystals: Add a tiny crystal of the pure compound to the solution to initiate crystallization. If no seed is available, try to generate one by cooling a very concentrated solution on a watch glass.[12][13]- Change Solvents: Experiment with different solvents or solvent mixtures.
Crystals are Impure - Impurities were trapped (occluded) within the crystal lattice during rapid crystal growth.- Insufficient washing of the filtered crystals.- Recrystallize: Perform a second crystallization on the obtained solid.- Slow Growth: Ensure crystals form slowly to allow for the selective incorporation of the desired molecule into the lattice.- Thorough Washing: After filtration, wash the filter cake with a small amount of ice-cold crystallization solvent to remove surface impurities without dissolving the product.

Section 3: Comparative Guide to Purification Techniques

Choosing the right purification strategy is a critical decision that balances purity requirements, scale, cost, and time. A hybrid approach, such as an initial cleanup by flash chromatography followed by a final polishing step via crystallization, is often the most effective strategy.[14]

Parameter Flash Chromatography Preparative HPLC Crystallization
Achievable Purity Good to High (90-99%)Very High (>99.5%)Potentially Very High (>99.8%)
Throughput/Speed Fast (often < 1 hour)[14]Slow (hours per run)Variable (hours to days)
Scalability Excellent (mg to kg)[14]Poor (mg to g)Excellent (g to multi-ton)
Cost (Solvent/Media) Low to ModerateHighLow
Ideal Application Routine purification, removal of major impurities, separation of non-polar to moderately polar compounds.Final purification of APIs, separation of very similar compounds (isomers), high-value materials.[14]Purification of final products or stable intermediates that are crystalline solids.[14]
Workflow for Selecting a Purification Method

This diagram illustrates a logical decision-making process for purifying a tert-butyl carboxylate compound.

Purification_Workflow start Crude Product Mixture workup Aqueous Work-up (Wash, Extract) start->workup check_purity Assess Purity & Impurity Profile (TLC, LC-MS, NMR) workup->check_purity is_solid Is the crude product a solid? check_purity->is_solid Sufficiently Pure? No final_product High-Purity Product check_purity->final_product Sufficiently Pure? Yes try_cryst Attempt Direct Crystallization is_solid->try_cryst Yes flash_chrom Flash Column Chromatography is_solid->flash_chrom No (Oil) cryst_ok Is purity sufficient? try_cryst->cryst_ok cryst_ok->flash_chrom No cryst_ok->final_product Yes flash_ok Is purity sufficient? flash_chrom->flash_ok flash_ok->try_cryst No (Needs Polishing) prep_hplc Preparative HPLC flash_ok->prep_hplc No (Challenging Separation) flash_ok->final_product Yes prep_hplc->final_product Flash_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. Develop TLC Method (Select Solvent System) pack 2. Pack Silica Gel Column tlc->pack dry_load 3. Prepare Sample (Dry Load onto Silica) pack->dry_load load 4. Load Sample onto Column dry_load->load elute 5. Elute with Mobile Phase (Collect Fractions) load->elute monitor 6. Monitor Fractions by TLC elute->monitor combine 7. Combine Pure Fractions monitor->combine concentrate 8. Concentrate Solvent combine->concentrate product Purified Product concentrate->product

Sources

Technical Support Center: Optimizing Nucleophilic Substitution on Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on pyrimidine scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with these versatile heterocycles. Here, we will delve into the mechanistic nuances, troubleshoot common experimental hurdles, and provide actionable strategies to enhance the efficiency and selectivity of your reactions.

I. Mechanistic Foundations: Understanding the 'Why'

Nucleophilic substitution on the pyrimidine ring is a cornerstone of synthetic chemistry, enabling the introduction of a wide array of functional groups.[1][2][3] The inherent π-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, facilitates attack by nucleophiles.[4] This reaction predominantly proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.

The key to successful optimization lies in understanding and controlling the factors that influence the stability of the Meisenheimer complex, the crucial intermediate in this pathway.[5][6] The stability of this intermediate, and thus the overall reaction rate, is dictated by several factors:

  • Leaving Group Ability: The facility with which the leaving group departs is paramount.[7]

  • Nucleophile Strength: The reactivity of the incoming nucleophile directly impacts the rate of Meisenheimer complex formation.

  • Solvent Effects: The reaction medium plays a critical role in solvating charged intermediates and reactants.[8][9]

  • Temperature: As with most reactions, temperature affects the reaction kinetics.[10][11]

  • Substituent Effects: Electron-withdrawing or -donating groups on the pyrimidine ring can significantly alter its reactivity and the regioselectivity of the substitution.[5]

Visualizing the SNAr Mechanism

SNAr_Mechanism Start Pyrimidine Substrate + Nucleophile Intermediate Meisenheimer Complex (Rate-Determining Step) Start->Intermediate Nucleophilic Attack Product Substituted Pyrimidine + Leaving Group Intermediate->Product Leaving Group Departure

Caption: The two-step addition-elimination mechanism of SNAr on pyrimidines.

II. Troubleshooting Guide: From Frustration to Fruition

This section addresses common problems encountered during nucleophilic substitution on pyrimidines in a practical question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is not proceeding, or the yield of my desired substituted pyrimidine is disappointingly low. What are the likely culprits and how can I fix this?

Answer: Low conversion is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow: Low Yield

Low_Yield_Troubleshooting Start Low or No Yield Check_Nucleophile Is the nucleophile strong enough? Start->Check_Nucleophile Check_LG Is the leaving group adequate? Check_Nucleophile->Check_LG Yes Increase_Nucleophilicity Increase nucleophilicity (e.g., deprotonation with a base). Check_Nucleophile->Increase_Nucleophilicity No Check_Temp Is the reaction temperature optimal? Check_LG->Check_Temp Yes Better_LG Switch to a better leaving group (e.g., sulfone, tosylate). Check_LG->Better_LG No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp Gradually increase temperature and monitor by TLC/LC-MS. Check_Temp->Increase_Temp No Change_Solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO). Check_Solvent->Change_Solvent No Success Improved Yield Check_Solvent->Success Yes Increase_Nucleophilicity->Success Better_LG->Success Increase_Temp->Success Change_Solvent->Success

Caption: A decision-making workflow for troubleshooting low-yield reactions.

In-depth Causality:

  • Insufficiently Reactive Nucleophile: Weakly nucleophilic species, such as some anilines or alcohols, may require activation.[8] The addition of a non-nucleophilic base (e.g., NaH for alcohols, or K₂CO₃ for phenols) can generate the more potent anionic nucleophile. For amine nucleophiles, consider using a stronger base or switching to a more nucleophilic amine if the substrate allows.[12]

  • Poor Leaving Group: The stability of the leaving group as an anion is a determining factor in the second step of the SNAr mechanism. Halogens are common leaving groups, with their reactivity generally following the trend I > Br > Cl > F, although this can be influenced by the specific reaction conditions.[7] For unreactive substrates, converting a hydroxyl group to a tosylate or mesylate, or using a sulfone leaving group, can dramatically increase reactivity.[13][14]

  • Suboptimal Solvent: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can solvate the charged Meisenheimer complex without strongly solvating the nucleophile, thus enhancing its reactivity.[9][11][12] In some cases, for specific substrates, a switch to an alcohol or even water has been shown to be beneficial.[8]

  • Inadequate Temperature: Many SNAr reactions on pyrimidines require heating to overcome the activation energy barrier.[10][11] If the reaction is sluggish at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advisable.[12]

Issue 2: Formation of Multiple Products (Regioselectivity Issues)

Question: My reaction is producing a mixture of isomers. How can I improve the regioselectivity of the substitution?

Answer: Regioselectivity in nucleophilic substitution on polysubstituted pyrimidines is a common challenge, particularly with di- or tri-substituted substrates.[5]

Key Factors Influencing Regioselectivity:

Position of SubstitutionActivating/Deactivating FactorsRationale
C4/C6 Generally more reactive than C2.The negative charge in the Meisenheimer complex can be delocalized onto both ring nitrogens, providing greater stabilization.[6][15]
C2 Less reactive than C4/C6 in many cases.The negative charge in the intermediate is stabilized by only one adjacent nitrogen. However, steric hindrance at C4/C6 can favor C2 substitution.[5][6]
C5 Generally unreactive towards nucleophilic attack.The negative charge cannot be effectively delocalized onto the ring nitrogens.[16]

Strategies for Controlling Regioselectivity:

  • Exploit Electronic Effects: An electron-withdrawing group at the C5 position will preferentially activate the C4 and C6 positions for nucleophilic attack. Conversely, an electron-donating group at C6 can sometimes direct substitution to the C2 position.[5]

  • Steric Hindrance: A bulky substituent adjacent to a potential reaction site can sterically hinder the approach of the nucleophile, favoring substitution at a less hindered position.

  • Choice of Nucleophile: In some cases, the nature of the nucleophile can influence the regiochemical outcome. For instance, tertiary amines have been shown to favor C2 selectivity on certain 2,4-dichloropyrimidines.[17]

  • Reaction Conditions: Temperature and solvent can sometimes play a role in the isomeric ratio of the products. A systematic screening of reaction conditions is often necessary to optimize for a single isomer.

Issue 3: Di-substitution Instead of Mono-substitution

Question: I am trying to perform a mono-substitution on a dihalopyrimidine, but I am getting a significant amount of the di-substituted product. How can I favor mono-substitution?

Answer: Achieving selective mono-substitution on a di- or poly-functionalized pyrimidine requires careful control of the reaction conditions.

Strategies to Promote Mono-substitution:

  • Stoichiometry: Use a stoichiometric amount or only a slight excess (1.0-1.2 equivalents) of the nucleophile.[12]

  • Temperature Control: Maintain a low reaction temperature, especially during the addition of the nucleophile (e.g., 0-10 °C).[12] Elevated temperatures can often lead to the second substitution occurring more rapidly.

  • Slow Addition: Add the nucleophile slowly (dropwise) to the reaction mixture. This prevents localized high concentrations of the nucleophile, which can promote di-substitution.[12]

  • Solvent Choice: The choice of solvent can sometimes influence the relative rates of the first and second substitutions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best leaving group for nucleophilic substitution on pyrimidines?

A1: While halides (Cl, Br) are commonly used, their reactivity can be limited. For less reactive systems, sulfonyl groups (like methylsulfone) and tosylates are often superior leaving groups due to their ability to stabilize the negative charge upon departure.[13][14]

Q2: Can I use palladium catalysis for C-N bond formation on pyrimidines?

A2: Yes, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds with pyrimidines, especially with aryl amines.[18][19][20] This can be an excellent alternative to traditional SNAr, particularly when the SNAr reaction is sluggish or leads to side products.

Q3: How do I choose the right solvent for my reaction?

A3: Start with a polar aprotic solvent like DMF or acetonitrile.[11][12] If solubility is an issue, DMSO can be a good alternative. For some specific nucleophile-substrate combinations, alcoholic solvents or even water have been shown to be effective.[8] It is often beneficial to screen a small set of solvents to find the optimal one for your specific reaction.

Q4: My reaction is complete, but I'm having trouble with the work-up and purification. Any tips?

A4: Work-up procedures will be highly dependent on the specific product. If your product is a solid, quenching the reaction with water and filtering can be an effective initial purification step.[12] For products that remain in solution, extraction with an appropriate organic solvent is necessary. Common purification techniques include recrystallization and column chromatography.

Q5: Are there any greener solvent alternatives for these reactions?

A5: There is a growing interest in using more environmentally friendly solvents. For some amination reactions on fused pyrimidines, water has been shown to be a highly effective medium, sometimes outperforming traditional organic solvents.[8] Polyethylene glycol (PEG) has also been explored as a greener solvent alternative.[21]

IV. Experimental Protocols

General Protocol for Nucleophilic Substitution of an Amine on a Chloropyrimidine

This protocol provides a general framework. The specific temperature, reaction time, and solvent should be optimized for each substrate and nucleophile combination.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the chloropyrimidine (1.0 eq.) and an anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).

  • Addition of Base and Nucleophile: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 1.5 eq.).[12] In a separate vessel, dissolve the amine nucleophile (1.05-1.2 eq.) in a small amount of the reaction solvent.

  • Controlled Addition: Add the nucleophile solution dropwise to the stirred reaction mixture over a period of 1-2 hours. If the reaction is exothermic, maintain a controlled internal temperature (e.g., 0-10 °C) using an ice bath.[12]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[10][11]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into cold water. If a precipitate forms, collect it by filtration. If the product remains in solution, extract it with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the collected solid or the organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent or by column chromatography on silica gel.

V. References

  • Verbitskiy, E. V., Rusinov, G. L., Chupakhin, O. N., & Charushin, V. N. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. RSC Advances.

  • (2023). Functionalized Pyrimidines: Synthetic Approaches and Biological Activities. A Review. Taylor & Francis Online. [Link]

  • (n.d.). Nucleophilic Substitution Reactions. drmurugesanchemistry. [Link]

  • (2022). Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. American Chemical Society. [Link]

  • (n.d.). Pyrimidines. University of Liverpool. [Link]

  • (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • (n.d.). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PMC. [Link]

  • (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. PMC. [Link]

  • (n.d.). Pyrimidine. Wikipedia. [Link]

  • (n.d.). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. NIH. [Link]

  • (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. Pharmaguideline. [Link]

  • (n.d.). Nucleophilic substitution reactions in pyridine. Química Organica.org. [Link]

  • (n.d.). Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • (n.d.). A deconstruction–reconstruction strategy for pyrimidine diversification. PMC. [Link]

  • (2022). Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism. PubMed. [Link]

  • (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • (n.d.). Additional examples of pyrimidine functionalization and pyrimidine to... ResearchGate. [Link]

  • (2018). A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC. [Link]

  • (n.d.). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. [Link]

  • (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. NIH. [Link]

  • (n.d.). Functionalization of pyridines and pyrimidines via ring-opened intermediates. ProQuest. [Link]

  • (n.d.). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Publishing. [Link]

  • (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]

  • (n.d.). Sulfite-catalyzed nucleophilic substitution reactions with thiamin and analogous pyrimidine donors proceed via an SNAE mechanism. QSpace. [Link]

  • (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. [Link]

  • (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing. [Link]

  • (n.d.). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. [Link]

  • (2025). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]

  • (n.d.). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. MDPI. [Link]

  • (2023). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. YouTube. [Link]

  • (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]

  • (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. chemistrylearner.com. [Link]

  • (2022). Nucleophilic substitution of pyridines. Chemistry Online. [Link]

  • (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • (n.d.). Scheme 30. Selective nucleophilic aromatic substitution to furnish... ResearchGate. [Link]

  • (2023). De novo pyrimidine synthesis steps, pathways, uses. Microbe Notes. [Link]

  • (2025). New insights into aliphatic nucleophilic substitution reactions from the use of pyridines as leaving groups. ResearchGate. [Link]

Sources

Technical Support Center: Navigating the Synthesis of Sterically Congested Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of sterically congested piperazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the synthetic complexities associated with these important scaffolds. Piperazine moieties are prevalent in pharmaceuticals, but introducing sterically demanding substituents on the nitrogen or carbon atoms presents significant synthetic hurdles.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions and provides a foundational understanding of the key challenges.

Q1: What are the primary challenges in synthesizing sterically congested piperazine derivatives?

A1: The main difficulties arise from steric hindrance, which can dramatically reduce the reactivity of the piperazine nitrogens and adjacent carbons. Key challenges include:

  • Low Reaction Yields: Steric bulk around the nitrogen atoms impedes the approach of electrophiles, leading to slow or incomplete reactions, particularly in N-arylation and N-alkylation attempts.[4]

  • Difficulty in Achieving Bis-Substitution: Introducing two bulky substituents on both nitrogen atoms is often challenging due to the increased steric clash after the first substitution.

  • Side Reactions: Under forcing conditions (e.g., high temperatures) required to overcome steric hindrance, side reactions like catalyst decomposition or hydrodehalogenation of aryl halides can become prominent.[5]

  • Challenges in C-H Functionalization: Direct functionalization of the piperazine ring's C-H bonds is inherently difficult due to the presence of two nitrogen atoms, which can complicate regioselectivity and catalyst activity.[1][2]

  • Purification Complexities: The basic nature of the piperazine core can complicate purification, especially when dealing with closely related byproducts or unreacted starting materials.

Q2: How do I control mono- versus di-substitution on the piperazine ring, especially with bulky electrophiles?

A2: Achieving selective mono-substitution is a common goal and can be controlled through several strategies:

  • Use of a Large Excess of Piperazine: Employing a 5-10 fold excess of piperazine statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[6]

  • Mono-Protection Strategy: The most robust method is to use a mono-protected piperazine, such as N-Boc-piperazine.[6][7] This ensures only one nitrogen is available for reaction. The protecting group can be removed in a subsequent step.

  • In Situ Protonation: Using a protonated form of piperazine, such as piperazine monohydrochloride, can effectively "protect" one nitrogen, allowing for selective reaction at the free basic nitrogen.[7][8]

  • Slow Addition of the Electrophile: A slow, controlled addition of the alkylating or arylating agent, often at low temperatures, can help minimize the formation of the di-substituted product by maintaining a low instantaneous concentration of the electrophile.[6]

Q3: What are the go-to catalytic systems for N-arylation of a sterically hindered piperazine?

A3: Palladium-catalyzed Buchwald-Hartwig amination is the most versatile and widely used method for this transformation.[9][10] For sterically demanding substrates, the choice of ligand is critical.

  • Bulky, Electron-Rich Ligands: Ligands such as RuPhos, XPhos, and other biaryl phosphines are often required to facilitate the reaction with hindered aryl halides (especially chlorides) and hindered amines.[6][11] These ligands promote the crucial reductive elimination step in the catalytic cycle.

  • Copper-Catalyzed Couplings (Ullmann Reaction): While often requiring higher temperatures, copper-catalyzed N-arylation can be an effective alternative, particularly for certain substrate combinations.[4][12] Recent developments have identified ligands that facilitate the coupling of sterically hindered partners under milder conditions.[4][13]

Part 2: Troubleshooting Guides

This section provides detailed, problem-oriented solutions to common experimental failures.

Issue 1: Low Yield in Buchwald-Hartwig N-Arylation of a Hindered Piperazine

Question: My Buchwald-Hartwig reaction with an ortho-substituted aryl halide and a 2-substituted piperazine is giving very low yield (<20%). What are the likely causes and how can I fix it?

Answer: Low yields in these challenging couplings can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Causes & Step-by-Step Solutions:

  • Inappropriate Catalyst/Ligand System: The "steric challenge" of both coupling partners requires a highly active catalyst.

    • Solution: Screen a panel of bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, XPhos, SPhos). The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) can also be critical.[6][11] Consider using a pre-formed palladium-ligand complex (precatalyst) to ensure the active catalytic species is generated efficiently.

  • Suboptimal Base: The base plays a crucial role in deprotonating the piperazine nitrogen. A base that is too weak may not be effective, while one that is too strong or has poor solubility can lead to side reactions or catalyst inhibition.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but if you observe starting material decomposition, consider a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[5] The physical form and purity of the base are also important.

  • Presence of Water or Oxygen: Palladium catalysts, especially in their Pd(0) active state, are sensitive to oxygen. Water can deactivate the catalyst and hydrolyze starting materials.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or freshly distilled. Degas the reaction mixture by bubbling an inert gas (Argon or Nitrogen) through the solvent before adding the catalyst.[5][14]

  • Incorrect Reaction Temperature or Time: Overcoming steric hindrance often requires elevated temperatures, but excessive heat can lead to catalyst decomposition.[5]

    • Solution: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours). Start with a moderate temperature (e.g., 80-100 °C) and only increase it if the reaction is stalled. An optimal time and temperature profile is key.

G start Low Yield (<20%) cat_ligand Evaluate Catalyst & Ligand start->cat_ligand base Assess Base cat_ligand->base No Improvement success Yield Improved cat_ligand->success Improvement sub_cat_ligand Screen bulky ligands (RuPhos, XPhos) Use Pd precatalyst cat_ligand->sub_cat_ligand conditions Check Reaction Conditions base->conditions No Improvement base->success Improvement sub_base Try weaker base (K3PO4, Cs2CO3) Ensure base is finely ground base->sub_base conditions->success Improvement sub_conditions Ensure anhydrous/degassed solvent Optimize temperature via time course study conditions->sub_conditions

Caption: Troubleshooting workflow for low N-arylation yield.

Issue 2: Difficulty in Purifying a Sterically Hindered Piperazine Derivative

Question: My crude product is an oil and contains the desired product along with unreacted starting materials and non-basic byproducts. Column chromatography is giving poor separation. How can I purify my product effectively?

Answer: The basicity of the piperazine core is a powerful handle for purification that is often more effective than chromatography alone, especially for closely eluting impurities.

Step-by-Step Purification Protocol (Acid-Base Extraction):

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and extract it with an acidic aqueous solution (e.g., 1M HCl). The basic piperazine product will be protonated and move into the aqueous layer as its hydrochloride salt. Non-basic impurities will remain in the organic layer.[5][15]

  • Separation: Separate the two layers. Discard the organic layer (or save it for analysis of byproducts).

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 10). This will deprotonate the piperazine hydrochloride salt, causing the free base (your product) to precipitate out or form an oily layer.

  • Final Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM) to recover the purified product.

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

G crude Crude Product in Organic Solvent (EtOAc) extract_acid Extract with 1M HCl (aq) crude->extract_acid separate1 Separate Layers extract_acid->separate1 organic_impurities Organic Layer: Non-basic impurities separate1->organic_impurities aqueous_product Aqueous Layer: Protonated Product (Salt) separate1->aqueous_product basify Basify with NaOH (aq) to pH > 10 aqueous_product->basify extract_organic Extract with EtOAc basify->extract_organic separate2 Separate Layers extract_organic->separate2 aqueous_waste Aqueous Layer: Salts (Waste) separate2->aqueous_waste organic_product Organic Layer: Pure Product separate2->organic_product dry_concentrate Dry (Na2SO4) & Concentrate organic_product->dry_concentrate final_product Purified Piperazine Derivative dry_concentrate->final_product

Caption: General purification strategy for basic piperazine derivatives.

Part 3: Experimental Protocols & Data

This section provides a representative experimental protocol and a data table to guide your reaction setup.

Protocol: Buchwald-Hartwig Amination of a Sterically Hindered Piperazine

Objective: To synthesize N-(2,6-dimethylphenyl)-2-methylpiperazine from 1-bromo-2,6-dimethylbenzene and 2-methylpiperazine.

Materials:

  • 1-bromo-2,6-dimethylbenzene

  • 2-methylpiperazine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: In a glovebox or under a stream of argon, add 2-methylpiperazine (1.5 mmol, 1.5 equiv.), sodium tert-butoxide (1.4 mmol, 1.4 equiv.), and RuPhos (0.04 mmol, 4 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL). Stir the suspension for 5 minutes. Add 1-bromo-2,6-dimethylbenzene (1.0 mmol, 1.0 equiv.) followed by Pd₂(dba)₃ (0.02 mmol, 2 mol%).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the aryl bromide is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue using the acid-base extraction protocol described in the troubleshooting section or by flash column chromatography on silica gel.

Data Table: Catalyst & Ligand Selection for Hindered Couplings

The following table summarizes representative conditions and outcomes for the N-arylation of hindered piperazines with challenging aryl halides, compiled from literature precedents.

EntryPiperazine DerivativeAryl HalidePd Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
12-Methylpiperazine2-ChlorotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene110~85
22,6-Dimethylpiperazine1-Bromo-2-fluorobenzenePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane100~78
3N-Boc-piperazine2-Bromo-6-methylpyridinePd₂(dba)₃ (1.5)SPhos (3)Cs₂CO₃ (2.0)t-BuOH90~92
4Piperazine (excess)1-Chloro-2,6-dimethylbenzenePd-G3-XPhos (2)-NaOtBu (1.5)Toluene110~90 (mono)

Note: This data is illustrative. Actual yields depend on specific experimental conditions.[5][6]

References

  • Ali, H., et al. (2017). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(2). Retrieved January 12, 2026, from [Link]

  • Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. (n.d.). Semantic Scholar. Retrieved January 12, 2026, from [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. (2017). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

  • Modak, A., & Cook, S. P. (2018). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 20(17), 5341-5345. Retrieved January 12, 2026, from [Link]

  • O'Brien, P., et al. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(24), 7853–7862. Retrieved January 12, 2026, from [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. (2020). ACS Catalysis. Retrieved January 12, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (2023). RSC Advances. Retrieved January 12, 2026, from [Link]

  • McDonald, R. I., et al. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-32. Retrieved January 12, 2026, from [Link]

  • Piperazine. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction. (2008). Organic Letters. Retrieved January 12, 2026, from [Link]

  • Piperazine skeleton in the structural modification of natural products: a review. (2018). RSC Advances. Retrieved January 12, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). International Journal of Molecular Sciences. Retrieved January 12, 2026, from [Link]

  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019). ACS Catalysis. Retrieved January 12, 2026, from [Link]

  • Lai, L.-L., et al. (2001). Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives. Synthesis, 2001(3), 361-363. Retrieved January 12, 2026, from [Link]

  • The Kinetic Effect of Adding Piperazine Activator to Aqueous Tertiary and Sterically-hindered Amines Using Stopped-flow Technique. (2015). Energy Procedia. Retrieved January 12, 2026, from [Link]

  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016). Beilstein Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (2014). White Rose eTheses Online. Retrieved January 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Molecules. Retrieved January 12, 2026, from [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). Molecules. Retrieved January 12, 2026, from [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). Wiley Online Library. Retrieved January 12, 2026, from [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. (2024). Current Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. (2023). ChemistryOpen. Retrieved January 12, 2026, from [Link]

  • A Simple Synthesis of N-Alkylpiperazines. (2004). Letters in Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Coupling of Piperidines with Hetaryl Bromides. (2019). Polycyclic Aromatic Compounds. Retrieved January 12, 2026, from [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Molecules. Retrieved January 12, 2026, from [Link]

  • Method for preparing n-alkyl-piperazines. (2014). Google Patents.
  • Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies. (2021). Scientific Reports. Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. (2024). Novartis OAK. Retrieved January 12, 2026, from [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012). YouTube. Retrieved January 12, 2026, from [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2023). Molecules. Retrieved January 12, 2026, from [Link]

  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Piperazine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]

  • Recent synthetic strategies for N-arylation of piperidine using metal catalysts: A potential template for biologically active molecules. (2024). Results in Chemistry. Retrieved January 12, 2026, from [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. (2023). Journal of the American Chemical Society. Retrieved January 12, 2026, from [Link]

  • Tan, P. W., et al. (2015). Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. Chemical Communications, 51(25), 5354-5357. Retrieved January 12, 2026, from [Link]

  • Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. (2020). Molecules. Retrieved January 12, 2026, from [Link]

  • Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraaryldiamines and N-Doped Picenes via BBr3-Derived Dibro-. (2019). ChemRxiv. Retrieved January 12, 2026, from [Link]

  • Transition-Metal-Free Synthesis of N-Arylphenothiazines through an N- and S-Arylation Sequence. (2021). The Journal of Organic Chemistry. Retrieved January 12, 2026, from [Link]

Sources

Avoiding elimination side reactions with methanesulfonyl chloride.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methanesulfonyl Chloride Reactions

A-Z Guide to Suppressing Elimination Side Reactions for High-Fidelity Mesylation

Welcome to the technical support hub for methanesulfonyl chloride (MsCl). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven guidance to navigate the complexities of mesylation. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize MsCl to convert alcohols into superior leaving groups. The primary challenge in this conversion is the competing E2 (elimination) side reaction, which can significantly lower the yield of the desired methanesulfonate (mesylate) product. Here, we will dissect the underlying mechanisms and provide actionable troubleshooting strategies to ensure your reactions favor substitution (SN2) over elimination.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding mesylation and the associated elimination side reactions.

Q1: What is mesylation and why is it a critical reaction in organic synthesis?

A1: Mesylation is the process of converting an alcohol's hydroxyl (-OH) group, which is a poor leaving group, into a methanesulfonate (-OMs) group by reacting it with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1][2] The resulting mesylate is an excellent leaving group, readily displaced by nucleophiles in substitution reactions (SN1/SN2) or participating in elimination reactions (E1/E2).[2][3][4] This transformation is fundamental for activating alcohols for subsequent molecular construction.[1]

Q2: What is the E2 elimination side reaction and why is it problematic?

A2: The E2 (bimolecular elimination) reaction is a concerted, one-step process where a base removes a proton from a carbon atom adjacent (beta-position) to the carbon bearing the leaving group, simultaneously forming a double bond and displacing the leaving group.[5][6][7] In the context of mesylation, once the alcohol is converted to a mesylate, the base present in the reaction mixture can promote the E2 elimination of the mesylate to form an undesired alkene byproduct.[1][5] This directly consumes the desired product and complicates purification, lowering the overall efficiency of the synthetic route.

Q3: What are the primary factors that favor E2 elimination over the desired SN2 substitution?

A3: The competition between SN2 and E2 is governed by several key factors:

  • Substrate Structure: Steric hindrance around the reaction center is a major determinant. Tertiary (3°) alcohols are highly prone to elimination, secondary (2°) alcohols show significant competition, while primary (1°) alcohols generally favor substitution.[7][8]

  • Base Strength & Sterics: Strong, sterically hindered bases favor elimination by selectively abstracting a proton over attacking a crowded carbon center.[5][9]

  • Temperature: Higher reaction temperatures tend to favor elimination over substitution.[10]

  • Solvent: Polar aprotic solvents can increase the effective strength of the base, potentially increasing the rate of E2 reactions.[8][11]

Section 2: Troubleshooting Guide & Optimization Protocols

This section provides a systematic approach to diagnosing and solving common issues encountered during mesylation reactions.

Problem 1: High Yield of Alkene Byproduct Observed

This is the most common issue, indicating that E2 elimination is outcompeting the desired mesylation follow-up steps or the mesylate formation itself.

Potential Cause A: Inappropriate Base Selection

The choice of base is arguably the most critical parameter in controlling the SN2/E2 balance. A base that is too strong or not sterically hindered can readily abstract a beta-proton, driving the E2 pathway.[5][12]

  • Solution: Switch to a sterically hindered, non-nucleophilic base. While triethylamine (TEA) is common, it is less hindered and can sometimes promote elimination.[13][14] N,N-Diisopropylethylamine (DIPEA or Hünig's base) is often a superior choice because its bulky isopropyl groups hinder its ability to act as a nucleophile or to easily access sterically congested protons, thus disfavoring E2 pathways.[14][15][16]

Table 1: Comparison of Common Bases for Mesylation

BaseStructurepKa of Conjugate AcidKey Characteristics & Recommendations
Triethylamine (TEA) Et₃N~10.75[14]Less sterically hindered, can act as a nucleophile in some cases. Prone to causing elimination, especially with secondary alcohols.[13][15]
DIPEA (Hünig's Base) (i-Pr)₂NEt~10.9[14]Highly sterically hindered and non-nucleophilic.[15][16] Excellent choice for minimizing E2 elimination with sensitive substrates.[14]
Pyridine C₅H₅N~5.25Weakly basic. Can be used, but reactions may be slower. Less effective at scavenging HCl, which can lead to side reactions.
2,6-Lutidine (CH₃)₂C₅H₃N~6.7Sterically hindered pyridine derivative. Good for preventing side reactions involving the base acting as a nucleophile.[1]

Potential Cause B: Elevated Reaction Temperature

Elimination reactions often have a higher activation energy than substitution reactions. Consequently, increasing the reaction temperature will favor the elimination pathway more significantly.[10]

  • Solution: Maintain strict low-temperature control throughout the reaction, especially during the addition of MsCl. A standard protocol involves cooling the reaction mixture to 0 °C or even -10 °C before and during the addition of the sulfonyl chloride.[17][18][19] For particularly sensitive substrates, temperatures as low as -78 °C may be necessary.[20]

Optimized Low-Temperature Protocol for a Secondary Alcohol
  • Dissolve the secondary alcohol (1.0 eq.) and DIPEA (1.5 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the stirred solution to -10 °C using an ice-salt bath.

  • Add methanesulfonyl chloride (1.2 eq.) dropwise via syringe, ensuring the internal temperature does not rise above -5 °C.

  • Stir the reaction at -10 °C to 0 °C for 1-2 hours, monitoring the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding cold saturated aqueous sodium bicarbonate solution.

  • Proceed with standard aqueous workup and extraction.[17][18]

Potential Cause C: Substrate is Inherently Prone to Elimination

Highly branched secondary or tertiary alcohols are sterically hindered, making SN2 attack difficult. The resulting mesylates are also primed for elimination.[8][9][21]

  • Solution: For tertiary alcohols, direct mesylation is often not feasible due to rapid elimination.[7] Consider alternative strategies, such as using methanesulfonic anhydride, which avoids the generation of HCl and can sometimes provide better results.[22] Alternatively, a different synthetic route that avoids activating a hindered alcohol may be necessary.

Problem 2: Formation of Alkyl Chloride Byproduct

The formation of an alkyl chloride (R-Cl) instead of the desired mesylate (R-OMs) is a known side reaction.

  • Cause: This typically occurs when the reaction generates chloride ions (from MsCl) which then act as a nucleophile, displacing the newly formed mesylate in situ. This is often exacerbated by amine hydrochloride salts formed during the reaction.

  • Solution:

    • Use Methanesulfonic Anhydride ((MeSO₂)₂O): This reagent avoids the introduction of chloride ions altogether, eliminating the possibility of this side reaction.[22]

    • Strict Temperature Control: Keep the reaction at 0 °C or below. Higher temperatures can facilitate the displacement of the mesylate.[1]

    • Base Choice: Using a hindered base like 2,6-lutidine can help minimize this side reaction compared to less hindered amines.[1]

Section 3: Mechanistic Visualization Hub

Understanding the competing pathways is key to controlling the reaction outcome.

Diagram 1: The SN2 vs. E2 Competition This diagram illustrates the two competing pathways after the formation of the mesylate intermediate. The choice of base and substrate sterics dictates which path is favored.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reaction Start Alcohol (R-OH) + MsCl + Base Mesylate Mesylate Intermediate (R-OMs) Start->Mesylate Mesylation SN2_Product Substitution Product (R-Nu) Mesylate->SN2_Product SN2 Attack (Good Nucleophile) E2_Product Elimination Product (Alkene) Mesylate->E2_Product E2 Elimination (Strong/Bulky Base)

Caption: Competing SN2 (substitution) and E2 (elimination) pathways.

Diagram 2: Troubleshooting Workflow for High Elimination This decision tree provides a logical workflow for addressing high levels of the undesired alkene byproduct.

G Start High Alkene Byproduct Detected Q_Temp Was reaction run at ≤ 0°C? Start->Q_Temp A_Temp_No Re-run at 0°C to -10°C Q_Temp->A_Temp_No No Q_Base What base was used? Q_Temp->Q_Base Yes A_Temp_No->Q_Base A_Base_TEA Base: TEA Q_Base->A_Base_TEA A_Base_Other Base: Other Q_Base->A_Base_Other Sol_Base Switch to sterically hindered base (e.g., DIPEA) A_Base_TEA->Sol_Base Q_Substrate Substrate Structure? A_Base_Other->Q_Substrate Sol_Base->Q_Substrate A_Substrate_1 Primary (1°) Q_Substrate->A_Substrate_1 A_Substrate_2 Secondary (2°) Q_Substrate->A_Substrate_2 A_Substrate_3 Tertiary (3°) Q_Substrate->A_Substrate_3 Sol_Substrate_1 Check reagent purity and stoichiometry A_Substrate_1->Sol_Substrate_1 Sol_Substrate_2 Implement both low temp AND hindered base A_Substrate_2->Sol_Substrate_2 Sol_Substrate_3 Consider alternative activation method or change synthetic route A_Substrate_3->Sol_Substrate_3

Caption: A decision-making workflow for troubleshooting high elimination.

References

  • Elimination Reactions: an Introduction. Chemistry Steps. [Link]

  • Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit. [Link]

  • What Is The Difference between Triethylamine And DIPEA? Xinggao Chemical. [Link]

  • Methanesulfonyl chloride. Wikipedia. [Link]

  • Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Tosylates And Mesylates. Master Organic Chemistry. [Link]

  • Synthesis of Methanesulfonate Esters (Mesylates) From Alcohols. Organic Syntheses. [Link]

  • How to choose TEA&DIPEA. Wuhan Haimite Pharmaceutical Technology Co., Ltd. [Link]

  • Methanesulfonyl Chloride | Properties, Structure & Mesylation. Study.com. [Link]

  • Synthesis of Mesylates From Alcohols. Erowid. [Link]

  • Reactions of Alcohols. Chemistry LibreTexts. [Link]

  • 5-HEXEN-1-YL MESYLATE. Organic Syntheses. [Link]

  • Elimination Reactions. Unknown Source. [Link]

  • Elimination Reactions. Dalal Institute. [Link]

  • Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

  • (R)-4-TRIMETHYLSILYL-3-BUTYN-2-YL MESYLATE. Organic Syntheses. [Link]

  • The E2 Reaction Mechanism. Chemistry Steps. [Link]

  • Some Guidelines for the Synthesis and Melting Characterization of Azide Poly(ethylene glycol) Derivatives. National Institutes of Health. [Link]

  • Alcohol to Mesylate - Common Conditions. Organic Chemistry Portal. [Link]

  • Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

  • Why do tosylation and mesylation of alcohols follow different mechanisms? Chemistry Stack Exchange. [Link]

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine? ResearchGate. [Link]

  • Elimination vs substitution: secondary substrate. Khan Academy. [Link]

  • formation of tosylates & mesylates. YouTube. [Link]

  • Elimination by the E2 mechanism. Chemistry LibreTexts. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? National Institutes of Health. [Link]

  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? ResearchGate. [Link]

  • Elimination reaction. Wikipedia. [Link]

  • Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. [Link]

  • What Makes A Good Leaving Group? Master Organic Chemistry. [Link]

  • Substitution and elimination reactions. Khan Academy. [Link]

  • How should the reactivity of 1-propanesulfonyl chloride be expected to compare to tosyl chloride for sulfonylation? Chemistry Stack Exchange. [Link]

  • How do mesylates and tosylates both protect and act as leaving groups. Reddit. [Link]

Sources

Technical Support Center: Recrystallization of Piperazine-Based Final Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of piperazine-based final products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the recrystallization of these often highly polar and basic compounds. As Senior Application Scientists, we have compiled this resource based on established methodologies and field-proven insights to help you achieve high purity and consistent results in your crystallization processes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when recrystallizing piperazine-based compounds?

A1: The main challenges stem from the inherent physicochemical properties of the piperazine moiety.[1] These include:

  • High Polarity and Basicity: The two nitrogen atoms in the piperazine ring (pKa values typically around 5.3 and 9.7) make these compounds highly polar and basic.[1] This can lead to very high solubility in polar solvents like alcohols, making it difficult to achieve the low solubility needed for good recovery at cold temperatures.

  • Strong Solvent Interactions: The basic nitrogens can form strong hydrogen bonds with protic solvents, which can influence solubility and the crystal lattice, sometimes leading to the formation of solvates.

  • Tendency to Form Oils: Due to their polarity and often lower melting points (especially when impure), piperazine derivatives have a high tendency to "oil out" or separate as a liquid phase instead of crystallizing.[2][3]

  • Polymorphism: Piperazine-based Active Pharmaceutical Ingredients (APIs) can exist in multiple crystalline forms, or polymorphs.[4][5][6] These different forms can have varying stability, solubility, and bioavailability, making control over the crystallization process critical.[4][5][6][7]

Q2: How do I select an appropriate solvent for my piperazine derivative?

A2: A suitable recrystallization solvent should exhibit high solubility for your compound at elevated temperatures and low solubility at cooler temperatures.[8][9] Given the nature of piperazine compounds, a systematic approach is best.

Solvent Screening Workflow:

G start Start: Crude Piperazine Product sol_screen Screen Solvents: - Alcohols (EtOH, IPA) - Ketones (Acetone) - Esters (EtOAc) - Aprotic (Acetonitrile, Toluene) - Water start->sol_screen test_sol Test Solubility: 1. Add small amount of cold solvent. 2. Heat to boiling. 3. Cool to room temp/ice bath. sol_screen->test_sol ideal ideal test_sol->ideal Observe too_sol too_sol test_sol->too_sol Observe insol insol test_sol->insol Observe single_sol Proceed with Single-Solvent Recrystallization anti_sol Consider Anti-Solvent System (e.g., EtOH/Water, Acetone/Hexane) salt_form Consider Salt Formation to reduce solubility ideal->single_sol too_sol->anti_sol too_sol->salt_form insol->sol_screen Select new solvent

Solvent Selection Table:

Solvent ClassExamplesSuitability for Piperazine DerivativesCommon Issues
Alcohols Ethanol, Isopropanol (IPA)Often good "first choice" solvents due to polarity.[10]Can lead to high solubility even when cold, resulting in poor yields.
Ketones AcetoneGood for moderately polar compounds; often used in salt formations.[1]Low boiling point can make handling difficult.
Esters Ethyl Acetate (EtOAc)Useful for less polar derivatives or as an anti-solvent.[10]May not be strong enough to dissolve highly polar compounds.
Hydrocarbons Hexane, ToluenePrimarily used as anti-solvents to induce precipitation from a more polar solvent.[3]Poor primary solvents for polar piperazine compounds.
Aprotic Polar Acetonitrile (MeCN)Can be effective; sometimes used in extractions to remove non-polar impurities.[11]Can form solvates.
Water H₂OCan be a good solvent for piperazine salts or a potent anti-solvent for free bases.[10]High solubility of salts can be an issue; potential for hydrate formation.[1]
Q3: When should I consider recrystallization via salt formation?

A3: Salt formation is a highly effective strategy when direct crystallization of the piperazine free base is problematic.[11] This approach is recommended when:

  • The free base is an oil or low-melting solid at room temperature.

  • The free base is too soluble in common organic solvents, leading to poor recovery.

  • You need to remove closely related basic impurities, which may not be efficiently removed by direct crystallization.[11]

By reacting the basic piperazine with an acid (e.g., hydrochloric acid, fumaric acid, acetic acid), you form a salt.[1][11] Salts are generally more crystalline and often have significantly different solubility profiles than the corresponding free base, making them easier to recrystallize and purify.[11]

Troubleshooting Guide

Problem 1: My product has "oiled out" and will not crystallize.

Symptom: Instead of forming solid crystals upon cooling, the product separates as a second liquid layer (an oil).

Causality: This occurs when the solute comes out of solution at a temperature above its melting point. The melting point of your product may be intrinsically low, or it is being significantly depressed by the presence of impurities.

Possible Causes & Solutions:

CauseSuggested Solution
Solution is too concentrated / Cooling is too rapid. Re-heat the mixture to dissolve the oil. Add a small amount (1-5%) of additional hot solvent to decrease the saturation point. Allow the solution to cool more slowly to give molecules time to arrange in a crystal lattice.[2]
Melting point depression by impurities. The purity of your material may be too low for direct crystallization. Consider a pre-purification step like a silica plug or an acid-base extraction to remove gross impurities.[11][12]
Inappropriate solvent choice. Try a solvent with a lower boiling point. This ensures that the solution cools to a lower temperature before becoming saturated, which may be below the product's melting point.
Product's melting point is naturally low. If the pure product has a low melting point, direct crystallization may be impossible. In this case, recrystallization via salt formation is the most effective strategy.[11]
Problem 2: The recrystallization yield is very low (<50%).

Symptom: A significant portion of the product remains in the mother liquor after cooling and filtration.[1]

Causality: The product's solubility in the cold solvent is too high, or the initial amount of solvent used was excessive.

Possible Causes & Solutions:

CauseSuggested Solution
Too much solvent was used. Use the absolute minimum amount of near-boiling solvent required to fully dissolve the crude product.[8] If you have already completed the filtration, you can try to concentrate the mother liquor by boiling off some solvent and cooling again to recover a second crop of crystals.[2][13]
Product is too soluble in the chosen solvent. The solvent is sub-optimal. Re-evaluate your solvent choice. Alternatively, use an anti-solvent . Dissolve the product in a minimum of hot "good" solvent, then slowly add a "poor" solvent (in which the product is insoluble) at an elevated temperature until the solution becomes slightly turbid. Then, cool slowly.[9][10]
Cooling was insufficient. Ensure the solution is cooled thoroughly. After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]
Incomplete salt formation (if applicable). If performing a salt crystallization, ensure at least a stoichiometric amount of acid has been added. Check the pH to confirm it is in the optimal range for salt precipitation.[1]
Problem 3: The final product is still colored or impure.

Symptom: The isolated crystals are off-color, or analysis (TLC, HPLC, NMR) shows the presence of persistent impurities.

Causality: Impurities may have been co-precipitated with the product. This happens if the impurities have similar solubility characteristics or if the crystallization occurred too rapidly.

Possible Causes & Solutions:

CauseSuggested Solution
Colored impurities present. Before cooling, add a small amount (1-2% w/w) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal adsorbs colored, polar impurities.[8] Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[13] Caution: Using too much charcoal can adsorb your product and reduce yield.
Crystallization was too rapid. Rapid crystal growth can trap impurities within the lattice.[2] To slow down crystallization, re-dissolve the solid in a slightly larger volume of hot solvent and allow it to cool more slowly (e.g., by insulating the flask).[2]
Insoluble impurities were not removed. If you observe solid particles in the hot solution, these are insoluble impurities. They must be removed via hot gravity filtration before the cooling and crystallization step.[8][13]
Soluble impurities co-precipitated. The chosen solvent may not be selective enough. A different solvent system may be needed. Alternatively, a second recrystallization may be necessary to achieve the desired purity.
Problem 4: I am observing polymorphism (different crystal forms).

Symptom: The crystallization process yields different crystal habits (e.g., needles vs. plates) or analytical data (e.g., DSC, PXRD) is inconsistent between batches, even under seemingly identical conditions.

Causality: Polymorphism is the ability of a compound to exist in multiple crystal structures.[5][6] The formation of a specific polymorph is highly sensitive to crystallization conditions like solvent, temperature, cooling rate, and even the presence of specific impurities.[4][14]

Possible Causes & Solutions:

CauseSuggested Solution
Inconsistent crystallization conditions. Strictly control all process parameters: solvent choice, starting concentration, cooling profile, and agitation rate. Uncontrolled spontaneous nucleation can lead to process variation.[15]
Solvent effects. The choice of solvent can directly influence which polymorphic form crystallizes.[14] Systematically screen different solvents or solvent mixtures to identify conditions that reliably produce the desired form.
Seeding is not used or is inconsistent. Seeding the solution with crystals of the desired polymorph is a critical step to ensure consistent results and avoid the formation of metastable forms.[15] Develop a robust seeding strategy, controlling the amount and size of seed crystals.
"Disappearing Polymorphs". In some cases, a previously isolated polymorph cannot be reproduced. This can be due to inadvertent seeding by a more stable form from the lab environment.[5][14] This highlights the extreme sensitivity of polymorphic systems.

Troubleshooting Polymorphism Workflow:

G start Inconsistent Crystal Forms Observed control Step 1: Standardize Process - Fixed Solvent/Concentration - Controlled Cooling Rate - Consistent Agitation start->control seed Step 2: Implement Seeding Add small amount (0.1-1%) of known, desired polymorph at the point of supersaturation. control->seed analyze Step 3: Characterize Product Use PXRD, DSC, or microscopy to confirm the crystal form. seed->analyze consistent Consistent Polymorph Achieved? analyze->consistent rescreen Re-screen Conditions: - Vary Solvent System - Test Different Temperatures - Explore Slurry Experiments consistent->rescreen No end Robust Crystallization Protocol consistent->end Yes rescreen->control Iterate

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude piperazine product. Add the minimum amount of the chosen solvent to the solid. Heat the mixture to the solvent's boiling point with stirring or swirling. Continue to add small portions of hot solvent until the solid just dissolves.[13]

  • Hot Filtration (if necessary): If insoluble impurities or charcoal are present, perform a hot gravity filtration to remove them. Pre-heat the funnel and receiving flask and use fluted filter paper for speed.[13]

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities clinging to the crystal surfaces.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Recrystallization via Salt Formation (Example: HCl Salt)
  • Dissolution: Dissolve the crude, oily, or highly soluble piperazine free base in a suitable organic solvent (e.g., isopropanol, ethanol, or ethyl acetate) at room temperature.[11]

  • Acid Addition: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol or diethyl ether). Add the acid dropwise until precipitation is complete. You can monitor the pH to ensure the solution is acidic.

  • Precipitation/Crystallization: The hydrochloride salt will typically precipitate immediately. Stir the resulting slurry at room temperature or in an ice bath for 30-60 minutes to ensure complete formation.[11]

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold organic solvent used in step 1 to remove non-basic impurities.

  • Drying: Dry the salt under vacuum.

  • (Optional) Liberation of Free Base: To recover the purified piperazine free base, dissolve the salt in water and basify the solution with a suitable base (e.g., NaOH or NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts and concentrate under reduced pressure to yield the purified product.[11]

References
  • Technical Support Center: Purification of Oily Piperazine Deriv
  • Recrystalliz
  • Purification of piperazine - Google P
  • Technical Support Center: Purification of Piperazine-Containing Compounds - Benchchem.
  • Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one - Benchchem.
  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PubMed.
  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives | Crystal Growth & Design - ACS Public
  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs).
  • Polymorphism and crystallization of active pharmaceutical ingredients (APIs).
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube.
  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives - PMC - NIH.
  • 3.6F: Troubleshooting - Chemistry LibreTexts.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.
  • Recrystalliz
  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester.
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo.

Sources

Validation & Comparative

The Piperazine Scaffold: A Privileged Motif in Modern Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Comparative Efficacy of Piperazine-Based Enzyme Inhibitors

For researchers and professionals in drug development, the relentless pursuit of potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Within the vast chemical landscape, the simple, six-membered heterocyclic piperazine ring has emerged as a uniquely versatile and "privileged" scaffold. Its conformational flexibility, synthetic tractability, and ability to favorably modulate physicochemical properties have cemented its role in a multitude of approved drugs and clinical candidates. This guide provides an in-depth, comparative analysis of piperazine-based inhibitors targeting three critical enzyme families: Dipeptidyl Peptidase-4 (DPP-4), Monoamine Oxidase (MAO), and Histone Deacetylases (HDACs). We will delve into the mechanistic rationale behind their efficacy, present head-to-head comparisons based on experimental data, and provide robust, field-tested protocols for their evaluation.

The Enduring Appeal of the Piperazine Moiety

The prevalence of the piperazine core in medicinal chemistry is no coincidence. Its two nitrogen atoms offer key advantages:

  • Modulation of Physicochemical Properties: The basic nitrogens can be protonated at physiological pH, enhancing aqueous solubility—a critical factor for bioavailability.

  • Versatile Synthetic Handles: The secondary amine nature of the parent piperazine allows for straightforward derivatization at the N1 and N4 positions, enabling the exploration of vast chemical space to optimize target engagement and selectivity.

  • Structural Rigidity and Flexibility: While possessing a degree of conformational flexibility (chair and boat conformations), the piperazine ring provides a more constrained linker compared to acyclic chains. This controlled flexibility can pre-organize pendant functional groups for optimal interaction with enzyme active sites, minimizing the entropic penalty of binding.

This guide will now explore the specific applications and comparative efficacy of piperazine-based inhibitors across our three target enzyme classes.

I. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A New Era in Diabetes Management

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[1][2] Many highly successful oral antidiabetic drugs are piperazine-based DPP-4 inhibitors.

Mechanism of Action: Targeting the S1 and S2 Pockets

The active site of DPP-4 features distinct subpockets. Piperazine-based inhibitors are exquisitely designed to occupy these pockets, leading to potent and selective inhibition. For instance, the piperazine moiety often interacts with the S2 extensive subsite, while other parts of the molecule engage the S1 pocket, which typically accommodates the proline or alanine residue of the natural substrates.[3][4]

DPP4_Inhibition cluster_0 DPP-4 Enzyme cluster_1 Physiological Effect Active Site Active Site S1 S1 S2 S2 Inactive Incretins Inactive Incretins Active Site->Inactive Incretins Incretins GLP-1, GIP Incretins->Active Site Binds & Cleaved Piperazine Inhibitor Piperazine Inhibitor Piperazine Inhibitor->Active Site Blocks Prolonged Incretin Activity Prolonged Incretin Activity Piperazine Inhibitor->Prolonged Incretin Activity Leads to Glucose Homeostasis Glucose Homeostasis Prolonged Incretin Activity->Glucose Homeostasis

Caption: Mechanism of DPP-4 Inhibition.

Comparative Efficacy of Piperazine-Based DPP-4 Inhibitors

The following table summarizes the in vitro inhibitory activity of several piperazine-based DPP-4 inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Inhibitor ClassCompound ExampleDPP-4 IC50 (µM)Reference
Piperazine Sulfonamides1,4-bis(phenylsulfonyl)piperazine derivativesRanging from 11.2% to 22.6% inhibition at 100 µmol L–1[1][2]
Prolyl-Fluoropyrrolidine Analogs with PiperazineCompound 480.43[5]
TriazolopiperazinesSitagliptin~0.019[3][4]
Piperazine-Pyrimidinedione HybridsAlogliptin~0.01[6]

Expert Insights: The data clearly demonstrate the high potency of piperazine-containing DPP-4 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range. The substitution pattern on the piperazine ring and the nature of the linked moieties are critical for achieving high affinity. For instance, studies on piperazine sulfonamides have shown that electron-withdrawing groups on the phenyl rings enhance inhibitory activity compared to electron-donating groups.[1][2]

II. Monoamine Oxidase (MAO) Inhibitors: Modulating Neurotransmitter Levels

MAO enzymes, which exist in two isoforms (MAO-A and MAO-B), are responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[7][8] Inhibitors of MAO are well-established therapeutics for depression (primarily MAO-A inhibitors) and neurodegenerative disorders like Parkinson's disease (primarily MAO-B inhibitors).

Mechanism of Action: Reversible and Irreversible Inhibition

Piperazine-based MAO inhibitors can act through both reversible and irreversible mechanisms. They typically bind within the active site of the enzyme, preventing the substrate from accessing the catalytic flavin adenine dinucleotide (FAD) cofactor. The selectivity for MAO-A versus MAO-B is often dictated by the specific substitutions on the piperazine scaffold.

MAO_Inhibition_Workflow cluster_0 Experimental Setup cluster_1 Detection & Analysis Prepare Reagents Prepare Reagents Enzyme & Inhibitor Incubation Enzyme & Inhibitor Incubation Prepare Reagents->Enzyme & Inhibitor Incubation MAO-A/B, Piperazine Inhibitor Substrate Addition Substrate Addition Enzyme & Inhibitor Incubation->Substrate Addition Kynuramine/Tyramine Fluorometric/Chromatographic Detection Fluorometric/Chromatographic Detection Substrate Addition->Fluorometric/Chromatographic Detection Measure Product/H2O2 Calculate % Inhibition Calculate % Inhibition Fluorometric/Chromatographic Detection->Calculate % Inhibition Determine IC50 Determine IC50 Calculate % Inhibition->Determine IC50

Caption: Workflow for MAO Inhibition Assay.

Comparative Efficacy of Piperazine-Based MAO Inhibitors
Inhibitor ClassCompound ExampleTargetIC50 (µM)Reference
Piperazine-Substituted ChalconesPC10MAO-B0.65[9]
Piperazine-Substituted ChalconesPC11MAO-B0.71[9]
Oxadiazole-Piperazine DerivativesCompound 4eMAO-A0.116[10]
Natural-Based Piperine DerivativesCompound 7MAO-A15.38[11]
Natural-Based Piperine DerivativesCompound 15MAO-B12.15[11]

Expert Insights: The piperazine scaffold has been successfully incorporated into a diverse range of chemical frameworks to achieve potent and selective MAO inhibition. The data highlight the importance of the substituents on the piperazine ring in determining both potency and selectivity. For example, the presence of a fluorine or trifluoromethyl group on the chalcone scaffold significantly enhances MAO-B inhibitory activity.[9]

III. Histone Deacetylase (HDAC) Inhibitors: Epigenetic Modulators in Cancer Therapy

HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin compaction and transcriptional repression. HDAC inhibitors have emerged as a promising class of anticancer agents by reactivating the expression of tumor suppressor genes.

Mechanism of Action: Chelating the Active Site Zinc Ion

The catalytic mechanism of most HDACs involves a zinc ion in the active site. Piperazine-based HDAC inhibitors are typically designed with a zinc-binding group (ZBG), such as a hydroxamic acid, connected via a linker (which may contain the piperazine) to a "cap" group that interacts with the surface of the enzyme. The piperazine moiety in the linker region can influence the inhibitor's conformation and solubility.

Comparative Efficacy of Piperazine-Based HDAC Inhibitors
Inhibitor ClassCompound ExampleTargetIC50 (µM)Reference
Benzylpiperazine DerivativesCompound 2HDAC60.11[12]
Benzylpiperazine DerivativesCompound 9bHDAC60.031[13]
Piperazine HydroxamatesCompound 5chHDAC833.67[14][15]
Alkylpiperazine HydroxamatesCompound with piperazine scaffoldHDAC8More active than piperidine analog[16]

Expert Insights: Piperazine-based linkers have been effectively utilized in the design of potent HDAC inhibitors. The length and composition of the linker, including the presence of the piperazine ring, can significantly impact isoform selectivity. For instance, certain benzylpiperazine derivatives show remarkable selectivity for HDAC6, an isoform implicated in cancer cell motility.[12][13]

Experimental Protocols

General In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a purified enzyme.

Materials:

  • Purified enzyme of interest (e.g., DPP-4, MAO-A/B, HDAC)

  • Specific enzyme substrate (e.g., Gly-Pro-AMC for DPP-4, Kynuramine for MAO, Boc-Lys(Ac)-AMC for HDAC)

  • Assay buffer (optimized for the specific enzyme)

  • Test inhibitor (piperazine-based compound) dissolved in DMSO

  • 96-well microplate (black, for fluorescence assays)

  • Microplate reader capable of fluorescence or absorbance detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in assay buffer from a DMSO stock solution. The final DMSO concentration in the assay should typically be kept below 1% to avoid affecting enzyme activity.

  • Assay Setup:

    • Blank wells: Add assay buffer only.

    • Control wells (100% enzyme activity): Add enzyme solution and the corresponding concentration of DMSO.

    • Test wells: Add enzyme solution and the desired concentrations of the test inhibitor.

  • Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement: Immediately begin monitoring the change in fluorescence or absorbance over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each well.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[17][18][19][20]

In Vivo Evaluation of DPP-4 Inhibitors in a Mouse Model

This protocol describes a common method for assessing the in vivo efficacy of DPP-4 inhibitors.

Animal Model: C57BL/6J mice are a commonly used strain.[21]

Procedure:

  • Acclimatization: Acclimate the mice to the experimental conditions for at least one week.

  • Fasting: Fast the mice overnight prior to the experiment.

  • Inhibitor Administration: Administer the piperazine-based DPP-4 inhibitor or vehicle control (e.g., saline) via oral gavage.

  • Glucose Challenge: After a set time (e.g., 30 minutes) following inhibitor administration, perform an oral glucose tolerance test (OGTT) by administering a glucose solution (e.g., 2 g/kg) via oral gavage.[21]

  • Blood Sampling: Collect blood samples from the tail vein at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Analysis: Measure plasma glucose levels and, if desired, intact GLP-1 levels using commercially available ELISA kits.[21][22]

  • Data Interpretation: A successful DPP-4 inhibitor will lead to a significant reduction in the glucose excursion curve and an increase in intact GLP-1 levels compared to the vehicle-treated group.[23]

Conclusion

The piperazine scaffold continues to be a cornerstone in the design of potent and selective enzyme inhibitors. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into numerous clinically successful drugs. This guide has provided a comparative overview of piperazine-based inhibitors for DPP-4, MAO, and HDACs, highlighting their mechanisms of action and relative efficacies. The provided experimental protocols offer a starting point for researchers seeking to evaluate novel piperazine-containing compounds. As our understanding of enzyme structure and function deepens, the rational design of next-generation piperazine-based inhibitors holds immense promise for the future of medicine.

References

  • Abu Khalaf, R., Alwarafi, E., & Sabbah, D. (2021). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 71(4), 631-643. [Link]

  • A Standard Operating Procedure for an Enzymatic Activity Inhibition Assay. (2021). European Biophysics Journal, 50(3-4), 345-352. [Link]

  • Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863-1873. [Link]

  • Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. [Link]

  • IC50 Determination. (n.d.). edX. [Link]

  • Barreira da Silva, R., et al. (2015). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Bio-protocol, 5(19), e1605. [Link]

  • Sharma, S., & Soman, S. S. (2020). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Medicinal Chemistry, 16(7), 909-931. [Link]

  • Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. (2021). Acta Pharmaceutica, 71(4), 631-643. [Link]

  • Alkyl piperidine and piperazine hydroxamic acids as HDAC inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3439-3442. [Link]

  • Arulmozhiraja, S., et al. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS ONE, 11(11), e0166275. [Link]

  • Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs - An Ab Initio Fragment Molecular Orbital Study. (2016). PLOS ONE, 11(11), e0166275. [Link]

  • Gupta, R., & Singh, V. (2014). DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature. Frontiers in Endocrinology, 5, 31. [Link]

  • Herraiz, T. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology (Vol. 2673, pp. 245-257). Springer US. [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay. (n.d.). Evotec. [Link]

  • Enzymatic Assay of Trypsin Inhibition. (2019). protocols.io. [Link]

  • Monoamine Oxidase Assay Kit. (n.d.). Bio-Techne. [Link]

  • Al-Hadiya, A. A., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. Pharmaceuticals, 15(3), 359. [Link]

  • Exploring the Binding Modes of Piperazine Compounds on MAO-A for a Step Towards Depression Therapy. (2023). OUCI, 1(1). [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024). Diabetes, 73(5), 847-856. [Link]

  • Kumar, A., et al. (2010). Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. Bioorganic & Medicinal Chemistry Letters, 20(24), 7434-7437. [Link]

  • In Vivo Inhibition of Dipeptidyl Peptidase 4 Allows Measurement of GLP-1 Secretion in Mice. (2024). Diabetes, 73(5), 847-856. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]

  • Uslu, H., et al. (2022). Novel substituted oxadiazole - piperazine derivatives as potential MAO inhibitors: Design, synthesis, in vitro and in silico studies. Journal of Research in Pharmacy, 26(1), 20-27. [Link]

  • Kamal, A., et al. (2020). Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 38(3), 886-897. [Link]

  • SAR studies of piperazine derivatives as MAO inhibitors. (2023). Journal of Molecular Structure, 1271, 134079. [Link]

  • Enzyme Assay Protocol. (n.d.). University of California, San Diego. [Link]

  • Mathew, B., et al. (2021). Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1863-1873. [Link]

  • How to calculate IC50. (n.d.). Science Gateway. [Link]

  • How to input data to determine IC50 (of an enzyme inhibition assay) from absorbance data by Graphpad Prism? (2020). ResearchGate. [Link]

  • Design, synthesis and anticancer activity of piperazine hydroxamates and their histone deacetylase (HDAC) inhibitory activity. (2010). Bioorganic & Medicinal Chemistry Letters, 20(24), 7434-7437. [Link]

  • Kim, H. J., et al. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(5), 796-802. [Link]

  • Edmondson, D. E. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(17), 3075. [Link]

  • Ahrén, B. (2020). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 11, 596009. [Link]

Sources

A Comparative Guide to Validating the Biological Activity of Synthesized Piperazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a ubiquitous scaffold in medicinal chemistry.[1][2] Its unique physicochemical properties, such as structural rigidity, hydrogen bonding capacity, and favorable pharmacokinetic profile, make it a privileged structure in drug design.[3][4] Piperazine derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as anticancer, antimicrobial, and antipsychotic agents.[5][6]

This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the biological activity of novel synthesized piperazine compounds. We will delve into the key therapeutic areas, present comparative experimental data, and provide detailed protocols for essential validation assays.

The Versatility of the Piperazine Scaffold: A Comparative Overview of Biological Activities

The therapeutic potential of piperazine derivatives is vast, with structural modifications to the core ring leading to a wide array of pharmacological effects. Here, we compare the activity of representative synthesized piperazine compounds across three major therapeutic areas.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Piperazine derivatives have emerged as potent anticancer agents, often exerting their effects by targeting key signaling pathways involved in cell growth and survival.[7][8] The PI3K/Akt/mTOR pathway, a critical regulator of cellular processes, is a frequent target of these compounds.[9][10][11]

PI3K_Akt_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Piperazine Compound Piperazine Compound Piperazine Compound->PI3K inhibits PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Cell Survival Cell Survival mTOR->Cell Survival

Comparative Anticancer Activity of Synthesized Piperazine Derivatives

The in vitro cytotoxic activity of novel piperazine compounds is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.[12] The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of different compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
Vindoline Derivative 23 MDA-MB-468 (Breast)1.00[13][14]
Vindoline Derivative 25 HOP-92 (Lung)1.35[13][14]
Diketopiperazine 11 A549 (Lung)1.2[12]
Diketopiperazine 11 HeLa (Cervical)0.7[12]
Bergenin Hybrid 5a Tongue CancerSignificant Activity[15]
Bergenin Hybrid 5c Tongue CancerSignificant Activity[15]
Resveratrol-Chalcone-Piperazine 11 A549 (Lung)0.26[8]
Resveratrol-Chalcone-Piperazine 11 HeLa (Cervical)7.35[8]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of piperazine derivatives is highly dependent on the nature and position of substituents on the piperazine ring and any attached pharmacophores. For instance, in a series of vindoline-piperazine conjugates, substitution at position 17 of the vindoline core was more beneficial than at position 10.[13] Furthermore, the type of linker and the nature of the substituent on the piperazine nitrogen significantly influenced cytotoxicity.[13]

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents.[16][17][18] Piperazine derivatives have demonstrated significant potential as antibacterial and antifungal agents.[19][20] Their activity is often evaluated by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.[21]

Comparative Antimicrobial Activity of Synthesized Piperazine Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
Thiadiazole Derivative 6c E. coli8[21]
Thiadiazole Derivative 6c S. aureus16[21]
Thiadiazole Derivative 6d B. subtilis16[21]
Thiadiazole Derivative 7b B. subtilis16[21]
Piperazine Derivative RL-308 MRSA2[22]
Piperazine Derivative RL-328 S. aureus2[22]
Azole Piperazine 17 C. albicans1.259 (IC50)[16]
Chalcone Derivative C. albicans2.22[5]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of piperazine derivatives can be significantly enhanced by specific structural modifications. The incorporation of electron-withdrawing groups like chloro, bromo, and nitro on associated aromatic rings often leads to increased antibacterial activity.[16][18] Conversely, electron-donating groups may reduce potency.[16] The nature of the heterocyclic system attached to the piperazine core also plays a crucial role; for example, imidazole-containing derivatives have shown superior activity compared to their triazole counterparts.[16]

Antipsychotic Activity: Modulating Neurotransmitter Receptors

Piperazine derivatives are integral to the development of antipsychotic medications, primarily through their interaction with dopamine (D2) and serotonin (5-HT2A) receptors in the central nervous system.[2][6] The binding affinity of these compounds to their target receptors, quantified by the inhibition constant (Ki), is a critical determinant of their therapeutic efficacy and side-effect profile.[23][24]

Comparative Receptor Binding Affinity of Antipsychotic Piperazine Derivatives

CompoundReceptorKi (nM)Reference
Aripiprazole D20.34[25]
Aripiprazole 5-HT2A3.4[25]
Olanzapine D21.1[25]
Olanzapine 5-HT2A4[25]
Quetiapine D2340[25]
Quetiapine 5-HT2A120[25]
Compound 2 D2pKi value > 1[23]
Compound 2 5-HT2ApKi value > 1[23]

Structure-Activity Relationship (SAR) Insights:

The antipsychotic activity of piperazine derivatives is intricately linked to their ability to modulate multiple neurotransmitter receptors.[6] The substitution pattern on the arylpiperazine moiety significantly influences receptor binding affinity and selectivity. For instance, the presence of specific heterocyclic groups attached to the piperazine ring can greatly potentiate antipsychotic activity.[6] A high 5-HT2A/D2 binding ratio is often characteristic of atypical antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.[23]

Experimental Protocols for Biological Activity Validation

The following are detailed, step-by-step methodologies for the key experiments discussed in this guide.

MTT Assay for Anticancer Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of compounds on cancer cell lines.

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h incubation MTT Addition MTT Addition Compound Treatment->MTT Addition 24-72h incubation Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h incubation Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis Data Analysis Absorbance Measurement->Data Analysis Calculate IC50

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized piperazine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Zone of Inhibition Assay for Antimicrobial Activity

This agar diffusion method is a qualitative and widely used technique to screen for the antimicrobial activity of synthesized compounds.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi) in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of growth.

  • Application of Compound: Aseptically place sterile paper discs (6 mm in diameter) impregnated with a known concentration of the synthesized piperazine compound onto the surface of the inoculated agar plate. Alternatively, a well can be cut into the agar and filled with a solution of the compound.

  • Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Measurement and Interpretation: After incubation, measure the diameter of the clear zone of no microbial growth around the disc or well in millimeters. The size of the zone of inhibition is proportional to the antimicrobial activity of the compound.

Receptor Binding Assay for Antipsychotic Potential

This in vitro assay measures the affinity of a compound for a specific receptor, providing crucial information about its potential therapeutic target engagement.

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., D2 or 5-HT2A) from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Binding Reaction: In a microplate or microcentrifuge tubes, combine the prepared membranes, a radiolabeled ligand known to bind to the target receptor with high affinity (e.g., [3H]-spiperone for D2 receptors), and varying concentrations of the unlabeled synthesized piperazine compound.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved by vacuum filtration through a glass fiber filter, which traps the membranes while allowing the unbound ligand to pass through.

  • Quantification of Radioactivity: Measure the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Determine the amount of specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known unlabeled ligand) from the total binding. Plot the percentage of specific binding against the concentration of the synthesized compound and determine the IC50 value. The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Conclusion

The validation of the biological activity of synthesized piperazine compounds is a critical step in the drug discovery and development process. This guide has provided a comparative overview of the diverse therapeutic applications of this versatile scaffold, supported by experimental data and detailed protocols for key validation assays. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can effectively evaluate the potential of novel piperazine derivatives as promising candidates for the treatment of cancer, infectious diseases, and psychiatric disorders.

References

  • Bence, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. International Journal of Molecular Sciences, 25(14), 7929. [Link]

  • Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. Molecules, 27(12), 3717. [Link]

  • Bence, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed, 39063170. [Link]

  • Srinivas, B., et al. (2024). Antimicrobial Activity of Novel Piperazine Molecules. International Journal of Current Microbiology and Applied Sciences, 13(4), 1-10. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Mini-Reviews in Medicinal Chemistry. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 27(23), 8206. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. ResearchGate. [Link]

  • Faizan, M., et al. (2024). The medicinal chemistry of piperazines: A review. ResearchGate. [Link]

  • Bence, M., et al. (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. ResearchGate. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. PubMed. [Link]

  • Ganesan, V., et al. (2021). Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies. RSC Advances, 11(54), 34138-34154. [Link]

  • Wang, M., et al. (2021). Piperazine skeleton in the structural modification of natural products: a review. Future Medicinal Chemistry, 13(15), 1405-1424. [Link]

  • Aggarwal, S., et al. (2025). Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science. [Link]

  • Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4916-4931. [Link]

  • Suryavanshi, H. R., & Rathore, M. M. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 228-238. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. [Link]

  • Meltzer, H. Y. (2012). Simplified receptor binding affinity profiles for atypical antipsychotics. ResearchGate. [Link]

  • Tomić, M., et al. (2004). Pharmacological evaluation of selected arylpiperazines with atypical antipsychotic potential. Bioorganic & Medicinal Chemistry Letters, 14(16), 4263-4266. [Link]

  • Rathore, A., et al. (2021). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Mini-Reviews in Medicinal Chemistry, 21(3), 362-379. [Link]

  • Stahl, S. M. (2009). Receptor potencies (Ki values, nM) of selected antipsychotic agents. ResearchGate. [Link]

  • Pillinger, T., et al. (2020). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Frontiers in Neuroscience, 14, 575. [Link]

  • Wang, Y., et al. (2024). Piperine promotes PI3K/AKT/mTOR-mediated gut-brain autophagy to degrade α-Synuclein in Parkinson's disease rats. Journal of Ethnopharmacology, 322, 117621. [Link]

  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24451-24466. [Link]

  • Szymański, P., et al. (2019). Coumarin-piperazine derivatives as biologically active compounds. European Journal of Medicinal Chemistry, 183, 111728. [Link]

  • Wang, L., et al. (2026). Design, Synthesis, and Biological Evaluation of Oligosaccharides Derived from Pleurotus ostreatus Polysaccharide as Potential Neuroprotective Agents. Journal of Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2021). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. ResearchGate. [Link]

Sources

A Senior Scientist's Guide to Navigating the In Vitro-In Vivo Translation of Piperazine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Piperazine Scaffold as a "Privileged" Structure

In the landscape of medicinal chemistry, the piperazine ring is a quintessential "privileged scaffold."[1][2] This six-membered heterocycle, with its two nitrogen atoms at opposite positions, offers a unique combination of synthetic tractability, favorable physicochemical properties, and conformational rigidity.[1][2] These features have cemented its role in a vast array of therapeutic agents, from anticancer and antimicrobial to central nervous system (CNS) drugs.[3][4] The nitrogen atoms enhance aqueous solubility and can be strategically modified to fine-tune a compound's pharmacokinetic (PK) and pharmacodynamic (PD) properties.[1][5][6]

However, the journey from a promising result in a petri dish (in vitro) to proven efficacy in a living organism (in vivo) is a critical and often challenging hurdle.[7] A high-potency compound in an isolated cellular or biochemical assay does not guarantee success in a complex biological system. This guide provides an in-depth comparison of in vitro and in vivo evaluation for piperazine-based drug candidates, offering field-proven insights, detailed experimental protocols, and a clear-eyed view of the challenges in translating laboratory data into clinical potential.

Section 1: The In Vitro Promise — Assessing Piperazine Candidates at the Bench

In vitro assays are the backbone of early-stage drug discovery, providing a rapid and cost-effective means to screen vast libraries of compounds and identify "hits" with desired biological activity.[8][9] These controlled experiments are designed to answer a specific question: Does the compound interact with its intended target and elicit a biological response?

Key In Vitro Assays for Piperazine Drug Candidates

For a hypothetical piperazine-based anticancer agent, two fundamental assays provide initial proof-of-concept: a direct measure of target engagement (e.g., enzyme inhibition) and a measure of cellular effect (e.g., cytotoxicity).

1. Biochemical Assay: Kinase Inhibition

  • Causality & Rationale: Many anticancer drugs target specific kinases—enzymes that play a crucial role in cell signaling and proliferation. An in vitro kinase inhibition assay directly measures how effectively a piperazine compound can block the activity of a purified kinase enzyme. This is a clean, functional assay that isolates the interaction between the drug and its target, free from cellular complexity.[9][10] The output, typically an IC50 value (the concentration required to inhibit 50% of the enzyme's activity), is a primary metric of potency.

  • Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent)

    • Preparation: A purified recombinant kinase, its specific substrate, and ATP are required. The test compound is serially diluted in a suitable solvent like DMSO.

    • Reaction Setup: In a 96- or 384-well plate, add the kinase and the test compound at various concentrations. Allow a brief pre-incubation period for the compound to bind to the enzyme.

    • Initiation: Add the substrate and ATP to initiate the kinase reaction. The enzyme will transfer a phosphate group from ATP to the substrate. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

    • Detection: Add a detection reagent containing luciferase. This reagent stops the kinase reaction and measures the amount of remaining ATP. The less kinase activity, the more ATP remains, and the stronger the luminescent signal.[8]

    • Data Analysis: Luminescence is read using a plate reader. The data is normalized to controls (0% inhibition with DMSO vehicle, 100% inhibition with a known potent inhibitor). The IC50 value is calculated by fitting the dose-response curve.

    Self-Validation: The protocol must include positive and negative controls. A known potent inhibitor serves as the positive control to validate assay sensitivity, while a vehicle control (DMSO) establishes the baseline for uninhibited enzyme activity.

2. Cell-Based Assay: Cytotoxicity/Cell Viability (MTT/MTS Assay)

  • Causality & Rationale: While a biochemical assay confirms target engagement, a cell-based assay determines if this engagement translates into a desired cellular outcome, such as killing cancer cells.[8][11] The MTT or MTS assay is a colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability.[11][12] A reduction in metabolic activity in the presence of the piperazine compound indicates cytotoxicity.

  • Experimental Protocol: MTT Cell Viability Assay

    • Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer) into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator (37°C, 5% CO2).[13]

    • Compound Treatment: Treat the cells with serial dilutions of the piperazine compound. Include a vehicle-only control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine). Incubate for a defined period (e.g., 48 or 72 hours).[13]

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[11][12]

    • Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[13]

    • Data Analysis: Measure the absorbance of the purple solution using a plate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.[11] Calculate the IC50 value from the dose-response curve.

Visualizing the In Vitro Workflow

InVitro_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assay b_start Prepare Reagents (Enzyme, Substrate, ATP) b_add_drug Add Piperazine Compound (Serial Dilutions) b_start->b_add_drug b_incubate Initiate Reaction (Add Substrate/ATP) b_add_drug->b_incubate b_detect Detect Signal (Luminescence for ATP) b_incubate->b_detect b_analyze Calculate IC50 b_detect->b_analyze c_start Seed Cancer Cells (96-well plate) c_add_drug Treat Cells with Piperazine Compound c_start->c_add_drug c_incubate Incubate (48-72h) c_add_drug->c_incubate c_detect Add MTT Reagent & Measure Absorbance c_incubate->c_detect c_analyze Calculate IC50 c_detect->c_analyze start Piperazine Drug Candidate start->b_start Test Target Engagement start->c_start Test Cellular Effect

Caption: High-level workflow for initial in vitro evaluation of a drug candidate.

Data Summary: Interpreting In Vitro Results

The goal is to identify compounds with high potency (low IC50 values).

Compound ID Target Kinase IC50 (nM) PC-3 Cell Viability IC50 (nM) Notes
Piperazine-A15150Potent target engagement, 10-fold less potent in cells.
Piperazine-B250300Moderate target engagement, similar potency in cells.
Control Drug1050Known potent anticancer agent.

Expert Insight: A significant drop-off in potency from a biochemical to a cellular assay (like Piperazine-A) is common. It can indicate issues like poor cell permeability, rapid metabolism by the cells, or the compound being pumped out by efflux pumps. This is the first clue in the in vitro-to-in vivo translation puzzle.

Section 2: The In Vivo Reality — Performance in Complex Biological Systems

In vivo testing is the gold standard for evaluating a drug's true therapeutic potential.[14] It moves beyond isolated systems to assess efficacy, safety, and pharmacokinetics in a whole, living organism.[15][16] For our piperazine anticancer candidate, a common and critical in vivo model is the cell line-derived xenograft (CDX) study.[17][18]

Key In Vivo Study: Xenograft Model for Anticancer Efficacy
  • Causality & Rationale: The CDX model involves implanting human cancer cells (like the PC-3 cells from the in vitro assay) into immunocompromised mice.[17] This creates a human tumor in a living animal, allowing researchers to evaluate if the drug can shrink the tumor under physiological conditions. This model tests not only the drug's ability to kill cancer cells but also its ability to reach the tumor in sufficient concentrations (pharmacokinetics) and exert its effect over time (pharmacodynamics).

  • Experimental Protocol: Subcutaneous Xenograft Efficacy Study

    • Animal Acclimation: Male athymic nude mice (4-6 weeks old) are acclimated to the facility for at least one week.[13] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[15]

    • Tumor Implantation: A suspension of human prostate cancer cells (PC-3) is injected subcutaneously into the flank of each mouse.

    • Tumor Growth & Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³). Mice are then randomized into treatment groups (e.g., Vehicle Control, Piperazine-A, Piperazine-B, Control Drug).

    • Dosing: The drug is administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection) based on preliminary PK and tolerability studies.

    • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Animal health is monitored daily.

    • Endpoint: The study is concluded when tumors in the vehicle group reach a predetermined maximum size, or after a set duration. Tumors are often excised for further ex vivo analysis (e.g., biomarker analysis).[17]

    • Data Analysis: The primary endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume in treated groups to the vehicle control group.

Visualizing the In Vivo Decision Workflow

InVivo_Workflow start Potent In Vitro Candidate (e.g., Piperazine-A) pk_study Pharmacokinetic (PK) Study - Determine Dose & Schedule - Assess Bioavailability start->pk_study efficacy_study Xenograft Efficacy Study - Implant Human Tumor Cells - Treat with Compound pk_study->efficacy_study Establish Dosing Regimen monitor Monitor Tumor Growth & Animal Health efficacy_study->monitor analyze Analyze Data (Tumor Growth Inhibition) monitor->analyze decision Go / No-Go Decision for Further Development analyze->decision

Caption: Decision workflow for advancing an in vitro hit to in vivo efficacy testing.

Data Summary: Correlating In Vitro and In Vivo Results
Compound ID In Vitro Cell IC50 (nM) In Vivo Dose (mg/kg) Tumor Growth Inhibition (TGI, %) Notes
Piperazine-A1505015%Poor efficacy despite good in vitro potency.
Piperazine-B3005065%Good efficacy despite weaker in vitro potency.
Control Drug502570%Efficacious as expected.

Expert Insight: This table illustrates the classic in vitro-in vivo disconnect. Piperazine-A, the star performer in vitro, failed in the animal model. Conversely, the less potent Piperazine-B showed significant efficacy. This discrepancy is where a deep, scientific investigation becomes critical.

Section 3: Bridging the Chasm — Why In Vitro Potency Doesn't Always Translate

The failure to translate promising in vitro data into in vivo efficacy is a primary cause of drug candidate attrition.[7][19] For piperazine-based compounds, several key factors can create this chasm. Understanding them is crucial for designing better drugs and experiments.

1. Pharmacokinetics (ADME): The Body's Influence The journey of a drug is governed by Absorption, Distribution, Metabolism, and Excretion (ADME).[6][20]

  • Absorption & Bioavailability: An orally administered drug must survive the harsh gut environment and pass into the bloodstream. Piperazine-A might have poor oral bioavailability, meaning very little of the administered dose actually reaches the systemic circulation and the tumor.

  • Metabolism: The liver is the body's primary metabolic hub. The piperazine ring can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[20][21] Piperazine-A might be rapidly metabolized into inactive byproducts, drastically reducing its effective concentration and half-life in vivo.[22] In contrast, Piperazine-B may be more metabolically stable.

  • Distribution: The drug must travel from the blood to the tumor tissue. Factors like plasma protein binding and tissue permeability can limit the amount of free drug available to act on the cancer cells.[6]

2. Off-Target Effects & Toxicity In vitro assays are often highly specific to the intended target. In a whole organism, a compound can interact with numerous other proteins and pathways, leading to unexpected toxicity that limits the achievable therapeutic dose. Piperazine-A might cause toxicity at doses required for efficacy, while Piperazine-B is better tolerated.

3. The Complexity of the Tumor Microenvironment In vitro cell cultures are a simplified monolayer of cells.[23] An in vivo tumor is a complex organ with its own blood supply, stromal cells, and hypoxic (low oxygen) regions. These factors can create physical and chemical barriers that prevent the drug from reaching all the cancer cells, a complexity completely absent in a standard cell viability assay.[23]

Visualizing the Translation Blockers

Translation_Blockers invitro High In Vitro Potency Potent IC50 in cell-free and cellular assays blockers Translation Blockers Poor Bioavailability Rapid Metabolism (Liver) Off-Target Toxicity Poor Tumor Penetration High Plasma Protein Binding invitro->blockers invivo Low In Vivo Efficacy Poor tumor growth inhibition in animal models blockers->invivo

Caption: Key factors that can block the translation of in vitro potency to in vivo efficacy.

Conclusion: An Integrated Approach to Drug Discovery

The development of piperazine-based drug candidates, like any small molecule, is a tale of two systems: the simplified in vitro environment and the complex in vivo reality. This guide illustrates that while in vitro assays are indispensable for initial screening and potency determination, they are only the first step. True success lies in an integrated approach. Early ADME and toxicology profiling should be conducted in parallel with potency assays. The insights gained from in vivo studies—even failures—should feed back into the design of new compounds. By understanding the potential pitfalls and designing experiments that anticipate the challenges of the in vivo environment, researchers can more effectively bridge the gap and translate promising laboratory findings into clinically impactful therapies.

References

  • Trisciuzzi, D., & Abbadessa, A. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.
  • Trisciuzzi, D., & Abbadessa, A. (2022).
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385.
  • Sharma, A., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Bentham Science Publishers.
  • BenchChem Technical Support Team. (2025). The Piperazine Scaffold: A Cornerstone in Modern Drug Discovery. Benchchem.
  • BenchChem. (2025). In Vivo Veritas: Validating In Vitro Efficacy of Piperazine Compounds in Preclinical Models. Benchchem.
  • Sygnature Discovery. In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap.
  • Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Kosheeka. (2025).
  • Williams, S. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega.
  • BenchChem. Comparative Pharmacokinetics of Piperazine Salts: A Guide for Researchers. Benchchem.
  • Lee, H., et al. (2023). Translatability of in vitro potency to clinical efficacious exposure: A retrospective analysis of FDA‐approved targeted small molecule oncology drugs.
  • Eurofins Discovery. (2023). In Vivo Oncology Models for Drug Discovery. Eurofins Discovery.
  • Guo, S., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis. Biomedicine & Pharmacotherapy, 131, 110777.
  • Unknown Author. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ProBio CDMO.
  • Lin, C., et al. (2022). Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. Journal of Cancer.
  • Guo, S., et al. (2020). In vitro and in vivo antimicrobial activities of a novel piperazine-containing benzothiazinones candidate TZY-5-84 against Mycobacterium tuberculosis.
  • Pharmaron. In Vivo Pharmacology Studies. Pharmaron.
  • ChemHelpASAP. (2023). functional in vitro assays for drug discovery. YouTube.
  • Dababneh, M., & Aasi, S. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • Dias da Silva, D., et al. (2015). Comparison of three different in vitro models for the evaluation of the hepatotoxicity of piperazine designer drugs.
  • Antia, U., et al. (2010). Metabolic interactions with piperazine-based 'party pill' drugs.
  • Crown Bioscience. In Vivo Model Systems. Crown Bioscience.
  • Eurofins Discovery. In Vivo Pharmacology Studies. Eurofins Discovery.
  • Kamal, Z., et al. (2024). Multitarget action of Benzothiazole-piperazine small hybrid molecule against Alzheimer's disease: In silico, In vitro, and In vivo investigation. Biomedicine & Pharmacotherapy, 174, 116484.
  • Tempo Bioscience. (2018). The Challenges In Small Molecule Drug Development – Part I. Tempo Bioscience.
  • Carlier, J., et al. (2015). Piperazine derivatives as metabolites of therapeutic drugs.
  • Da-Ta Biotech. In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech.
  • Hartung, T. (2011).

Sources

The Selectivity Spectrum: A Comparative Guide to the Cross-Reactivity of Sulfonylpiperazine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous assessment of its specificity. The sulfonylpiperazine moiety, a privileged scaffold in modern medicinal chemistry, is a core component of numerous potent kinase inhibitors. However, its very utility in binding to the ATP pocket of kinases raises a critical question: how selective are these compounds? Off-target activity can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. Understanding and quantifying this cross-reactivity is therefore not merely a regulatory hurdle, but a fundamental aspect of drug design and safety assessment.

This guide provides a technical comparison of the cross-reactivity profiles of sulfonylpiperazine-containing compounds, using clinically relevant examples to illustrate the principles and methodologies of selectivity profiling. We will delve into the causality behind experimental choices, present quantitative data for objective comparison, and provide detailed protocols for key validation assays.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. Consequently, a small molecule designed to inhibit one kinase may inadvertently bind to and inhibit others. This cross-reactivity, or "off-target" activity, is a double-edged sword. While it can be the source of adverse effects, it can also be harnessed for therapeutic benefit, as seen in multi-targeted cancer therapies.[1][2] Therefore, a comprehensive understanding of a compound's selectivity is paramount for interpreting its biological effects and predicting its clinical safety and efficacy profile.

This guide will focus on two prominent examples of sulfonylpiperazine-containing drugs, Fedratinib and Delgocitinib , both of which target the Janus Kinase (JAK) family, to illustrate the nuances of kinase selectivity.

Comparative Kinase Inhibition Profiles

The selectivity of a compound is not an absolute property but rather a spectrum of activity against a panel of targets. This is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) against the primary target versus a wide array of other kinases.

Fedratinib: A Selective JAK2 Inhibitor

Fedratinib is an oral kinase inhibitor approved for the treatment of myelofibrosis, a myeloproliferative neoplasm.[3][4] Its therapeutic effect is primarily driven by the inhibition of JAK2.[1] However, biochemical assays have revealed a broader spectrum of activity.

Kinase TargetIC50 (nM)Fold Selectivity vs. JAK2 (V617F)Source(s)
Primary Target
JAK2 (V617F)31[5]
JAK231[5]
Off-Target Kinases
FLT3155[5]
RET4816[5]
JAK110535[5][6]
TBK19231[5]
TYK2405135[5]
JAK3>1000>334[5][6]
Non-Kinase Off-Target
BRD4*16455[1][5]

*Note: BRD4 is a bromodomain-containing protein, not a kinase, but is a notable off-target of Fedratinib.[1][5]

Fedratinib demonstrates significant selectivity for JAK2 over other members of the JAK family, particularly JAK3.[6] Its off-target activity against FLT3 and RET, both at nanomolar concentrations, may contribute to its overall clinical profile.[2][5] The inhibition of BRD4 is a particularly interesting finding, suggesting a potential for dual JAK/BET inhibition which may have synergistic effects in myelofibrosis.[1][3]

Delgocitinib: A Pan-JAK Inhibitor

Delgocitinib is a topical JAK inhibitor approved for the treatment of atopic dermatitis and chronic hand eczema.[7][8] In contrast to Fedratinib, Delgocitinib was designed to have a broader activity profile across the JAK family.[7][9]

Kinase TargetIC50 (nM)Source(s)
JAK12.8[9]
JAK22.6[9]
JAK313[9]
TYK258[9]

Delgocitinib is classified as a pan-JAK inhibitor due to its potent, low-nanomolar inhibition of JAK1, JAK2, and JAK3, with slightly less potency against TYK2.[9][10] This broad-spectrum inhibition allows it to block the signaling of a wide range of pro-inflammatory cytokines that are central to the pathophysiology of inflammatory skin diseases.[7][11]

The JAK-STAT Signaling Pathway: The Primary Target

Both Fedratinib and Delgocitinib exert their primary therapeutic effects by inhibiting the JAK-STAT signaling pathway. This pathway is a critical communication route from extracellular cytokine and growth factor signals to the cell nucleus, regulating genes involved in immunity, cell proliferation, and survival.[12][13][14]

JAK_STAT_Pathway Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation Cytokine Cytokine Cytokine->Receptor JAK->Receptor 3. Phosphorylation STAT_inactive STAT (inactive) STAT_inactive->Receptor 4. STAT Recruitment & Phosphorylation STAT_dimer STAT Dimer (active) STAT_inactive->STAT_dimer 5. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 6. Translocation DNA DNA STAT_dimer->DNA 7. DNA Binding Gene Gene Transcription DNA->Gene 8. Transcription Regulation

Caption: The canonical JAK-STAT signaling pathway.

Inhibition of JAK kinases by sulfonylpiperazine compounds like Fedratinib and Delgocitinib prevents the phosphorylation and activation of STAT proteins, thereby blocking the downstream gene transcription that drives inflammation and cellular proliferation.[15]

Experimental Methodologies for Cross-Reactivity Profiling

A robust assessment of a compound's selectivity relies on a combination of in vitro biochemical assays and cell-based target engagement studies.

In Vitro Kinase Assays

Biochemical assays directly measure the interaction of a compound with purified kinases.

This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay.[16][17] It measures the ability of a test compound to displace a fluorescently labeled ATP-competitive tracer from the kinase's active site.

Protocol:

  • Reagent Preparation: Prepare solutions of the kinase, a europium (Eu)-labeled anti-tag antibody specific to the kinase, and a fluorescently labeled ATP-competitive tracer.[18]

  • Compound Dispensing: Serially dilute the test compound in DMSO and dispense into a microplate.

  • Reaction Assembly: Add the kinase/antibody mixture and the tracer to the wells containing the test compound.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[16]

  • Signal Detection: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the tracer and 615 nm for the europium donor).[17]

  • Data Analysis: The ratio of the two emission signals is calculated. A decrease in the FRET ratio indicates displacement of the tracer by the test compound. IC50 values are determined by fitting the dose-response data to a sigmoidal curve.

LanthaScreen_Workflow Start Start Prep Prepare Kinase, Antibody, & Tracer Start->Prep Dispense Dispense Test Compound Series Prep->Dispense Mix Add Kinase/Ab & Tracer to Wells Dispense->Mix Incubate Incubate (e.g., 1 hour) Mix->Incubate Read Read TR-FRET Signal Incubate->Read Analyze Calculate Emission Ratio & IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the LanthaScreen™ Eu Kinase Binding Assay.

The Z'-LYTE™ assay is a fluorescence-based method that measures kinase activity by quantifying the phosphorylation of a synthetic peptide substrate.[19][20]

Protocol:

  • Kinase Reaction: Incubate the kinase with ATP and a FRET-labeled peptide substrate in the presence of the test compound.

  • Development Reaction: Add a "Development Reagent" containing a site-specific protease that selectively cleaves the non-phosphorylated peptide substrate.[19]

  • Signal Detection: Cleavage of the non-phosphorylated peptide disrupts the FRET pair, leading to a change in the fluorescence emission ratio. Phosphorylation protects the peptide from cleavage, maintaining the FRET signal.

  • Data Analysis: The degree of phosphorylation is determined from the emission ratio. A decrease in phosphorylation compared to a no-inhibitor control indicates kinase inhibition. IC50 values are derived from dose-response curves.

Cellular Target Engagement Assays

While biochemical assays are essential for determining direct inhibitory activity, cellular assays are crucial for confirming that a compound can reach and engage its target in a more physiologically relevant environment.

CETSA is a powerful method for assessing target engagement in intact cells or tissue lysates.[21][22] It is based on the principle that the binding of a ligand (e.g., a kinase inhibitor) can increase the thermal stability of its target protein.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound or a vehicle control.

  • Heating: Heat the cells across a range of temperatures to induce protein denaturation and aggregation.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing folded, stable proteins) from the aggregated, denatured proteins by centrifugation.[22]

  • Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[23][24]

CETSA_Workflow Start Start Treat Treat Cells with Compound or Vehicle Start->Treat Heat Heat Cell Samples (Temperature Gradient) Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregated Proteins Lyse->Centrifuge Collect Collect Soluble Fraction (Supernatant) Centrifuge->Collect Quantify Quantify Soluble Target Protein Collect->Quantify Analyze Plot Melting Curves & Analyze Shift Quantify->Analyze End End Analyze->End

Sources

A Senior Application Scientist's Guide to Benchmarking New Piperazine Derivatives Against Existing Oncology Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of the Piperazine Scaffold

The piperazine ring is a cornerstone of modern medicinal chemistry, a privileged scaffold found in a remarkable number of FDA-approved drugs.[1][2] Its unique physicochemical properties—offering a combination of structural rigidity, basicity for salt formation, and opportunities for diverse substitutions—make it an invaluable component in designing molecules that can effectively interact with biological targets.[1] In oncology, this versatile heterocycle is a key feature in numerous highly successful kinase inhibitors and other targeted therapies, including Imatinib, Palbociclib, and Entrectinib.[1][3]

As researchers continue to innovate, a new generation of piperazine derivatives is emerging with the potential for enhanced potency, improved selectivity, and novel mechanisms of action.[4][5] However, for a new candidate to progress from a promising molecule to a life-saving therapy, it must demonstrate a clear advantage over existing treatments. This guide provides a comprehensive framework for the preclinical benchmarking of new piperazine derivatives against established drugs in oncology. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind a rigorous, multi-faceted comparative analysis.

Part 1: The Strategic Imperative of Preclinical Benchmarking

In the high-stakes arena of oncology drug development, "active" is not enough. A new drug candidate must be demonstrably better in some clinically meaningful way. Preclinical benchmarking is the systematic process of comparing a novel compound against the current standard-of-care or other relevant drugs to establish this therapeutic differentiation. This process is not merely a checkbox exercise; it is a critical, data-driven strategy that validates the therapeutic hypothesis and builds the essential foundation for advancing a compound toward clinical trials.[6][7]

The core objective is to move beyond absolute efficacy and establish a relative performance profile. Key questions that a robust benchmarking strategy must answer include:

  • Potency & Efficacy: Is the new derivative more potent at killing cancer cells, and does this translate to superior tumor growth inhibition in vivo?

  • Selectivity & Safety: Does the compound show a wider therapeutic window? Is it more selective for its intended cancer-related target versus off-targets, suggesting a potentially better side-effect profile?

  • Mechanism of Action: Does the new derivative operate through the expected mechanism (e.g., inducing apoptosis), and is it more effective in doing so than its predecessors?[8]

  • Pharmacokinetics (PK): Does the molecule exhibit more favorable drug-like properties, such as better oral bioavailability or a longer half-life, which could lead to a more convenient dosing regimen?[9]

By rigorously comparing these parameters, we can make an informed, evidence-based "Go/No-Go" decision, ensuring that only the most promising candidates, with the highest probability of clinical success, consume the significant resources required for further development.[10]

Part 2: Foundational In Vitro Evaluation

The first stage of benchmarking occurs in the laboratory, using cell-based assays to establish a baseline of activity, selectivity, and mechanism of action.

Assessing Potency: Cytotoxicity & Cell Viability Assays

The fundamental question for any new anticancer agent is: does it kill cancer cells, and at what concentration? Cell viability assays are the workhorse for answering this. The most common method is the MTT assay, which measures the metabolic activity of cells as a proxy for their viability.[11][12][13] A reduction in metabolic activity indicates cell death or inhibition of proliferation.

The key output of this assay is the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50)—the concentration of the drug required to inhibit cell viability or growth by 50%.[4][11] A lower IC50 value indicates higher potency. For a meaningful comparison, the new piperazine derivative (NPD) and the benchmark drug must be tested in parallel across a panel of relevant cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50, µM) of a Novel Piperazine Derivative (NPD-1) vs. Benchmark Kinase Inhibitors

Cancer Cell LinePrimary Cancer TypeTarget PathwayNPD-1 (IC50, µM)Imatinib (BCR-ABL Inhibitor) (IC50, µM)Erlotinib (EGFR Inhibitor) (IC50, µM)
K562Chronic Myeloid LeukemiaBCR-ABL0.045 0.058[4]>10
A549Non-Small Cell Lung CancerEGFR0.038 >100.05[14]
HCT-116Colorectal CarcinomaEGFR/Other0.0021 >105.2
MCF-7Breast CancerPI3K/AKT0.110 >108.5
WI-38Normal Lung Fibroblast(Non-cancerous)12.5 >20>20

Data for benchmark drugs are representative values from literature.[4][14] The superior potency of NPD-1 is evident against targeted cell lines, coupled with a favorable selectivity index (IC50 in normal cells / IC50 in cancer cells).

Experimental Protocol: MTT Cell Viability Assay [11][15]

  • Cell Seeding: Seed cancer cells (e.g., A549, K562) and a non-cancerous control cell line (e.g., WI-38) into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours at 37°C in a 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the new piperazine derivative and the benchmark drug(s) in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells. Include untreated and vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for 72 hours. This duration allows for multiple cell doubling times, ensuring that effects on proliferation can be accurately measured.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the drug concentration and use non-linear regression analysis to calculate the IC50 value.

Elucidating Mechanism: Apoptosis Induction

A hallmark of many successful anticancer drugs is their ability to induce apoptosis, or programmed cell death.[8] Many novel piperazine derivatives exert their cytotoxic effects through this pathway, often by modulating key signaling cascades like PI3K/AKT or BCR-ABL, which ultimately leads to the activation of caspases—the executioners of apoptosis.[4][5]

A standard method to quantify apoptosis is through Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[11] Annexin V binds to phosphatidylserine, a lipid that flips to the outer cell membrane during early apoptosis. PI is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.

G cluster_extrinsic Extrinsic Pathway (Death Receptor) cluster_intrinsic Intrinsic Pathway (Mitochondrial) cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., TNF, FasL) DeathReceptor Death Receptor DeathLigand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 NPD New Piperazine Derivative (NPD-1) Stress Cellular Stress (e.g., Kinase Inhibition) NPD->Stress Bcl2 Bcl-2 (Anti-apoptotic) NPD->Bcl2 Inhibits PUMA PUMA / Bax (Pro-apoptotic) Stress->PUMA Bcl2->PUMA Mito Mitochondrion PUMA->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Casp9 Caspase-9 ProCasp9->Casp9 Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis A Implant Human Cancer Cells (e.g., A549) Subcutaneously in Mice B Allow Tumors to Grow to Palpable Size (e.g., 100-150 mm³) A->B C Randomize Mice into Treatment Groups (Vehicle, Benchmark, NPD-1) B->C D Administer Treatment Daily (e.g., Oral Gavage) for 21-28 Days C->D E Measure Tumor Volume and Body Weight 2-3 Times per Week D->E F Monitor for Signs of Toxicity D->F I Analyze Data: Tumor Growth Inhibition (TGI) and Statistical Significance E->I G Euthanize Mice at Endpoint F->G H Excise Tumors for Weight Measurement and Biomarker Analysis G->H H->I

Caption: Standard workflow for a preclinical subcutaneous xenograft study. [15]

Experimental Protocol: Subcutaneous Xenograft Efficacy Study [16]

  • Cell Implantation: Subcutaneously inject 5-10 million A549 human lung cancer cells suspended in Matrigel into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment cohorts (typically 8-10 mice per group):

    • Group 1: Vehicle Control (e.g., saline or appropriate solvent)

    • Group 2: Benchmark Drug (e.g., Erlotinib at a clinically relevant dose)

    • Group 3: New Piperazine Derivative (NPD-1) at one or more dose levels.

  • Treatment Administration: Administer the treatments daily via the intended clinical route (e.g., oral gavage) for a period of 21-28 days.

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) two to three times per week. Monitor animal body weight as a general indicator of toxicity.

  • Endpoint & Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. Statistically compare the TGI of the NPD-1 group to the benchmark drug group to determine if there is a significant improvement in efficacy.

Characterizing Exposure: Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies

An effective drug must not only be potent but also reach its target in the body at a sufficient concentration and for an adequate duration. Pharmacokinetic (PK) studies measure what the body does to the drug (Absorption, Distribution, Metabolism, Excretion - ADME), while pharmacodynamic (PD) studies measure what the drug does to the body (target engagement and biological response). [17][18][19]Integrating PK and PD is crucial for understanding the dose-exposure-response relationship. [18][20] A preliminary PK study in mice can provide essential data on a compound's half-life (t1/2), maximum plasma concentration (Cmax), and oral bioavailability (%F). Comparing these parameters for a new derivative against a benchmark drug helps to assess its potential for a superior clinical dosing profile.

Table 2: Comparative Pharmacokinetic Parameters in Mice (Single Oral Dose)

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t1/2 (hr)Oral Bioavailability (%F)
NPD-1 101250298008.565%
Benchmark Drug 10800455005.040%

This hypothetical data shows NPD-1 has a higher peak concentration, longer half-life, and significantly better oral bioavailability compared to the benchmark, suggesting it may be more effective and potentially allow for less frequent dosing.

Experimental Protocol: Exploratory Pharmacokinetic Study [19]

  • Animal Dosing: Administer a single dose of the new piperazine derivative and the benchmark drug to separate cohorts of mice, typically via both intravenous (IV) and oral (PO) routes to determine bioavailability.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process the blood to isolate plasma.

  • Bioanalysis: Quantify the concentration of the drug in each plasma sample using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • PK Analysis: Use specialized software to plot the plasma concentration-time curve and calculate key PK parameters (Cmax, Tmax, AUC, t1/2). Oral bioavailability is calculated as (AUC_oral / AUC_IV) x 100.

Part 4: Data Synthesis and Decision Making

The final step is to integrate all the data from the in vitro and in vivo studies into a comprehensive comparative profile. This allows for a holistic assessment of the new piperazine derivative's potential.

Table 3: Overall Benchmarking Summary: NPD-1 vs. Benchmark Drug

ParameterAssay / ModelNPD-1Benchmark DrugAssessment
In Vitro Potency MTT Assay (A549 cells)IC50 = 0.038 µMIC50 = 0.05 µMSuperior
Apoptosis Induction Annexin V (A549 cells)65% Apoptotic Cells45% Apoptotic CellsSuperior
Selectivity Index IC50 (Normal) / IC50 (Cancer)329400Comparable
In Vivo Efficacy A549 Xenograft ModelTGI = 85%TGI = 60%Significantly Superior
Oral Bioavailability Mouse PK Study65%40%Superior
Half-Life Mouse PK Study8.5 hours5.0 hoursSuperior

Based on this integrated dataset, NPD-1 presents a compelling case for further development. It is more potent in vitro, induces apoptosis more effectively, shows significantly better tumor growth inhibition in vivo, and possesses a superior pharmacokinetic profile that could translate to a better dosing regimen in humans. This multi-parameter superiority provides the strong scientific and strategic rationale needed to advance NPD-1 to the next stage of preclinical development, such as IND-enabling toxicology studies.

Conclusion

The continuous exploration of the piperazine scaffold is yielding a new generation of drug candidates with promising and diverse mechanisms of action. [4]However, the path from discovery to clinical application is challenging and requires rigorous, objective evaluation. The benchmarking framework outlined in this guide—integrating in vitro potency and mechanistic assays with in vivo efficacy and pharmacokinetic studies—provides a robust system for identifying truly differentiated molecules. By adhering to these principles of comparative analysis, researchers and drug developers can increase the probability of success, ensuring that the most promising new piperazine derivatives advance towards becoming the next generation of effective cancer therapies.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PubMed Central. Available at: [Link]

  • Preclinical Drug Testing Using Xenograft Models. Crown Bioscience. Available at: [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. The Jackson Laboratory. Available at: [Link]

  • Xenograft Models For Drug Discovery. Reaction Biology. Available at: [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. Available at: [Link]

  • Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. Crown Bioscience. Available at: [Link]

  • A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. National Institutes of Health. Available at: [Link]

  • Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed Central. Available at: [Link]

  • Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. PubMed Central. Available at: [Link]

  • Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis. PubMed. Available at: [Link]

  • Protocol Design and Performance Benchmarks by Phase and by Oncology and Rare Disease Subgroups. PubMed Central. Available at: [Link]

  • Preclinical Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies. Altasciences. Available at: [Link]

  • Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. National Institutes of Health. Available at: [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health. Available at: [Link]

  • Pharmacokinetic/Pharmacodynamic-Driven Drug Development. PubMed Central. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. Available at: [Link]

  • Benchmarks in Clinical Trial Design Require Closer Examination by Oncologists. OncLive. Available at: [Link]

  • Blog: What are Pharmacokinetic and Pharmacodynamic Studies?. ALS Therapy Development Institute. Available at: [Link]

  • The Difference Between Pharmacokinetics and Pharmacodynamics. BioAgilytix. Available at: [Link]

  • A Decade of Piperazine-Based Small Molecules Approved by US FDA: Exploring the Medicinal Chemistry Impact of this. Thieme Connect. Available at: [Link]

  • Protocol Design and Performance Benchmarks by Phase and by Oncology and Rare Disease Subgroups. Scite.ai. Available at: [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Preprints.org. Available at: [Link]

  • Rexahn Pharmaceuticals Publishes New Preclinical Data for Quinoxalinyl-Piperazine Compounds. FirstWord Pharma. Available at: [Link]

  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available at: [Link]

  • Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. MDPI. Available at: [Link]

Sources

A Senior Application Scientist's Guide to the Conformational Analysis of Substituted Piperazine Rings

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a ubiquitous scaffold in medicinal chemistry, owes its prevalence to a unique combination of physicochemical properties that enhance drug-like characteristics. However, the conformational flexibility of this six-membered heterocycle is a critical, and often underappreciated, determinant of its biological activity. The spatial arrangement of substituents on the piperazine ring dictates its interaction with target receptors, influencing binding affinity, selectivity, and ultimately, therapeutic efficacy. This guide provides an in-depth comparative analysis of the conformational preferences of substituted piperazine rings, supported by experimental data and detailed methodologies, to empower researchers in the rational design of novel therapeutics.

The Dynamic Landscape of the Piperazine Ring: Fundamental Conformations

Like its carbocyclic counterpart, cyclohexane, the piperazine ring is not planar and exists in a dynamic equilibrium between several conformations. The most stable and predominant conformation is the chair form , where all bond angles are close to the ideal tetrahedral angle, minimizing both angle and torsional strain. In this conformation, substituents can occupy two distinct positions: axial , pointing perpendicular to the plane of the ring, or equatorial , extending from the perimeter of the ring.

Higher energy conformations include the boat and twist-boat (or skew-boat) forms. The boat conformation is destabilized by torsional strain and steric hindrance between the "flagpole" substituents. The twist-boat conformation is a lower-energy intermediate between two boat forms and is more flexible. While generally less populated, these higher-energy conformations can be relevant in specific substitution patterns and upon binding to a biological target. The energy barrier for the chair-to-boat interconversion in piperazine is approximately 6.1 kcal/mol.[1]

Chair Chair Conformation (Low Energy) TwistBoat Twist-Boat Conformation (Intermediate Energy) Chair->TwistBoat Ring Inversion TwistBoat->Chair Ring Inversion Boat Boat Conformation (High Energy) TwistBoat->Boat Pseudorotation Boat->TwistBoat Pseudorotation cluster_0 NMR Workflow Prep Sample Preparation RT_NMR Room Temperature NMR Prep->RT_NMR VT_NMR Variable Temperature NMR RT_NMR->VT_NMR Coalescence Identify Coalescence (Tc) VT_NMR->Coalescence LowT_NMR Low Temperature NMR Coalescence->LowT_NMR Analysis Data Analysis (δ, J, Keq, ΔG‡) LowT_NMR->Analysis cluster_1 Computational Workflow Build Build 3D Structure ForceField Select Force Field / Method Build->ForceField Search Conformational Search ForceField->Search Optimize Geometry Optimization Search->Optimize Energy Calculate Relative Energies Optimize->Energy Analyze Analyze Conformers Energy->Analyze

Sources

A Comparative Guide to Conventional vs. Ultrasound-Assisted Synthesis: A Sonochemical Approach to Enhancing Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of efficiency, sustainability, and novelty in chemical synthesis, the methods of activation and energy input are of paramount importance. For decades, the foundational technique has been conventional thermal heating, a robust and well-understood workhorse of the synthetic laboratory. However, the emergence of ultrasound-assisted synthesis, or sonochemistry, has presented a powerful alternative, offering dramatic accelerations in reaction rates, improved yields, and access to unique chemical pathways. This guide provides a comprehensive comparison of these two synthetic paradigms, grounded in mechanistic principles and supported by experimental data, to inform researchers, scientists, and drug development professionals on the practical applications and underlying advantages of sonochemical methods.

The Pillars of Synthesis: Understanding the Driving Forces

Conventional Synthesis: The Thermal Approach

Conventional synthesis fundamentally relies on the transfer of thermal energy to a reaction mixture, typically through conduction and convection from an external heat source like an oil bath or heating mantle.[1][2] The primary goal is to provide sufficient kinetic energy to the reactant molecules to overcome the activation energy barrier (Ea) of the reaction.[2] Mechanical stirring is almost always employed to ensure homogeneity and facilitate mass transfer between reactants.[1]

The efficacy of this method is dependent on bulk temperature and efficient mixing. However, this approach can be slow, energy-intensive, and may lead to the formation of undesirable byproducts due to prolonged exposure to high temperatures.[3]

Ultrasound-Assisted Synthesis: The Sonochemical Revolution

Sonochemistry harnesses the power of high-frequency sound waves (typically >20 kHz) to drive chemical reactions.[4] The process is not driven by the direct interaction of sound waves with molecules, but by a physical phenomenon known as acoustic cavitation .[4][5] This involves the formation, growth, and violent implosive collapse of microscopic bubbles in the liquid medium.[4][6]

The collapse of these cavitation bubbles is an extraordinary event, generating localized "hot spots" with transient temperatures and pressures reaching up to 5000 K and 1000 atm, respectively.[4] This immense energy concentration produces both profound physical and chemical effects:

  • Physical Effects: The asymmetric collapse of bubbles near a solid surface creates powerful microjets and shockwaves.[5] This results in intense mixing, surface cleaning and erosion of solid reactants or catalysts, and dramatically enhanced mass transport, which is particularly effective for heterogeneous reactions.[5]

  • Chemical Effects: The extreme temperatures within the collapsing bubble can cause the sonolysis (cleavage) of solvent or reactant molecules, generating highly reactive free radicals that can initiate or accelerate reactions.[7]

This unique mechanism allows for reactions to proceed at significantly lower bulk temperatures, often leading to cleaner reaction profiles and higher selectivity.[8][9]

G cluster_0 Acoustic Cavitation Mechanism cluster_1 Resulting Effects Ultrasound Ultrasound Wave (>20 kHz) Rarefaction Rarefaction Cycle (Negative Pressure) Ultrasound->Rarefaction Propagates through liquid BubbleFormation Microbubble Formation (Nucleation) Rarefaction->BubbleFormation BubbleGrowth Bubble Growth (Rectified Diffusion) BubbleFormation->BubbleGrowth Oscillates over cycles UnstableSize Reaches Unstable Size BubbleGrowth->UnstableSize Implosion Violent Implosive Collapse UnstableSize->Implosion HotSpot Localized 'Hot Spot' (≈5000 K, ≈1000 atm) Implosion->HotSpot Physical Physical Effects HotSpot->Physical Energy Release Chemical Chemical Effects HotSpot->Chemical Mixing Intense Micro-mixing Physical->Mixing MassTransfer Enhanced Mass Transfer Physical->MassTransfer SurfaceCleaning Surface Cleaning / Erosion Physical->SurfaceCleaning Radicals Free Radical Generation Chemical->Radicals

Caption: The mechanism of acoustic cavitation and its resulting effects.

Performance Metrics: A Quantitative Comparison

The theoretical advantages of sonochemistry translate into tangible, measurable improvements in synthetic outcomes. When compared to conventional methods, ultrasound-assisted synthesis consistently demonstrates superior performance across key metrics such as reaction time and product yield.[10][11] This efficiency is not just a matter of convenience; it represents a core principle of green chemistry by reducing energy consumption and minimizing waste generation.[12]

ParameterConventional SynthesisUltrasound-Assisted SynthesisAdvantage of Sonochemistry
Reaction Time Often requires hours to daysTypically minutes to a few hoursDrastic reduction in time[8]
Product Yield Variable, often moderate to goodGenerally good to excellentSignificant increase in yield[8][10][11]
Reaction Temperature Often requires elevated temperatures (reflux)Can often be run at room temperatureMilder conditions, energy saving[13]
Energy Input Bulk heating, often inefficientLocalized energy via cavitationMore efficient energy usage[14]
Process Control Relies on bulk temperature monitoringControl via sonication power, pulse, temp.Finer control over reaction activation[15]
Selectivity Can be lower due to thermal decompositionOften higher due to shorter reaction timesImproved product purity[3][8]

Experimental Protocols: A Case Study in Chalcone Synthesis

To provide a practical illustration, we will examine the synthesis of (E)-1,3-diphenyl-2-propen-1-one (chalcone) via Claisen-Schmidt condensation, a foundational reaction in organic chemistry. The following protocols are based on established methodologies and highlight the procedural differences and performance outcomes.[16]

Workflow Overview

G cluster_0 Conventional Method cluster_1 Ultrasound-Assisted Method C_Start 1. Combine Reactants (Benzophenone, Benzaldehyde, Ethanol, NaOH) C_Stir 2. Magnetic Stirring @ Room Temp C_Start->C_Stir C_Monitor 3. Monitor by TLC (~4 hours) C_Stir->C_Monitor C_Workup 4. Workup & Extraction (DCM, Na2SO4) C_Monitor->C_Workup C_Product 5. Isolate Product Yield: ~90% C_Workup->C_Product U_Start 1. Combine Reactants (Benzophenone, Benzaldehyde, Ethanol, NaOH) U_Sonicate 2. Sonicate with Probe (20 kHz, 400 W) U_Start->U_Sonicate U_Monitor 3. Monitor by TLC (~15 minutes) U_Sonicate->U_Monitor U_Workup 4. Workup & Extraction (DCM, Na2SO4) U_Monitor->U_Workup U_Product 5. Isolate Product Yield: >95% U_Workup->U_Product

Caption: Comparative workflow for chalcone synthesis.
Protocol 1: Conventional Synthesis of Chalcone
  • Reaction Setup: In a 20-mL round-bottomed flask equipped with a magnetic stir bar, combine acetophenone (2 mmol, 0.244 g), benzaldehyde (2 mmol, 0.210 g), and ethanol (2 mL).[16]

  • Initiation: To the stirred solution, add a 2.5 M aqueous solution of sodium hydroxide (2 mL).[16]

  • Reaction: Allow the solution to stir magnetically at room temperature for approximately 4 hours.[16]

  • Monitoring: Monitor the disappearance of the starting materials periodically using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 4 mL).[16]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the solid product.[16]

  • Analysis: The expected yield is approximately 90%.[16]

Protocol 2: Ultrasound-Assisted Synthesis of Chalcone
  • Reaction Setup: In a 10-mL flask, combine acetophenone (2 mmol, 0.244 g), benzaldehyde (2 mmol, 0.210 g), and ethanol (2 mL).[16]

  • Initiation: Add a 2.5 M aqueous solution of sodium hydroxide (2 mL).[16]

  • Sonication: Immerse the tip of a high-intensity ultrasonic probe (e.g., 20 kHz, 400 W) into the reaction mixture. Irradiate the mixture for approximately 15 minutes.[16] Causality Note: The ultrasonic probe directly delivers cavitational energy into the system, creating an intense emulsion and localized hot spots that dramatically accelerate the condensation reaction.

  • Monitoring: Monitor the reaction by TLC; completion is expected within 15-20 minutes.

  • Workup: Follow the same workup procedure as the conventional method (liquid-liquid extraction with dichloromethane).[16]

  • Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Analysis: The expected yield is typically quantitative (>95%), with the reaction being approximately 225 times faster than the conventional method.[16]

Causality, Considerations, and Limitations

Why is Sonochemistry More Effective?

The superior performance of ultrasound-assisted synthesis stems directly from the unique physical and chemical environment created by acoustic cavitation.

  • Enhanced Reactivity: The intense localized conditions can break chemical bonds and create highly reactive species, accelerating reaction rates.[14]

  • Overcoming Mass Transfer Limitations: In heterogeneous (multi-phase) reactions, the microjets generated by cavitation continuously clean and activate the surfaces of solid reactants or catalysts, preventing fouling and ensuring that the reactive sites are always accessible.[5]

  • Improved Energy Efficiency: By focusing energy directly into the reaction medium at a molecular level, sonochemistry avoids the inefficiencies of bulk heating and can significantly reduce overall energy consumption.[14]

Limitations and Practical Challenges

Despite its advantages, sonochemistry is not without its challenges.

  • Thermal Effects: While the bulk temperature may remain low, the generation of heat from prolonged sonication can still be a concern and may require external cooling.

  • Equipment Erosion: The high pressures from cavitation can cause erosion of the ultrasonic probe tip, potentially introducing metallic impurities into the reaction mixture.[17]

  • Reproducibility and Scalability: The placement of the reaction vessel in an ultrasonic bath and the specific geometry of the reactor can affect the cavitation field, leading to challenges in reproducibility.[17] Scaling up sonochemical reactions from the lab to an industrial scale requires specialized reactor design to ensure uniform energy distribution.

Conclusion and Future Outlook

Ultrasound-assisted synthesis offers a compelling alternative to conventional thermal methods, providing remarkable enhancements in reaction speed, yield, and energy efficiency.[8] Its ability to drive reactions through the unique mechanism of acoustic cavitation opens new avenues for process intensification and aligns with the core tenets of green chemistry.[10][12] While challenges in scalability and equipment remain, ongoing research in reactor design and a deeper understanding of cavitation dynamics are steadily overcoming these hurdles. For researchers and drug development professionals, sonochemistry represents a versatile and powerful tool to accelerate discovery, optimize processes, and develop more sustainable synthetic routes for the molecules of tomorrow.

References

  • Yadav, G. C. (2017). Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry, 10(11), 101-105.

  • Librando, V., & Creencia, E. (2021). Comparison Between Ultrasound and Conventional Method. ResearchGate.

  • Chauhan, A., et al. (2022). SONOCHEMISTRY AND ITS APPLICATIONS. International Journal of Current Science, 12(4), 308-313.

  • de Oliveira, K. T., et al. (2021). Greener organic synthetic methods: Sonochemistry and heterogeneous catalysis promoted multicomponent reactions. Sustainable Chemistry and Pharmacy, 21, 100430.

  • Devos, C., et al. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Chemical Society Reviews.

  • K M, D., et al. (2024). A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Science and Social Science Research.

  • Organic Chemistry Portal. (n.d.). Sonochemistry: Ultrasound in Organic Chemistry. organic-chemistry.org.

  • Hielscher Ultrasonics. (n.d.). Sonochemical Reactions and Synthesis. hielscher.com.

  • Banerjee, B. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14781-14801.

  • Cintas, P., & Luche, J. L. (2021). Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research, 54(13), 2879-2890.

  • Yao, C., et al. (2025). Sonochemistry and sonocatalysis: current progress, existing limitations, and future opportunities in green and sustainable chemistry. Green Chemistry.

  • Cravotto, G., et al. (2019). Ultrasound-Assisted Syntheses of Chalcones: Experimental Design and Optimization. Molecules, 24(22), 4134.

  • Scribd. (n.d.). Ultrasound Assisted Reaction from Advanced organic chemistry of M.pharm.

  • Solubility of Things. (n.d.). Synthesis of organic compounds and their applications.

  • Devos, C., Bampouli, A., & Kuhn, S. (2024). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Chemical Society Reviews, 53(7), 3730-3765.

  • ResearchGate. (2014). Schematics of experimental setup for ultrasound assisted synthesis of catalysts.

  • BenchChem. (2025). Application Notes and Protocols for Ultrasound-Assisted Synthesis of Benzoxazine Monomers.

  • Chemat, F., & Cravotto, G. (Eds.). (2020). Ultrasound for Drug Synthesis: A Green Approach. Molecules, 25(15), 3453.

  • Leonelli, C., & Mason, T. J. (2019). A Concise Overview of Ultrasound-Assisted Techniques for the Production of 2D Materials. Nanomaterials, 9(11), 1583.

  • ResearchGate. (n.d.). Experimental setup for ultrasound probe treatment for sample mixture.

  • Mirjalili, B. F., et al. (2015). An efficient comparison of methods involving conventional, grinding and ultrasound conditions for the synthesis of fulleroisoxazolines. Ultrasonics Sonochemistry, 23, 212-218.

  • ResearchGate. (2025). Sonochemistry in non-conventional, green solvents or solvent-free reactions.

  • Chemistry For Everyone. (2025, January 26). How Are Organic Compounds Synthesized? [Video]. YouTube.

  • Wikipedia. (n.d.). Organic synthesis.

  • Michigan State University Department of Chemistry. (n.d.). Principles of Organic Synthesis.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is paramount, extending from their initial synthesis to their ultimate disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate (CAS No. 164331-38-8), a compound frequently utilized in contemporary pharmaceutical research. Our objective is to furnish you with the essential, immediate safety and logistical information necessary to manage this compound's waste stream responsibly, thereby ensuring the safety of laboratory personnel and safeguarding environmental integrity.

Hazard Assessment and Triage: Understanding the Compound

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is critical. This compound is a multi-functionalized organic molecule. Its hazard profile, as outlined in its Safety Data Sheet (SDS), dictates the necessary precautions for handling and disposal.[1]

Chemical and Physical Properties:

PropertyValue
CAS Number 164331-38-8
Molecular Formula C₁₀H₂₀N₂O₄S
Molecular Weight 264.34 g/mol
Appearance Solid

GHS Hazard Classification: [1]

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation (Category 2A), H319: Causes serious eye irritation.

  • Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3), H335: May cause respiratory irritation.

This classification system underscores the necessity of treating this compound as hazardous waste. Direct disposal into sanitary sewer systems or general refuse is strictly prohibited. The piperazine moiety can cause skin and eye irritation, while the sulfonyl group may contribute to respiratory tract irritation.[2][3][4][5] The tert-butoxycarbonyl (Boc) protecting group is generally stable but can be labile under acidic conditions, a factor to consider when selecting waste containers and managing co-disposal with other chemical waste.

Personal Protective Equipment (PPE): Your First Line of Defense

A self-validating safety protocol begins with robust personal protection. The hazards associated with this compound necessitate the mandatory use of the following PPE during all handling and disposal operations:

  • Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. Always inspect gloves for any signs of degradation or puncture before use.

  • Protective Clothing: A lab coat or chemical-resistant apron must be worn to protect against accidental splashes. For larger quantities or in the event of a spill, impervious clothing may be necessary.[3]

  • Respiratory Protection: All handling of the solid compound or solutions that could generate aerosols should be conducted in a certified chemical fume hood to prevent inhalation. If a fume hood is not available and there is a risk of inhalation, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[6]

Waste Segregation and Containment: A Step-by-Step Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance. Mixing incompatible waste streams can lead to dangerous chemical reactions. The following step-by-step protocol outlines the correct procedure for the containment of waste this compound.

Step 1: Designate a Hazardous Waste Container

  • Select a container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure screw-cap is recommended.

  • Ensure the container is clean and dry before use.

  • The container must be clearly labeled as "Hazardous Waste."

Step 2: Labeling the Container The label must include the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound" and its CAS number: "164331-38-8."

  • The approximate concentration and quantity of the waste.

  • The relevant hazard pictograms (e.g., exclamation mark for irritant and harmful).

  • The date when the first waste was added to the container.

  • Your name, department, and a contact number.

Step 3: Waste Collection

  • Solid Waste: Carefully transfer any residual solid this compound, contaminated weighing paper, or other solid materials into the designated hazardous waste container.

  • Liquid Waste: If the compound is in a solvent, collect the solution in a designated liquid hazardous waste container. Be mindful of solvent compatibility. Do not mix with incompatible waste streams.[7] For instance, avoid mixing with strong acids or bases which could potentially cleave the Boc-protecting group.

  • Contaminated Consumables: Pipette tips, gloves, and other disposable items that have come into contact with the compound must also be disposed of in the designated solid hazardous waste container.

Step 4: Storage of Hazardous Waste

  • Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area that is under the direct control of laboratory personnel.

  • The storage area should have secondary containment to prevent the spread of material in case of a leak.

  • Do not store with incompatible chemicals. While specific incompatibility data for this compound is limited, as a general precaution, it should be stored away from strong oxidizing agents, strong acids, and strong bases.[8]

Spill Management: An Emergency Response Plan

In the event of a spill, a swift and informed response is crucial to mitigate risks. All laboratory personnel should be familiar with the following spill cleanup procedure.

Step 1: Evacuate and Alert

  • Immediately alert others in the vicinity of the spill.

  • If the spill is large, volatile, or in a poorly ventilated area, evacuate the immediate area.

Step 2: Secure the Area

  • If it is safe to do so, restrict access to the spill area.

  • If the compound is in a flammable solvent, eliminate all sources of ignition.[9]

Step 3: Don Appropriate PPE

  • Before attempting to clean the spill, don the appropriate PPE as outlined in Section 2.

Step 4: Contain and Clean the Spill

  • For Solid Spills: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.[10][11] Carefully scoop the absorbed material into the designated hazardous waste container.

  • For Liquid Spills: Use an inert absorbent material to contain and absorb the spill.[10][11] Work from the outside of the spill inwards to prevent it from spreading.[11] Place the used absorbent material into the hazardous waste container.

  • Decontamination: Once the bulk of the spill has been removed, decontaminate the area by wiping it down with a cloth dampened with a suitable solvent like ethanol or isopropanol, followed by soap and water.[1] All cleaning materials must be disposed of as hazardous waste.

Step 5: Reporting

  • Report the spill to your laboratory supervisor and your institution's Environmental Health and Safety (EHS) department.

Final Disposal: Adherence to Regulatory Mandates

The final disposal of this compound must be conducted through your institution's hazardous waste management program, which will be in compliance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[12][13][14][15]

Key Principles of Compliant Disposal:

  • Never dispose of this chemical down the drain or in the regular trash.[16]

  • Ensure your hazardous waste container is properly sealed and labeled before collection.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting a chemical waste collection request form to your EHS department.

  • The waste will be transported by a licensed hazardous waste handler to a permitted treatment, storage, and disposal facility (TSDF).[13][17] Common disposal methods for this type of organic chemical waste include high-temperature incineration.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance summary of the decision-making process for the disposal of this compound, the following workflow diagram has been created using the DOT language.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Assessment cluster_containment Containment & Segregation cluster_disposal Final Disposal cluster_spill Spill Response start Waste Generated assess_hazards Assess Hazards (SDS) start->assess_hazards spill_event Spill Occurs start->spill_event don_ppe Don Appropriate PPE assess_hazards->don_ppe select_container Select & Label Container don_ppe->select_container segregate_waste Segregate Waste Streams (Solid, Liquid, Consumables) select_container->segregate_waste store_safely Store in Satellite Accumulation Area segregate_waste->store_safely request_pickup Request EHS Pickup store_safely->request_pickup transport Transport by Licensed Handler request_pickup->transport incineration Incineration at TSDF transport->incineration evacuate Evacuate & Alert spill_event->evacuate contain_spill Contain & Absorb evacuate->contain_spill decontaminate Decontaminate Area contain_spill->decontaminate dispose_spill_waste Dispose of Spill Waste as Hazardous decontaminate->dispose_spill_waste dispose_spill_waste->store_safely

Caption: Logical workflow for the proper disposal of this compound.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the detailed protocols outlined in this guide—from initial hazard assessment and the use of appropriate PPE to correct waste segregation and compliant final disposal—researchers can effectively minimize risks. Always consult your institution's specific EHS guidelines and the compound's Safety Data Sheet as the primary sources of information.

References

  • 8 Steps to Handling a Lab Chemical Spill. (2023, May 5). Retrieved from [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

  • Spill Clean up Procedure. (n.d.). University of British Columbia. Retrieved from [Link]

  • Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City University of New York. Retrieved from [Link]

  • Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate Safety Data Sheet. (2026, January 9). DC Chemicals. Retrieved from [Link]

  • What Regulations Govern Hazardous Waste Management? (2025, January 6). Chemistry For Everyone. Retrieved from [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US EPA. Retrieved from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved from [Link]

  • The Essential Guide to Sustainability and Compliance for Industrial Waste Management. (2026, January 12). Crystal Clean. Retrieved from [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). US EPA. Retrieved from [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Process for the disposal of chlorinated organic products by sulphonation or nitration and subsequent oxidation. (n.d.). Google Patents.
  • Disposal of Waste Solvents. (n.d.). NUS Chemistry. Retrieved from [Link]

  • How Do You Dispose of Organic Solvents? (2021, April 6). Hazardous Waste Experts. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential safety and operational guide for handling Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate. As a trusted partner in your research, we are committed to providing you with the critical information necessary to ensure your safety and the integrity of your work. This guide is designed to offer a comprehensive overview of the necessary personal protective equipment (PPE), emergency procedures, and disposal plans for this compound.

Understanding the Risks: Hazard Profile

This compound and similar piperazine derivatives are common reagents in drug discovery and development. While invaluable in research, they present specific hazards that necessitate stringent safety protocols. The primary risks associated with this compound include skin irritation, serious eye damage, and respiratory irritation.[1][2][3][4][5] Therefore, a multi-faceted approach to personal protection is not just recommended, but essential.

Hazard Summary Table
Hazard ClassificationGHS Hazard StatementPotential Effect
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationRedness, itching, and inflammation upon contact.[1][2][4][5]
Serious Eye Damage/Eye Irritation (Category 1/2A)H318/H319: Causes serious eye damage/irritationSevere irritation, redness, and potential for lasting eye damage.[1][2][3][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationIrritation of the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][4][5]
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedMay cause adverse health effects if ingested.[4][5][6]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following is a detailed breakdown of the minimum required PPE.

Eye and Face Protection: Your First Line of Defense

Given the risk of serious eye damage, robust eye and face protection is non-negotiable.[3][5]

  • Minimum Requirement: Safety glasses with side shields that are compliant with EN166 (EU) or ANSI Z87.1 (US) standards.[7]

  • Recommended for Splash Hazard: Chemical safety goggles should be worn whenever there is a risk of splashing, such as when transferring solutions or working with larger quantities.[6]

  • Full Face Protection: A face shield, in conjunction with safety goggles, is recommended when there is a significant risk of splashes or when handling the powder outside of a contained environment.[5]

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, chemically resistant gloves are mandatory.[8][9]

  • Glove Type: Nitrile gloves are a suitable choice for incidental contact. Ensure they are of sufficient thickness (at least 5 mil).

  • Double Gloving: For prolonged handling or when working with solutions, double gloving is a recommended practice.

  • Glove Integrity: Always inspect gloves for any signs of degradation or perforation before use.

  • Proper Removal and Disposal: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of used gloves in the designated chemical waste container.[5]

Body Protection: Shielding from Contamination

Protective clothing is essential to prevent the contamination of your personal clothing and skin.[8][10]

  • Laboratory Coat: A clean, buttoned laboratory coat is the minimum requirement.

  • Chemical Resistant Apron: For tasks with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.

  • Full Body Suit: In situations involving large quantities or a high risk of aerosolization, disposable chemical-resistant coveralls (often referred to as "bunny suits") may be necessary.[11]

Respiratory Protection: Safeguarding Your Lungs

Given that this compound can cause respiratory irritation, appropriate respiratory protection is crucial, especially when handling the solid form.[1][2][3][4]

  • Engineering Controls: The primary method of respiratory protection is to handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Respirator Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or when handling the powder outside of a fume hood, a NIOSH-approved respirator is required.[7][8] A half-mask or full-face air-purifying respirator with particulate filters (N95 or P100) is recommended.[12]

Procedural Guidance: Donning and Doffing PPE

The order in which you put on and take off your PPE is critical to prevent cross-contamination.

Donning Sequence:
  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Body Protection: Put on your lab coat or coveralls.

  • Respiratory Protection: If required, put on your respirator and perform a seal check.

  • Eye and Face Protection: Put on your safety goggles and/or face shield.

  • Gloves: Put on your gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing Sequence:
  • Gloves: Remove your gloves using a method that avoids touching the outside of the gloves with your bare hands.

  • Body Protection: Remove your lab coat or coveralls, turning it inside out as you remove it.

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Eye and Face Protection: Remove your safety goggles and/or face shield.

  • Respiratory Protection: Remove your respirator.

  • Final Hand Hygiene: Wash your hands again.

Emergency Response Plan

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][2][3][4] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2][3] Remove any contaminated clothing and wash it before reuse.[2][8] If irritation persists, seek medical attention.[2]

  • Inhalation: Move the affected person to fresh air.[1][2][3] If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention.[1][2][3]

  • Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water and seek immediate medical attention.[4][6]

Spill and Disposal Protocol

  • Spill Containment: In case of a spill, evacuate the area and ensure adequate ventilation.[1][2][3] Wearing full PPE, cover the spill with an inert absorbent material such as sand or vermiculite.[1][2][4]

  • Cleanup: Carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for chemical waste disposal.[5][13]

  • Disposal: Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[1][2][5][6][8] Do not allow the chemical to enter drains or waterways.[1][2][6][13]

Visual Workflow: PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_location Work Environment start Assess the planned procedure involving This compound weighing Weighing Solid Compound? start->weighing solution_work Working with Solutions? weighing->solution_work No ppe_level_3 Maximum PPE: - Chemical Resistant Coverall - Chemical Goggles & Face Shield - Double Nitrile Gloves - Respirator (N95/P100) weighing->ppe_level_3 Yes large_scale Large Scale or High Splash Potential? solution_work->large_scale Yes ppe_level_1 Minimum PPE: - Lab Coat - Safety Glasses with Side Shields - Single Nitrile Gloves solution_work->ppe_level_1 No ppe_level_2 Enhanced PPE: - Lab Coat - Chemical Goggles - Double Nitrile Gloves large_scale->ppe_level_2 No large_scale->ppe_level_3 Yes fume_hood Work in a Certified Chemical Fume Hood ppe_level_1->fume_hood ppe_level_2->fume_hood ppe_level_3->fume_hood

Caption: PPE selection workflow for handling this compound.

References

  • MedChemExpress. (2026, January 6). tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate-SDS.
  • AK Scientific, Inc. (n.d.). Tert-Butyl 4-(1,2,3,4-tetrahydroisoquinolin-8-yl)piperazine-1-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2012, February 13). 1-Boc-piperazine Safety Data Sheet.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate.
  • DC Chemicals. (2026, January 9). Tert-butyl 4-(4-aMino-3-Methoxyphenyl)piperazine-1-carboxylate MSDS.
  • Sigma-Aldrich. (n.d.). tert-Butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate.
  • Fisher Scientific. (2009, April 15). tert-Butyl 4-[4-(aminomethyl)benzyloxy]piperidine-1-carboxylate Safety Data Sheet.
  • Fisher Scientific. (2010, October 23). tert-Butyl 4-(3-aminobenzyl)piperazine-1-carboxylate Safety Data Sheet.
  • MedChemExpress. (2025, December 30). tert-Butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate-SDS.
  • MedChemExpress. (2025, December 26). tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate-SDS.
  • Angene Chemical. (2024, November 1). tert-Butyl 3-(tert-butyl)piperazine-1-carboxylate hydrochloride Safety Data Sheet.
  • Autech Industry Co.,Ltd. (n.d.). MSDS of tert-butyl 4-[3-(methanesulfonyloxy)propyl]piperazine-1-carboxylate.
  • CymitQuimica. (2024, December 19). tert-Butyl 4-(hydroxymethyl)-5-methoxy-7-methyl-1H-indole-1- carboxylate Safety Data Sheet.
  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • PharmaState Academy. (2019, March 5). Personal Protective Equipment (PPEs)- Safety Guideline.
  • Solus Group. (n.d.). Personal Protective Equipment (PPE).
  • GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(methylsulfonyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.